Enalkiren
描述
属性
IUPAC Name |
3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXVERRYBYGQJZ-WRPDIKACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150282 | |
| Record name | Enalkiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113082-98-7 | |
| Record name | Enalkiren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113082-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enalkiren [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enalkiren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enalkiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENALKIREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7YZ42Z47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enalkiren's Mechanism of Action in the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enalkiren is a potent and specific, first-generation dipeptide inhibitor of the enzyme renin. It acts at the initial and rate-limiting step of the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure and fluid and electrolyte balance. By mimicking the transition state of angiotensinogen, the natural substrate for renin, this compound competitively inhibits the conversion of angiotensinogen to angiotensin I. This targeted action leads to a dose-dependent reduction in plasma renin activity (PRA), consequently decreasing the production of angiotensin II, a potent vasoconstrictor. Clinical investigations have demonstrated that intravenous administration of this compound effectively lowers blood pressure in hypertensive patients and elicits beneficial hemodynamic effects in individuals with congestive heart failure. However, its clinical development was ultimately halted due to poor oral bioavailability, a challenge common to early peptide-based renin inhibitors. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from key studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Direct Renin Inhibition
The Renin-Angiotensin System is a hormonal cascade that plays a pivotal role in cardiovascular homeostasis. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion pressure, reduced sodium delivery to the distal tubule, and sympathetic nervous system activation.
This compound, with the systematic name (2S)-N-[(2R,3S)-1-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)amino]-3-cyclohexyl-1-oxopropan-2-yl]-2-(1H-imidazol-5-yl)butanediamide, is a dipeptide analogue that acts as a direct and competitive inhibitor of renin.[1][2] Its chemical structure is designed to mimic the transition state of the cleavage of angiotensinogen by renin, allowing it to bind with high affinity to the active site of the enzyme. This binding prevents renin from catalyzing the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the RAS cascade.
The inhibition of renin by this compound leads to a significant, dose-dependent decrease in plasma renin activity (PRA).[2] Consequently, the production of angiotensin I and its subsequent conversion to the potent vasoconstrictor angiotensin II are suppressed. The reduction in angiotensin II levels results in vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, all of which contribute to a lowering of blood pressure.
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System and the point of intervention by this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory potency and clinical efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species/System |
| IC50 | 14 nmol/L | Human Renin |
Table 2: Dose-Dependent Effects of Intravenous this compound on Plasma Renin Activity (PRA) and Angiotensin II in Hypertensive Patients
| Dose (mg/kg) | Change in PRA | Change in Angiotensin II | Study Population |
| < 0.1 | Marked Suppression | Dose-related suppression | Normotensive and Hypertensive Volunteers[1][2] |
| 0.3 | Significant Suppression | Significant Suppression | Hypertensive Patients[1][2] |
| 1.2 | Significant and Prolonged Suppression | Significant Suppression | Hypertensive Patients[1][2][3] |
Table 3: Hemodynamic Effects of Intravenous this compound in Patients with Congestive Heart Failure
| Parameter | Baseline (Mean ± SD) | Post-Enalkiren (1.0 mg/kg) (Mean ± SD) | p-value |
| Cardiac Index (L/min/m²) | 2.0 ± 0.3 | 2.3 ± 0.1 | < 0.01 to 0.05 |
| Stroke Volume Index (mL/m²) | 26 ± 3 | 34 ± 4 | < 0.01 to 0.05 |
| Left Ventricular Filling Pressure (mmHg) | 31 ± 3 | 25 ± 3 | < 0.01 to 0.05 |
| Mean Right Atrial Pressure (mmHg) | 15 ± 1 | 13 ± 2 | < 0.01 to 0.05 |
| Heart Rate (beats/min) | 78 ± 5 | 72 ± 6 | < 0.01 to 0.05 |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 2199 ± 594 | 1339 ± 230 | < 0.01 to 0.05 |
| Data from a study in 9 patients with chronic congestive heart failure.[4] |
Table 4: Antihypertensive Efficacy of Intravenous this compound in Hypertensive Patients
| Dose (mg/kg) | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Study Population |
| 0.3 | Statistically significant reductions | Statistically significant reductions | 32 inpatients with essential hypertension[3] |
| 1.2 | Statistically significant reductions | Statistically significant reductions | 32 inpatients with essential hypertension[3] |
Experimental Protocols
Clinical Trial Methodology for Antihypertensive Efficacy
The following provides a generalized protocol based on published studies of this compound in hypertensive patients.[3]
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adult male and female inpatients with a diagnosis of essential hypertension. Specific blood pressure criteria (e.g., diastolic blood pressure between 95 and 115 mmHg) after a washout period from previous antihypertensive medications.
-
Exclusion Criteria: Secondary hypertension, significant renal or hepatic impairment, history of stroke or myocardial infarction within the preceding 6 months, and contraindications to renin inhibitors.
Treatment Protocol:
-
Dietary Control: Patients are maintained on a controlled sodium diet (e.g., 60 mEq/day) for a specified period before and during the study.
-
Randomization: Patients are randomly assigned to one of the treatment groups (e.g., placebo, this compound 0.1 mg/kg q.i.d., this compound 0.3 mg/kg q.i.d., or this compound 1.2 mg/kg quotid.).
-
Drug Administration: this compound or placebo is administered as an intravenous infusion over a specified duration (e.g., every 6 hours) for a defined treatment period (e.g., 1 week). Placebo infusions are used to maintain the blind.
Monitoring and Assessments:
-
Blood Pressure: Measured periodically using 24-hour automated monitoring equipment.
-
Plasma Renin Activity (PRA) and Angiotensin II: Blood samples are collected at baseline and at specified time points during and after the infusion period for the determination of PRA and angiotensin II levels.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), and vital signs.
Data Analysis: Statistical analysis is performed to compare the changes in blood pressure, PRA, and angiotensin II levels from baseline between the this compound treatment groups and the placebo group.
Experimental Workflow Diagram:
Plasma Renin Activity (PRA) Assay by Radioimmunoassay (RIA)
The following is a generalized protocol for the determination of PRA by RIA, a common method used in the evaluation of renin inhibitors.
Principle: This assay measures the rate of angiotensin I generation from endogenous angiotensinogen by renin in a plasma sample. The generated angiotensin I is then quantified using a competitive radioimmunoassay.
Materials:
-
Blood collection tubes containing EDTA.
-
Refrigerated centrifuge.
-
Incubator or water bath (37°C).
-
Ice bath.
-
pH meter.
-
Radioimmunoassay kit for Angiotensin I (containing ¹²⁵I-labeled Angiotensin I, Angiotensin I antibody, and standards).
-
Gamma counter.
-
Inhibitors of angiotensin converting enzyme (ACE) and angiotensinases (e.g., dimercaprol, 8-hydroxyquinoline).
Protocol:
-
Sample Collection and Preparation:
-
Collect venous blood into pre-chilled EDTA tubes.
-
Immediately centrifuge at 4°C to separate the plasma.
-
Store plasma frozen at -20°C or lower until analysis.
-
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
For each sample, prepare two aliquots. One will be incubated at 37°C (for renin activity), and the other at 4°C (as a blank to measure baseline Angiotensin I).
-
Add inhibitors of ACE and angiotensinases to both aliquots.
-
Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.5-6.0).
-
Incubate the "activity" aliquot at 37°C for a fixed period (e.g., 1.5 to 3 hours).
-
Simultaneously, incubate the "blank" aliquot at 4°C for the same duration.
-
Stop the enzymatic reaction by placing the tubes on ice.
-
-
Radioimmunoassay:
-
Perform a competitive RIA on both the "activity" and "blank" plasma samples according to the kit manufacturer's instructions. This typically involves:
-
Incubating the plasma sample (or standard) with a specific antibody to Angiotensin I.
-
Adding a known amount of ¹²⁵I-labeled Angiotensin I, which competes with the unlabeled Angiotensin I in the sample for binding to the antibody.
-
Separating the antibody-bound from the free ¹²⁵I-labeled Angiotensin I (e.g., using charcoal dextran or a second antibody).
-
Measuring the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
-
Calculation:
-
Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the concentration of Angiotensin I in both the 37°C and 4°C incubated samples from the standard curve.
-
Calculate the PRA, expressed as nanograms of Angiotensin I generated per milliliter of plasma per hour (ng/mL/h), by subtracting the Angiotensin I concentration of the 4°C sample from the 37°C sample and dividing by the incubation time.
-
Assay Workflow Diagram:
References
- 1. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of renin inhibition by this compound in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Enalkiren: A Technical Guide to a Pioneering Dipeptide Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Enalkiren, a potent dipeptide inhibitor of the human renin enzyme. This compound was a significant early development in the quest for direct renin inhibitors as a therapeutic strategy for hypertension. This document consolidates key data from preclinical and clinical investigations, offering insights into its mechanism of action, pharmacokinetics, and pharmacodynamics.
Chemical Structure and Properties
This compound, also known as A-64662, is a synthetic dipeptide analogue that mimics the transition state of the cleavage of angiotensinogen by renin.[1] Its chemical structure is characterized by a dipeptide core with modifications designed to enhance potency and stability.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-N-((2S,4S,5S)-5-amino-4-hydroxy-2-isopropyl-7-methyl-8-phenyloctanoyl)-3-(1H-imidazol-4-yl)-N-((S)-1-phenylethyl)alaninamide | |
| Molecular Formula | C35H56N6O6 | [2] |
| Molecular Weight | 656.87 g/mol | [2] |
| CAS Number | 113082-98-7 | [2] |
| Synonyms | A-64662, A 64662, A64662 | [2] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature |
Mechanism of Action: Targeting the Rate-Limiting Step of the RAAS
This compound is a direct competitive inhibitor of renin, the aspartyl protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[3] By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and subsequently, aldosterone.[3] This targeted inhibition of the initial step of the RAAS cascade was a novel approach to antihypertensive therapy, distinct from angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).
Figure 1. this compound's mechanism of action within the Renin-Angiotensin-Aldosterone System.
Computational modeling studies have elucidated the binding mechanism of this compound to the active site of renin. These studies suggest that this compound forms an extensive network of hydrogen bonds with the enzyme. The binding is primarily driven by favorable van der Waals interactions and the nonpolar contribution to solvation.
Pharmacodynamics and Efficacy
Clinical studies have demonstrated that intravenous administration of this compound leads to a dose-dependent suppression of plasma renin activity (PRA) and angiotensin II levels.[1]
Table 2: Pharmacodynamic Effects of Intravenous this compound in Hypertensive Patients
| Dose | Effect on Plasma Renin Activity (PRA) | Effect on Blood Pressure | Source(s) |
| < 0.1 mg/kg | Marked suppression | Little to no hemodynamic response | [1] |
| 0.3 mg/kg | Significant suppression | Significant decrease in systolic and diastolic blood pressure | [1] |
| 1.2 mg/kg | Significant and prolonged suppression | Significant decrease in systolic and diastolic blood pressure | [1] |
The antihypertensive effect of this compound was found to be enhanced by pretreatment with hydrochlorothiazide.[1] Despite its relatively short plasma half-life, the effects of this compound on PRA and blood pressure are prolonged.[1]
Pharmacokinetics
This compound exhibits pharmacokinetic properties characteristic of early-generation peptide-based renin inhibitors, notably low oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Source(s) |
| Plasma Half-life (t½) | 1.6 hours | Intravenous administration | [1] |
| IC50 (Human Renin) | 14 nmol/L | In vitro | [4] |
| EC50 (Systolic Blood Pressure) | 2,744 ng/ml | Patients with congestive heart failure | [5] |
| EC50 (Diastolic Blood Pressure) | 3,438 ng/ml | Patients with congestive heart failure | [5] |
| EC50 (Mean Arterial Pressure) | 3,371 ng/ml | Patients with congestive heart failure | [5] |
| Oral Bioavailability | <2% | [6] |
The low oral bioavailability was a significant hurdle in the clinical development of this compound and other early renin inhibitors.[6]
Experimental Protocols
Generalized Synthesis Approach
The synthesis of a dipeptide mimetic like this compound would typically involve a multi-step solution-phase peptide synthesis approach.
Figure 2. Generalized workflow for the synthesis of a dipeptide renin inhibitor like this compound.
Methodology:
-
Protection of Functional Groups: The amino and carboxyl groups of the constituent amino acids not involved in peptide bond formation are protected using standard protecting groups (e.g., Boc, Fmoc for amino groups; benzyl, t-butyl esters for carboxyl groups).
-
Peptide Coupling: The protected amino acid residues are coupled sequentially using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent.
-
Modification of the Peptide Backbone: Specific modifications to mimic the transition state, such as the introduction of a hydroxyethylene group, are performed.
-
Deprotection: All protecting groups are removed under conditions that do not degrade the final peptide.
-
Purification: The crude product is purified to a high degree using techniques like high-performance liquid chromatography (HPLC).
-
Characterization: The final product's identity and purity are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
In Vitro Renin Inhibition Assay (Generalized FRET-based Protocol)
A common method to determine the inhibitory potency of compounds like this compound is a Fluorescence Resonance Energy Transfer (FRET) based assay.
Figure 3. Generalized workflow for an in vitro FRET-based renin inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with NaCl), a stock solution of recombinant human renin, and a stock solution of a FRET-based renin substrate. Prepare serial dilutions of this compound.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, the diluted this compound solutions (or vehicle for control), and the renin solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
In Vivo Antihypertensive Efficacy Study (Generalized Protocol in Spontaneously Hypertensive Rats)
The in vivo efficacy of antihypertensive compounds is often assessed in animal models of hypertension, such as the spontaneously hypertensive rat (SHR).
Methodology:
-
Animal Acclimatization: House the SHRs under controlled environmental conditions with free access to food and water for a period of acclimatization.
-
Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method or via surgically implanted telemetry transmitters for several days to obtain stable readings.
-
Drug Administration: Divide the animals into groups: a vehicle control group and one or more groups receiving different doses of this compound. Administer the compound, typically via intravenous infusion for this compound due to its low oral bioavailability.
-
Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate for a defined period after drug administration.
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group and compare it with the vehicle control group to determine the antihypertensive effect.
Clinical Trial Design (Generalized)
Clinical trials for renin inhibitors like this compound typically follow a randomized, double-blind, placebo-controlled design.
Figure 4. Generalized workflow for a clinical trial of an intravenous antihypertensive agent.
Key Design Elements:
-
Patient Population: Patients with a diagnosis of essential hypertension.
-
Washout Period: A period where patients discontinue their previous antihypertensive medications to establish a baseline.
-
Randomization: Patients are randomly assigned to receive either placebo or different doses of this compound.
-
Blinding: Both the investigators and the patients are unaware of the treatment assignment.
-
Primary Endpoints: Change from baseline in systolic and diastolic blood pressure.
-
Secondary Endpoints: Change in plasma renin activity, angiotensin II levels, and assessment of safety and tolerability.
Conclusion
This compound was a pioneering molecule in the development of direct renin inhibitors. Its potent and specific inhibition of the first step in the RAAS cascade provided a strong proof-of-concept for this therapeutic approach. While its development was ultimately hampered by poor oral bioavailability, the knowledge gained from the study of this compound and other early-generation renin inhibitors paved the way for the development of orally active compounds. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the history and science of renin inhibition and the ongoing efforts to target the RAAS for the treatment of cardiovascular diseases.
References
- 1. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a new renin inhibitor). I: Single dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a renin inhibitor). II: A dose-ranging study in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Dawn of Direct Renin Inhibition: A Technical Guide to the Discovery and Early Clinical Trials of Enalkiren (A-64662)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enalkiren (A-64662), a potent dipeptide renin inhibitor, marked a significant milestone in the development of antihypertensive therapies. As one of the first orally active direct renin inhibitors to be clinically investigated, it provided crucial proof-of-concept for targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[1] Developed by Abbott Laboratories, this compound's journey from discovery to early clinical trials laid the groundwork for future generations of renin inhibitors.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and early clinical evaluation of this compound, presenting key data, experimental protocols, and visual representations of the underlying scientific principles.
Discovery and Mechanism of Action
This compound was designed as a transition-state mimic of angiotensinogen, the natural substrate for renin. By competitively binding to the active site of renin, this compound directly inhibits the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of the potent vasoconstrictor angiotensin II.[3] This highly specific mechanism of action offered a theoretical advantage over less selective antihypertensive agents by minimizing off-target effects.[4]
The development of this compound was part of a broader effort in the 1980s to create orally bioavailable renin inhibitors.[1] While initial attempts with peptide-based inhibitors were hampered by poor oral absorption, short half-lives, and low potency, this compound represented a step forward in overcoming these challenges.[5][1]
Preclinical Pharmacology
The inhibitory potential and antihypertensive effects of this compound were first established in a series of in vitro and in vivo preclinical studies.
In Vitro Renin Inhibition
The potency of this compound against human renin was a key determinant of its therapeutic potential.
| Compound | IC50 (Human Renin) | Reference |
| This compound (A-64662) | 14 nM | [6] |
| Remikiren | 0.8 nM | [6] |
| Zankiren | 1 nM | [6] |
| Aliskiren | 0.6 nM | [1] |
In Vivo Animal Studies
Studies in animal models, particularly sodium-depleted marmosets and spontaneously hypertensive rats, were crucial for evaluating the in vivo efficacy of this compound.
| Animal Model | Dose | Route | Key Findings | Reference |
| Sodium-depleted Marmosets | 1-30 mg/kg | Oral | Dose-dependent reduction in blood pressure. At 3 mg/kg, a peak effect of -30 ± 4 mmHg was observed 1 hour after dosing, with the response lasting for over 12 hours. | [7] |
| Spontaneously Hypertensive Rats | 10-100 mg/kg/day | Subcutaneous osmotic minipumps | Dose-dependent decrease in blood pressure. | [7] |
Early Clinical Trials
The clinical development of this compound focused on evaluating its safety, pharmacokinetics, and pharmacodynamics in both healthy volunteers and hypertensive patients.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized by a relatively short plasma half-life.
| Parameter | Value | Population | Reference |
| Plasma Half-life (t½) | 1.6 hours | Normal volunteer subjects | [4] |
Pharmacodynamics and Efficacy
Early clinical trials demonstrated this compound's ability to suppress plasma renin activity (PRA) and lower blood pressure in a dose-dependent manner.
| Dose | Route | Key Findings | Reference |
| 0.001, 0.003, 0.01 mg/kg | IV | Dose-dependent decrease in PRA and angiotensin II. Maximal inhibition of PRA was observed 5 minutes after administration. | [4] |
| 0.01, 0.03, 0.1 mg/kg | IV | With higher doses, blood pressure tended to decrease slightly with no change in heart rate. Inhibition of PRA persisted for 90 minutes after the 0.03 and 0.1 mg/kg doses. | [4] |
A randomized, double-blind, placebo-controlled, parallel-group study was conducted in 32 inpatients with essential hypertension.[8]
| Dosing Regimen | Duration | Key Findings | Reference |
| 1.2 mg/kg once daily (quotid.) | 1 week | Statistically significant reductions in systolic and diastolic blood pressures. Prolonged PRA suppression (≥ 24 hours). | [8] |
| 0.3 mg/kg four times daily (q.i.d.) | 1 week | Statistically significant reductions in systolic and diastolic blood pressures with persistent antihypertensive activity for 12 hours or more. | [8] |
| 0.1 mg/kg q.i.d. | 1 week | Prompt suppression of PRA. | [8] |
In a comparative study, the antihypertensive effects of this compound were compared with the angiotensin-converting enzyme (ACE) inhibitor enalaprilat in 17 hypertensive patients pretreated with a diuretic.[9]
| Drug | Dose | Route | Mean Systolic BP Reduction | Mean Diastolic BP Reduction | Reference |
| This compound | 0.03 to 1.0 mg/kg | IV bolus | 18.5 ± 0.4 mm Hg | 11.9 ± 0.4 mm Hg | [9] |
| Enalaprilat | 0.625 to 1.25 mg | IV bolus | 12.6 ± 0.7 mm Hg | 9.2 ± 0.4 mm Hg | [9] |
Experimental Protocols
In Vitro Renin Inhibition Assay (General Protocol)
The inhibitory activity of this compound on human renin was likely determined using a fluorometric or radioimmunoassay-based method. A general protocol for a fluorometric renin inhibitor screening assay is as follows:
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).
-
Reconstitute purified human recombinant renin in the assay buffer.
-
Prepare a synthetic peptide substrate linked to a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl).[10]
-
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer, the test inhibitor (this compound at various concentrations), and the renin enzyme.
-
Initiate the reaction by adding the renin substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).[10]
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 335-345 nm excitation and 485-510 nm emission for EDANS/Dabcyl pair).[10]
-
The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is proportional to the renin activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Early Phase Clinical Trial Design (General Protocol)
The early clinical trials of this compound likely followed a randomized, double-blind, placebo-controlled design. A generalized protocol for such a study in hypertensive patients is outlined below:
-
Patient Selection :
-
Recruit patients with a diagnosis of essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).
-
Implement a washout period to eliminate the effects of any previous antihypertensive medications.[11]
-
-
Study Design :
-
Treatment Administration :
-
Administer the study drug or placebo via intravenous infusion at specified intervals (e.g., every 6 hours) for a defined period (e.g., 1 week).[8]
-
-
Efficacy and Safety Assessments :
-
Data Analysis :
-
Perform statistical analysis to compare the changes in blood pressure and biochemical markers between the this compound treatment groups and the placebo group.[8]
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of this compound.
Caption: Experimental workflow for the development of this compound.
Caption: Logical relationship of this compound's therapeutic effect.
Conclusion
This compound (A-64662) was a pioneering molecule in the field of direct renin inhibition. Although its development did not ultimately lead to a marketed drug, largely due to challenges with bioavailability and the subsequent development of more potent and orally available agents like aliskiren, the early clinical trials of this compound were instrumental.[5][1] They validated the therapeutic potential of targeting the initial, rate-limiting step of the RAAS for the treatment of hypertension. The data and insights gained from the this compound program provided a solid foundation for the continued pursuit of direct renin inhibitors, culminating in the approval of the first-in-class drug, aliskiren. The story of this compound serves as a valuable case study in drug discovery and development, highlighting the iterative process of innovation in the pharmaceutical sciences.
References
- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. eoinobrien.org [eoinobrien.org]
- 7. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immediate blood pressure effects of the renin inhibitor this compound and the angiotensin-converting enzyme inhibitor enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
In-Vitro Efficacy of Enalkiren as a Renin Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro studies on the renin-inhibitory activity of Enalkiren. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative efficacy, experimental methodologies, and the underlying biochemical pathways.
Quantitative Analysis of Renin Inhibition
This compound is a potent, first-generation, peptide-based inhibitor of human renin. Its in-vitro efficacy has been quantified through the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of renin's enzymatic activity.
A comparative analysis of this compound's IC50 value with other renin inhibitors is presented in the table below. This data is crucial for understanding its relative potency within the class of direct renin inhibitors.
| Compound | IC50 (nmol/L) | Compound Class |
| This compound (A-64662) | 14 | Peptide-based |
| Aliskiren | 0.6 | Non-peptide |
| Remikiren (Ro 42-5892) | 0.8 | Peptidomimetic |
| Zankiren (A-72517) | 1.1 | Peptidomimetic |
Data sourced from multiple in-vitro studies.
Experimental Protocols for In-Vitro Renin Inhibition Assays
The determination of this compound's renin-inhibitory activity typically employs a fluorescence resonance energy transfer (FRET) based enzymatic assay. The following protocol outlines a representative methodology for conducting such an assay.
Principle of the FRET-Based Assay
This assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen, the natural substrate of renin. This synthetic substrate is labeled with a fluorescent donor molecule at one end and a quencher molecule at the other. In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by renin, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzymatic activity of renin. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence increase.
Materials and Reagents
-
Human Recombinant Renin: Purified enzyme for the in-vitro reaction.
-
Synthetic FRET Peptide Substrate: Typically a synthetic peptide derived from human angiotensinogen (e.g., residues 1-14).
-
This compound: The test inhibitor, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for the enzymatic reaction (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA).
-
96-well Microplate: Black, opaque plates are recommended to minimize light scatter and background fluorescence.
-
Fluorescence Microplate Reader: Capable of kinetic measurements at the appropriate excitation and emission wavelengths for the chosen FRET pair.
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent and perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Dilute the human recombinant renin and the FRET peptide substrate to their working concentrations in the assay buffer.
-
-
Assay Setup:
-
Pipette the assay buffer into the wells of the 96-well microplate.
-
Add the serially diluted this compound solutions to the respective wells. Include control wells with solvent only (for 100% activity) and wells with no enzyme (for background fluorescence).
-
Add the diluted human recombinant renin solution to all wells except the background control wells.
-
-
Pre-incubation:
-
Incubate the microplate at 37°C for a specified period (e.g., 15 minutes) to allow this compound to bind to the renin enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET peptide substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence from all measurements.
-
Determine the percentage of renin inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound and the experimental process, the following diagrams are provided.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Point of this compound Inhibition
The diagram below illustrates the RAAS cascade and highlights the specific point at which this compound exerts its inhibitory effect. Renin is the rate-limiting enzyme in this pathway, and its inhibition by this compound prevents the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade.
Caption: this compound's inhibition of renin in the RAAS pathway.
Experimental Workflow for IC50 Determination of this compound
The following flowchart details the key steps in the in-vitro experimental workflow for determining the IC50 value of this compound.
Caption: Workflow for FRET-based renin inhibition assay.
Conceptual Representation of this compound's Interaction with Renin
This diagram provides a conceptual illustration of how this compound, as a transition-state analog, binds to the active site of the renin enzyme. This binding is characterized by the formation of hydrogen bonds and favorable van der Waals interactions, which effectively block the access of the natural substrate, angiotensinogen.
Caption: this compound's competitive inhibition at the renin active site.
Pharmacological profile of Enalkiren as a direct renin inhibitor
An In-depth Technical Guide to the Pharmacological Profile of Enalkiren
Abstract
This compound (A-64662) stands as one of the pioneering synthetic, peptide-based direct renin inhibitors. Developed by Abbott Laboratories, it was designed to target the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), offering a highly specific mechanism for blood pressure control. As a transition-state mimetic of angiotensinogen, this compound exhibits potent inhibition of human renin.[1][2] Despite its efficacy when administered intravenously, its development was ultimately hampered by poor pharmacokinetic properties, notably very low oral bioavailability.[3][4] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro potency, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its evaluation.
Mechanism of Action
This compound is a dipeptide renin inhibitor that functions as a transition-state analog of the human renin substrate, angiotensinogen.[1] Renin, an aspartyl protease, catalyzes the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the RAAS cascade, which ultimately leads to the production of the potent vasoconstrictor angiotensin II and the release of aldosterone. By competitively binding to the active site of renin, this compound directly blocks this first step, leading to a reduction in Plasma Renin Activity (PRA) and subsequent decreases in angiotensin I and angiotensin II levels.[1][2][5] This targeted inhibition results in vasodilation and a reduction in blood pressure.[5] The high specificity of renin for its substrate means that inhibitors like this compound could theoretically offer therapeutic advantages with fewer side effects compared to less specific agents like ACE inhibitors.[2]
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. The data highlights its high potency but also reveals the pharmacokinetic challenges that limited its clinical utility.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Substrate | Species | Reference |
| IC₅₀ | 14 nM | - | Human | [4] |
| Kᵢ | 2.0 ± 0.2 µM | Tetradecapeptide | Human | [2] |
| Kᵢ | 1.7 ± 0.1 µM | Angiotensinogen | Human | [2] |
| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6] Kᵢ (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme.[7] |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value | Route of Administration | Species | Reference |
| Plasma Half-life (t½) | 1.60 ± 0.43 hours | Intravenous | Human | [1][2][8] |
| Oral Bioavailability | < 2% | Oral | - | [3][4] |
| Time to Peak Plasma Concentration | 3-6 hours (for Aliskiren, a later DRI) | Oral | Human | [4] |
| Note: Specific Tmax data for this compound is sparse due to its intravenous focus; data for the orally active Aliskiren is provided for context on the class. |
Table 3: Summary of Clinical Pharmacodynamic Effects (Intravenous Administration)
| Study Population | Dose | Key Findings | Reference |
| Normotensive Volunteers | 0.03 - 0.1 mg/kg | Marked, dose-dependent suppression of PRA and Angiotensin II.[8] | [1][8] |
| Hypertensive Patients | 0.3 and 1.2 mg/kg | Significant, dose-related decreases in systolic and diastolic blood pressure.[1] The effect was enhanced by hydrochlorothiazide pretreatment.[1] | [1][9] |
| Hypertensive Patients | 1.2 mg/kg daily for 1 week | Prolonged suppression of PRA (≥24 hours) and persistent antihypertensive activity without evidence of tachyphylaxis.[2][9] | [2][9] |
| Chronic Heart Failure Patients | 1.0 mg/kg | Increased cardiac index and stroke volume index; decreased left ventricular filling pressure and systemic vascular resistance.[10] | [10] |
Experimental Protocols
The characterization of renin inhibitors like this compound relies on robust in vitro assays to determine their potency and mechanism of inhibition. A standard method is the fluorogenic substrate assay.
Protocol: In Vitro Renin Inhibition Assay (Fluorogenic Substrate Method)
Principle: This assay employs a synthetic peptide substrate that mimics the renin cleavage site of angiotensinogen. The peptide is labeled with a fluorophore (e.g., EDANS) on one end and a quencher (e.g., DABCYL) on the other. In the intact peptide, the quencher suppresses the fluorescence via Fluorescence Resonance Energy Transfer (FRET). When renin cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to renin activity.[11][12] The presence of an inhibitor like this compound reduces the rate of cleavage and thus attenuates the fluorescence signal.[12]
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg)[12][13]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[12][13]
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)[12]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer to test a range of concentrations. Prepare working solutions of human renin and the fluorogenic substrate.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank Wells: Assay Buffer and substrate (no enzyme).
-
Control Wells (100% Activity): Assay Buffer, substrate, and solvent (without inhibitor).
-
Inhibitor Wells: Assay Buffer, substrate, and the various dilutions of this compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 10-15 minutes.[13][14]
-
Reaction Initiation: Add the human renin working solution to all wells except the blanks to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).[14]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of fluorescence increase over time.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]
-
Clinical Development and Limitations
This compound entered clinical trials and demonstrated clear pharmacodynamic effects, successfully lowering blood pressure in hypertensive patients and showing hemodynamic benefits in those with heart failure.[1][10] However, its progression was ultimately halted. The primary obstacles were its peptidic nature, which led to poor oral bioavailability (<2%) and a short plasma half-life of around 1.6 hours, necessitating intravenous administration.[1][3][4][15] These properties made it unsuitable for chronic management of conditions like hypertension. The experience with this compound and other first-generation renin inhibitors informed the development of later, non-peptide, orally active agents like Aliskiren.[4]
Conclusion
This compound was a significant early development in the field of direct renin inhibitors. It validated renin as a viable therapeutic target for cardiovascular disease by demonstrating potent and specific inhibition of the RAAS cascade. While its clinical application was precluded by insurmountable pharmacokinetic limitations, the knowledge gained from its pharmacological profile was instrumental in guiding the research that ultimately led to the successful development of orally active renin inhibitors for the management of hypertension.
References
- 1. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Hemodynamic effects of renin inhibition by this compound in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Clinical pharmacokinetics and efficacy of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Enalkiren in Suppressing Plasma Renin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Enalkiren, a potent dipeptide renin inhibitor, and its role in the suppression of plasma renin activity (PRA). This compound represents a significant development in the direct inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), offering a targeted approach to blocking the system at its rate-limiting step.[1][2] This document outlines the mechanism of action, presents quantitative data from clinical studies, details experimental methodologies, and illustrates key pathways and workflows.
Mechanism of Action
This compound is a direct renin inhibitor that functions as a transition-state analog of angiotensinogen, the natural substrate for renin.[3] By binding to the active site of the renin enzyme, this compound competitively inhibits the conversion of angiotensinogen to angiotensin I.[4][5] This action is highly specific and marks the first and rate-limiting step in the RAAS cascade.[1][2] Consequently, the production of downstream effectors, primarily the potent vasoconstrictor angiotensin II, is significantly reduced.[3] This targeted inhibition leads to a dose-dependent suppression of plasma renin activity.[3][6]
Interestingly, while PRA (the enzymatic activity) decreases, the plasma concentration of the renin protein itself often shows a compensatory increase.[1][6] This is due to the interruption of the negative feedback loop, where angiotensin II normally suppresses renin release from the juxtaglomerular cells of the kidney.[1]
Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.
Quantitative Data on PRA Suppression
Clinical studies have consistently demonstrated that intravenous administration of this compound leads to a prompt, dose-dependent suppression of plasma renin activity and a corresponding decrease in angiotensin II levels.
Table 1: Effects of Intravenous this compound on Plasma Renin Activity in Hypertensive Patients
| Dosage Regimen | Mean Baseline PRA (ng Ang I/mL/hr) | Outcome | Reference |
|---|---|---|---|
| 1.2 mg/kg (single dose) | 1.58 - 2.68 | Prompt suppression of PRA for ≥ 24 hours | [7][8] |
| 0.3 mg/kg q.i.d. | 1.58 - 2.68 | Prompt and sustained PRA suppression | [7][8] |
| 0.1 mg/kg q.i.d. | 1.58 - 2.68 | Prompt PRA suppression | [7][8] |
Study involved 32 hypertensive patients on a 60 mEq/day sodium diet.
Table 2: Dose-Response of Intravenous this compound in Normal Volunteers
| Dose (mg/kg) | Key Finding | Reference |
|---|---|---|
| 0.01 | Marked fall in PRA and Angiotensin II | [6] |
| 0.03 | Maximal PRA inhibition at 5 mins, persisting for 90 mins | [6] |
| 0.1 | Maximal PRA inhibition at 5 mins, persisting for 90 mins | [6] |
Study involved eight normal volunteers on a 100 mmol/day sodium diet. A close correlation between PRA and plasma angiotensin II levels (r = 0.81) was observed.[6]
Table 3: Effects of Chronic this compound Infusion in Sodium-Depleted Monkeys
| Parameter | Control Value | Value after 1 Day of Infusion | Value on Day 7 of Infusion | Reference |
|---|---|---|---|---|
| Plasma Renin Activity (ng Ang I/mL/hr) | 57.7 ± 11.1 | 1.3 ± 0.6 | 1.9 ± 1.0 | [2] |
| Plasma Angiotensin II (pg/mL) | 66.7 ± 20.2 | 12.4 ± 3.3 (Day 2) | 26.4 ± 6.5 | [2] |
Infusion consisted of a 0.1 mg/kg bolus followed by 0.01 mg/kg/min.
Experimental Protocols
The assessment of this compound's effect on PRA requires rigorous experimental design and precise analytical methods. The following outlines a typical methodology based on published clinical trials.
Study Design
A common approach is a randomized, double-blind, placebo-controlled, parallel-group study.[7][8]
-
Participants: Subjects (e.g., patients with essential hypertension or normal volunteers) are maintained on a controlled sodium diet (e.g., 60-100 mEq/day) for a specified period before and during the study to standardize the RAAS.[6][7][8]
-
Drug Administration: this compound or a placebo is administered, typically as an intravenous infusion over a set period (e.g., 2 minutes to 90 minutes).[6][9] Multiple dosage regimens are often tested to establish a dose-response relationship.[6][7]
-
Monitoring: Blood pressure and heart rate are monitored frequently.[7][8] Blood samples for pharmacokinetic and pharmacodynamic analysis are collected at predetermined intervals.
Blood Sample Collection and Handling
Proper sample handling is critical to prevent the in vitro conversion of prorenin to renin (cryoactivation), which can lead to falsely elevated PRA results.[10][11]
-
Collection: Draw blood into a pre-chilled EDTA tube.
-
Processing: Keep the tube at room temperature and centrifuge (e.g., 2000 x g for 15 minutes) as soon as possible.[10]
-
Separation: Carefully transfer the plasma to a clean polypropylene tube.[4]
-
Storage: Immediately freeze the plasma at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.[4][10]
Plasma Renin Activity (PRA) Assay
The PRA assay quantifies the enzymatic activity of renin by measuring the rate of angiotensin I generation from endogenous angiotensinogen.[1][12]
-
Angiotensin I Generation:
-
Plasma samples are divided into two aliquots.[4]
-
One aliquot is incubated at 37°C for a defined period (e.g., 90-180 minutes) to allow renin to generate angiotensin I.[4]
-
The second aliquot is kept on ice (0-4°C) to prevent angiotensin I generation, serving as a baseline control.[4]
-
The enzymatic reaction is stopped by placing the incubated samples on ice.[4]
-
-
Quantification of Angiotensin I:
-
Calculation:
-
PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, divided by the incubation time.
-
Results are typically expressed in ng of Angiotensin I per milliliter per hour (ng/mL/hr).
-
The general workflow for a clinical trial assessing this compound is depicted below.
Physiological Consequences of PRA Suppression
The inhibition of renin by this compound initiates a cascade of physiological effects aimed at lowering blood pressure. The direct suppression of PRA leads to reduced angiotensin II levels, which in turn causes vasodilation and decreased aldosterone secretion. This ultimately results in reduced sodium and water retention and a lowering of systemic vascular resistance.
Conclusion
This compound effectively and dose-dependently suppresses plasma renin activity through direct inhibition of the renin enzyme. This action blocks the RAAS at its origin, leading to significant reductions in angiotensin II and subsequent beneficial hemodynamic effects.[13] Although early renin inhibitors like this compound faced challenges with oral bioavailability, their study provided crucial proof-of-concept for this therapeutic class.[14][15] The methodologies and findings from this compound research have paved the way for the development of newer, orally active renin inhibitors, underscoring the importance of this target in the management of cardiovascular diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a new renin inhibitor). I: Single dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemodynamic effects of renin inhibition by this compound in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. ahajournals.org [ahajournals.org]
Unraveling the Molecular Embrace: A Technical Guide to the Binding Mechanism of Enalkiren to Renin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the binding mechanism of Enalkiren to renin, a critical interaction in the development of antihypertensive therapeutics. By examining quantitative data, detailed experimental methodologies, and the molecular interplay at the core of this interaction, this document serves as a vital resource for researchers and professionals in the field of drug discovery and development.
Introduction: this compound as a Direct Renin Inhibitor
This compound is a potent, first-generation, dipeptide, transition-state analog inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1] By directly binding to the active site of renin, this compound effectively blocks the conversion of angiotensinogen to angiotensin I, leading to a reduction in the production of the potent vasoconstrictor angiotensin II and subsequently lowering blood pressure.[2][3] Understanding the precise mechanism by which this compound binds to renin is paramount for the rational design of next-generation renin inhibitors with improved efficacy and pharmacokinetic profiles.
Quantitative Analysis of this compound-Renin Binding
The interaction between this compound and renin has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available, providing a clear comparison of its inhibitory potency and physiological effects.
Table 1: In Vitro Inhibitory Potency of this compound against Human Renin
| Parameter | Value | Method | Reference |
| IC50 | 14 nmol/L | Not Specified | [4][5] |
Table 2: In Vivo Effects of this compound on the Renin-Angiotensin System
| Dosage | Effect on Plasma Renin Activity (PRA) | Effect on Blood Pressure | Study Population | Reference |
| < 0.1 mg/kg (intravenous) | Marked suppression | Little hemodynamic response | Normotensive and hypertensive volunteers | [1] |
| 0.3 and 1.2 mg/kg (intravenous) | Significant, dose-related suppression | Significant, dose-related decreases in systolic and diastolic BP | Hypertensive patients | [1] |
| 1.2 mg/kg (intravenous, once daily for 1 week) | Prolonged suppression (≥ 24 hours) | Statistically significant reductions in systolic and diastolic BP | Patients with essential hypertension | [6] |
| 0.3 mg/kg (intravenous, four times daily for 1 week) | Prompt suppression | Statistically significant reductions in systolic and diastolic BP | Patients with essential hypertension | [6] |
The Molecular Binding Mechanism: A Symphony of Interactions
While a crystal structure of the this compound-renin complex is not publicly available, computational studies utilizing molecular dynamics simulations, docking, and MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations have provided significant insights into the binding mechanism.[7][8]
The primary driving forces behind the stable binding of this compound to the active site of renin are a combination of extensive hydrogen bonding and favorable van der Waals interactions.[7] The binding is characterized by a high degree of complementarity between the inhibitor and the enzyme's active site cleft.
A key finding from computational analyses is that only minor conformational changes are induced in the renin molecule upon this compound binding.[7] This suggests a "lock-and-key" type interaction where the inhibitor fits snugly into the pre-existing conformation of the active site. The binding is further stabilized by the nonpolar contribution to solvation.[7]
Visualizing the Binding Logic
The following diagram illustrates the conceptual logic of this compound's binding to the renin active site, highlighting the principal types of molecular interactions involved.
Caption: Conceptual binding of this compound to renin's active site.
Experimental Protocols for Studying this compound-Renin Binding
A variety of experimental techniques can be employed to characterize the binding of this compound to renin. Below are detailed methodologies for key experiments.
In Vitro Renin Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to renin activity. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage and thus the fluorescence signal.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute human recombinant renin to the desired concentration in assay buffer.
-
Prepare a series of this compound dilutions in assay buffer from the stock solution.
-
Dilute the fluorogenic renin substrate to the working concentration in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the diluted renin solution to each well of the 96-well plate.
-
Add an equal volume of the different this compound dilutions to the respective wells. Include control wells with assay buffer only (no inhibitor) and wells with a known potent renin inhibitor as a positive control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add a fixed volume of the diluted fluorogenic substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in the microplate reader.
-
Take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Plot the percentage of renin inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for determining the in vitro inhibitory activity of a compound like this compound against renin.
Caption: Workflow for a renin inhibition assay.
The Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention
To fully appreciate the significance of this compound's binding to renin, it is essential to understand its place within the broader physiological context of the RAAS. The following diagram illustrates this critical signaling pathway and highlights this compound's mechanism of action.
Caption: this compound's inhibition point in the RAAS pathway.
Conclusion
The binding of this compound to renin is a highly specific and potent interaction driven by a network of hydrogen bonds and van der Waals forces. As a transition-state analog, this compound effectively occupies the active site of renin, leading to the inhibition of the RAAS cascade. While the absence of a definitive crystal structure of the complex necessitates reliance on computational models, these have provided invaluable insights into the molecular determinants of binding. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel renin inhibitors. A thorough understanding of this binding mechanism is fundamental for the development of more effective and safer antihypertensive therapies.
References
- 1. An experimental method for the determination of enzyme-competitive inhibitor dissociation constants from displacement curves: application to human renin using fluorescence energy transfer to a synthetic dansylated inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sceti.co.jp [sceti.co.jp]
- 3. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a renin inhibitor). II: A dose-ranging study in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a new renin inhibitor). I: Single dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
Enalkiren's Impact on Angiotensin II Levels in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical effects of Enalkiren, a potent and specific inhibitor of the enzyme renin. By targeting the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), this compound offers a precise mechanism for reducing Angiotensin II levels, a key regulator of blood pressure and cardiovascular function. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Findings: this compound's Efficacy in Preclinical Models
This compound has demonstrated significant efficacy in reducing plasma Angiotensin II (Ang II) levels across various preclinical models. The data consistently show a dose-dependent suppression of Ang II, validating its mechanism of action as a direct renin inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on plasma renin activity (PRA) and Angiotensin II levels.
| Preclinical Model | Drug Administration | Dosage | Change in Plasma Renin Activity (PRA) | Change in Angiotensin II (Ang II) Levels | Reference |
| Sodium-depleted Squirrel Monkeys | Intravenous | Maximal effective dose | Not explicitly quantified | Reduced to similarly low levels as other renin inhibitors | [1][2] |
| Sodium-depleted Squirrel Monkeys | Oral | Maximal effective dose | Not explicitly quantified | Reduced to similarly low levels as other renin inhibitors | [1][2] |
Note: While the referenced study confirmed a significant reduction in Angiotensin II to very low levels, specific percentage reductions for this compound alone were not detailed. The study focused on comparing the overall blood pressure-lowering effects of different renin inhibitors.[1][2]
Experimental Protocols
The following section details the methodologies for key experiments cited in the preclinical evaluation of this compound and similar renin inhibitors.
Measurement of Plasma Renin Activity (PRA) and Angiotensin II
A common method for determining PRA and Angiotensin II levels in preclinical models is the Radioimmunoassay (RIA).
1. Blood Sample Collection and Handling:
-
Blood samples are collected from the animals into chilled tubes containing a protease inhibitor cocktail to prevent the degradation of angiotensin peptides.
-
For PRA measurement, the plasma is separated by centrifugation at low temperatures.
-
Proper sample handling is critical to prevent cryoactivation of prorenin, which can lead to artificially elevated PRA measurements.
2. Plasma Renin Activity (PRA) Assay:
-
The assay measures the rate of Angiotensin I (Ang I) generation from endogenous angiotensinogen by the enzymatic action of renin in the plasma sample.
-
The plasma sample is divided into two aliquots. One is incubated at 37°C to allow for the enzymatic reaction, while the other is kept at 4°C to serve as a baseline control.
-
The reaction is stopped after a specific incubation period.
-
The amount of generated Ang I is then quantified using a specific RIA.
3. Angiotensin II Radioimmunoassay (RIA):
-
Principle: This competitive immunoassay utilizes a specific antibody against Angiotensin II and a radiolabeled Angiotensin II tracer.
-
Procedure:
-
A known amount of the radiolabeled Ang II tracer is mixed with the plasma sample (containing the unknown amount of Ang II) and the specific antibody.
-
The unlabeled Ang II in the sample competes with the radiolabeled tracer for binding to the antibody.
-
After an incubation period, the antibody-bound Ang II is separated from the free (unbound) Ang II.
-
The radioactivity of the antibody-bound fraction is measured.
-
The concentration of Ang II in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of Angiotensin II.
-
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System and the Action of this compound
References
The historical development of first and second-generation renin inhibitors
An In-Depth Guide to the Historical Development of First and Second-Generation Renin Inhibitors
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2] Renin, an aspartyl protease produced by the kidneys, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I.[3][] This unique specificity makes renin a prime therapeutic target for managing hypertension.[3][] Inhibiting renin blocks the entire downstream cascade, preventing the production of angiotensin II and subsequent aldosterone release, thereby offering a comprehensive approach to RAAS blockade.[5] This guide details the historical development, challenges, and breakthroughs in the journey from the first peptide-based renin inhibitors to the first clinically approved non-peptide agent.
First-Generation Renin Inhibitors: The Peptidomimetic Era
The quest for renin inhibitors began in the 1970s, shortly after the RAAS pathway was fully elucidated.[6][7] The initial strategy focused on creating peptide analogues of the N-terminal portion of renin's natural substrate, angiotensinogen.[7] These first-generation compounds, often referred to as peptidomimetics, were designed to mimic the substrate's transition state, binding to the enzyme's active site with high affinity.[8]
Despite achieving high potency in vitro, these early inhibitors were plagued by poor pharmacokinetic properties that rendered them unsuitable for clinical use.[3][5] Key challenges included:
-
Low Oral Bioavailability: Being peptide-based, they were susceptible to degradation by gastrointestinal enzymes and had poor intestinal absorption.[3][5] Oral bioavailability was typically less than 2%.[5][9]
-
Rapid Metabolism and Short Half-Life: These compounds were quickly cleared from circulation, primarily through hepatic metabolism, resulting in a short duration of action that was impractical for managing a chronic condition like hypertension.[5][9][10]
-
High Molecular Weight and Low Solubility: These properties further contributed to their poor absorption and formulation difficulties.[3]
Prominent examples from this era include Enalkiren, Remikiren, and Zankiren.[5][9] While potent, their development was ultimately halted due to these persistent pharmacokinetic hurdles.[9][11]
Quantitative Data Presentation: First-Generation Inhibitors
The following table summarizes the potency and key pharmacokinetic challenges of notable first-generation renin inhibitors.
| Compound | Generation | IC50 (Human Renin) | Oral Bioavailability | Key Limitations |
| This compound | First (Peptidomimetic) | 14 nmol/L[9] | Poor (<2%)[5][9] | Low bioavailability, short half-life[9][11] |
| Remikiren | First (Peptidomimetic) | 0.7 - 0.8 nmol/L[9][11] | Low (<2% to <6%)[10] | Poor bioavailability, rapid metabolism[10][11] |
| Zankiren | First (Peptidomimetic) | 1.1 nmol/L[9] | Poor (<2%), though some studies showed variability in animal models[2][10][12] | Low bioavailability in humans[5][10] |
Second-Generation Renin Inhibitors: The Non-Peptide Breakthrough
The limitations of the first generation made it clear that a successful oral renin inhibitor would need to be a non-peptide, low-molecular-weight molecule.[3] This shift in strategy was heavily dependent on advancements in molecular modeling and X-ray crystallography.[5][6] By elucidating the three-dimensional structure of the renin active site, researchers could design small molecules that fit precisely into the enzyme's binding pocket without relying on a peptide backbone.[13]
This structure-based drug design approach led to the discovery of Aliskiren , the first and only direct renin inhibitor to receive regulatory approval for the treatment of hypertension in 2007.[6][7] Aliskiren is a non-peptide, transition-state mimetic that overcame the primary obstacles of the first generation.[9] While its oral bioavailability is still relatively low, its high potency and long plasma half-life make it suitable for once-daily dosing, a critical feature for patient adherence in managing hypertension.[6][9]
Quantitative Data Presentation: Second-Generation Inhibitor
The table below details the pharmacokinetic and potency profile of Aliskiren, representing the success of the second-generation approach.
| Compound | Generation | IC50 (Human Renin) | Oral Bioavailability (Human) | Plasma Half-life (Human) |
| Aliskiren | Second (Non-peptide) | 0.6 nmol/L[6][14] | ~2.6%[9][10] | 24 - 40 hours[6][14][15] |
Signaling Pathway and Mechanism of Inhibition
The RAAS cascade is a sequential enzymatic process. Renin inhibitors act at the very beginning of this pathway, providing a complete blockade of downstream effects.
Caption: The RAAS pathway showing renin's role and the site of action for renin inhibitors.
Experimental Protocols
The development of renin inhibitors relied on robust in vitro and in vivo experimental models to assess potency, efficacy, and pharmacokinetics.
In Vitro Renin Inhibition Assay (FRET-based)
This assay is a common high-throughput method for screening potential renin inhibitors and determining their potency (IC50).[16][17]
1. Principle: The assay uses a synthetic peptide substrate containing a fluorescent reporter molecule (fluorophore) and a quencher molecule. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET).[18] When renin cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[18]
2. Materials:
-
Recombinant human renin enzyme
-
FRET-based renin substrate
-
Assay Buffer (e.g., Tris-HCl)
-
Test inhibitor (e.g., Remikiren, Aliskiren) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
3. Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human renin in assay buffer.
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Prepare a stock solution of the test inhibitor in DMSO and create a series of serial dilutions.[16]
-
-
Assay Procedure:
-
In a 96-well black microplate, add 2 µL of each inhibitor dilution to the appropriate wells.[16] Add DMSO alone to control wells (for 0% and 100% activity).
-
Add a working solution of human renin in assay buffer to all wells except the "no enzyme" control.[13]
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the reaction by adding the FRET substrate solution to all wells.[16]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[13]
-
-
Data Collection & Analysis:
-
Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 328/552 nm or 540/590 nm depending on the FRET pair).[18]
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.[16]
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).[16]
-
References
- 1. Animal Models of Hypertension - Ace Therapeutics [acetherapeutics.com]
- 2. Discovery of a peptide-based renin inhibitor with oral bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 5. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a peptide-based renin inhibitor with oral bioavailability and efficacy. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Aliskiren, a novel orally effective renin inhibitor, exhibits similar pharmacokinetics and pharmacodynamics in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. abcam.cn [abcam.cn]
Methodological & Application
Enalkiren Administration in Primate Hypertension Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the renin inhibitor enalkiren in primate models of hypertension. The information compiled is based on published preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and other renin inhibitors.
Mechanism of Action: The Renin-Angiotensin System
This compound is a potent and specific inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the renin-angiotensin system (RAS) cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key driver of hypertension.
Application Notes and Protocols for Intravenous Enalkiren in Hemodynamic Studies of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the direct renin inhibitor, Enalkiren, in intravenous hemodynamic studies for patients with heart failure. The following sections detail the dosage, experimental protocols, and the underlying mechanism of action.
Introduction
This compound is a potent and specific inhibitor of the enzyme renin, which plays a pivotal role in the Renin-Angiotensin-Aldosterone System (RAAS). In heart failure, the RAAS is often pathologically activated, leading to vasoconstriction, increased afterload, and fluid retention, all ofwhich exacerbate the condition. By directly inhibiting renin, this compound blocks the cascade at its rate-limiting step, offering a targeted therapeutic approach to modulate the hemodynamic derangements characteristic of heart failure. Intravenous administration allows for rapid and controlled delivery, making it suitable for acute hemodynamic studies.
Data Presentation
The following tables summarize the quantitative data from a key clinical study investigating the hemodynamic effects of intravenous this compound in patients with chronic congestive heart failure.
Table 1: Dosage Regimen for Intravenous this compound in Heart Failure Studies
| Dosage Studied | Patient Population | Study Design |
| 1.0 mg/kg | 9 patients with chronic congestive heart failure (CHF) | Acute, open-label |
| 0.003 to 1.0 mg/kg | Patients with congestive heart failure | Dose-ranging study |
Table 2: Hemodynamic Effects of a Single 1.0 mg/kg Intravenous Dose of this compound in Patients with Chronic Heart Failure[1]
| Hemodynamic Parameter | Baseline (Mean ± SD) | Post-Enalkiren (Mean ± SD) | Percentage Change |
| Cardiac Index (L/min/m²) | 2.0 ± 0.3 | 2.3 ± 0.1 | +15% |
| Stroke Volume Index (mL/m²) | 26 ± 3 | 34 ± 4 | +31% |
| Left Ventricular Filling Pressure (mmHg) | 31 ± 3 | 25 ± 3 | -19% |
| Mean Right Atrial Pressure (mmHg) | 15 ± 1 | 13 ± 2 | -13% |
| Heart Rate (beats/min) | 78 ± 5 | 72 ± 6 | -8% |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 2199 ± 594 | 1339 ± 230 | -39% |
Experimental Protocols
This section outlines a detailed methodology for conducting hemodynamic studies using intravenous this compound in patients with heart failure, based on the available clinical trial data.
Subject Selection Criteria
-
Inclusion Criteria:
-
Patients with a diagnosis of chronic congestive heart failure.
-
Stable clinical condition for a defined period prior to the study.
-
Informed consent obtained from all participants.
-
-
Exclusion Criteria:
-
Significant renal or hepatic impairment.
-
Hypotension or hemodynamic instability at baseline.
-
Known hypersensitivity to this compound or other renin inhibitors.
-
Pregnancy or lactation.
-
Drug Preparation and Administration
-
Dosage: A dose of 1.0 mg/kg of this compound is recommended for acute hemodynamic studies in patients with chronic heart failure.[1]
-
Reconstitution and Dilution: The lyophilized this compound powder should be reconstituted with a sterile diluent, such as sterile water for injection or 0.9% sodium chloride, to a specified concentration according to the manufacturer's instructions. The final solution for infusion should be prepared by further diluting the reconstituted drug in a compatible intravenous fluid to the desired volume.
-
Administration: The this compound solution is administered as a slow intravenous infusion. While the exact rate from the heart failure study is not specified, a study in healthy volunteers administered doses over a 2-minute interval. For a 1.0 mg/kg dose in a clinical research setting, a controlled infusion over a short period (e.g., 15-30 minutes) using an infusion pump is advisable to ensure safety and accurate delivery.
Hemodynamic Monitoring
-
Invasive Monitoring: A pulmonary artery catheter (Swan-Ganz) is essential for comprehensive hemodynamic monitoring.
-
Parameters to be Measured:
-
Cardiac Index (CI)
-
Stroke Volume Index (SVI)
-
Left Ventricular Filling Pressure (or Pulmonary Capillary Wedge Pressure, PCWP)
-
Mean Right Atrial Pressure (RAP)
-
Mean Pulmonary Artery Pressure (PAP)
-
Systemic Vascular Resistance (SVR)
-
Heart Rate (HR)
-
Systemic Arterial Blood Pressure (BP)
-
-
Monitoring Schedule:
-
Baseline: Hemodynamic measurements should be taken at baseline before the administration of this compound.
-
Post-Infusion: Measurements should be repeated at regular intervals following the completion of the infusion (e.g., 15, 30, 60, and 120 minutes) to capture the peak effect and duration of action.
-
Mandatory Visualizations
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
Caption: Mechanism of this compound in the RAAS pathway.
Experimental Workflow for Hemodynamic Studies with Intravenous this compound
Caption: Workflow for a hemodynamic study using IV this compound.
References
Application Notes and Protocols for the Combined Use of Enalkiren and Hydrochlorothiazide in Blood Pressure Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension, a leading risk factor for cardiovascular disease, is a complex condition often requiring multi-drug therapy for effective management. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, making it a prime target for antihypertensive drugs. Enalkiren is a potent and specific inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade. By directly inhibiting renin, this compound effectively reduces the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor.
Hydrochlorothiazide, a thiazide diuretic, lowers blood pressure primarily by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, and a subsequent reduction in blood volume. The combination of a renin inhibitor like this compound with a thiazide diuretic such as hydrochlorothiazide presents a compelling therapeutic strategy. This combination is designed to provide synergistic blood pressure reduction through complementary mechanisms of action. The diuretic-induced volume depletion can lead to a reactive increase in plasma renin activity (PRA), a response that can be effectively counteracted by the renin-inhibiting action of this compound.[1][2]
These application notes provide a comprehensive overview of the rationale, potential synergistic effects, and detailed experimental protocols for evaluating the combination of this compound and hydrochlorothiazide for blood pressure control in a research and drug development setting. While clinical data for the specific combination of this compound and hydrochlorothiazide is limited, the information presented herein is based on the established pharmacology of each agent and data from studies involving similar drug combinations, such as the direct renin inhibitor aliskiren with hydrochlorothiazide and the ACE inhibitor enalapril with hydrochlorothiazide.
Data Presentation
The following tables summarize quantitative data from clinical studies on the combination of a RAAS inhibitor (enalapril, as a proxy for this compound) with hydrochlorothiazide. It is crucial to note that these data are for a related, but distinct, compound and should be considered indicative of the potential effects of an this compound-hydrochlorothiazide combination. Direct experimental validation is required.
Table 1: Effect of Enalapril and Hydrochlorothiazide Combination on Blood Pressure in Hypertensive Patients
| Treatment Group | N | Baseline Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |
| Enalapril (10 mg bid) | 21 | 158 ± 3 | 102 ± 1 | -11 ± 2 | -8 ± 1 | [3] |
| Hydrochlorothiazide (25 mg bid) | 21 | 158 ± 3 | 102 ± 1 | -6 ± 2 | -5 ± 1 | [3] |
| Enalapril (10 mg bid) + Hydrochlorothiazide (25 mg bid) | 21 | 158 ± 3 | 102 ± 1 | -21 ± 2 | -14 ± 1 | [3] |
| Placebo | 21 | 158 ± 3 | 102 ± 1 | +1 ± 2 | +1 ± 1 | [3] |
Data are presented as mean ± SEM. BP = Blood Pressure.
Table 2: Effect of Enalapril and Hydrochlorothiazide Combination on Plasma Renin Activity (PRA) and Angiotensin II (AII) Levels
| Treatment Group | Change in PRA | Change in Plasma AII | Reference |
| Enalapril | Increased | Decreased | [3][4] |
| Hydrochlorothiazide | Increased | Increased | [3] |
| Enalapril + Hydrochlorothiazide | Markedly Increased | Potentiated Decrease | [3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Combined this compound and Hydrochlorothiazide Action
Caption: Synergistic mechanism of this compound and Hydrochlorothiazide.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for evaluating this compound and HCTZ.
Experimental Protocols
In Vivo Efficacy Study in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive efficacy of this compound and hydrochlorothiazide, alone and in combination, in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks old.
-
This compound (purity >98%).
-
Hydrochlorothiazide (purity >98%).
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (tail-cuff method).
-
Animal restraining devices.
Procedure:
-
Animal Acclimatization: House SHR in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Acclimate the rats to the restraining device and the tail-cuff procedure for 3-5 consecutive days to minimize stress-induced blood pressure variations.[5] Record baseline systolic blood pressure (SBP) and heart rate (HR) for each rat.
-
Randomization and Grouping: Randomly assign rats into the following groups (n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (dose to be determined based on preliminary studies).
-
Group 3: Hydrochlorothiazide (e.g., 10 mg/kg/day).
-
Group 4: this compound + Hydrochlorothiazide (combination of the doses used in Groups 2 and 3).
-
-
Drug Administration: Prepare fresh drug solutions or suspensions daily. Administer the assigned treatment orally via gavage once daily for a period of 4 weeks.
-
Blood Pressure Monitoring: Measure SBP and HR weekly throughout the 4-week treatment period using the tail-cuff method.[5][6]
-
Data Analysis: Analyze the changes in SBP and HR from baseline for each group. Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments.
Plasma Renin Activity (PRA) Assay
Objective: To determine the effect of this compound and hydrochlorothiazide, alone and in combination, on plasma renin activity.
Materials:
-
Blood collection tubes containing EDTA.
-
Refrigerated centrifuge.
-
Fluorometric or radioimmunoassay (RIA) based PRA assay kit.
-
Microplate reader with appropriate filters for fluorescence detection.
Procedure:
-
Blood Collection: At the end of the in vivo study, collect blood samples from anesthetized rats via cardiac puncture into pre-chilled EDTA tubes.
-
Plasma Separation: Immediately centrifuge the blood at 1,600 x g for 15 minutes at 4°C. Carefully collect the plasma and store it at -80°C until analysis.[7]
-
PRA Measurement: Thaw the plasma samples on ice. Perform the PRA assay according to the manufacturer's protocol of the chosen commercial kit.[8][9][10][11] This typically involves:
-
Angiotensin I Generation: Incubating the plasma at 37°C to allow renin to generate angiotensin I from endogenous angiotensinogen. A parallel sample is kept at 4°C to serve as a blank.
-
Detection of Angiotensin I: Quantifying the amount of generated angiotensin I using a competitive ELISA or a fluorometric method.
-
-
Data Analysis: Calculate the PRA, typically expressed as ng of Angiotensin I generated per mL of plasma per hour (ng/mL/hr). Compare the PRA levels between the different treatment groups using appropriate statistical analysis.
Conclusion
The combination of this compound and hydrochlorothiazide holds significant promise for the effective management of hypertension. The complementary mechanisms of action are expected to result in a synergistic reduction in blood pressure, with this compound mitigating the reactive hyperreninemia associated with diuretic therapy. The provided application notes and protocols offer a framework for the preclinical evaluation of this combination. It is imperative for researchers to conduct well-designed studies to establish the specific dose-response relationship, efficacy, and safety profile of the this compound-hydrochlorothiazide combination to support its potential translation into clinical practice.
References
- 1. ahajournals.org [ahajournals.org]
- 2. First-line treatment of hypertension: critical appraisal of potential role of aliskiren and hydrochlorothiazide in a fixed combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of enalapril and hydrochlorothiazide on blood pressure, renin-angiotensin system, and atrial natriuretic factor in essential hypertension: a double blind factorial cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of enalapril alone, and in combination with hydrochlorothiazide, on renin-angiotensin-aldosterone, renal function, salt and water excretion, and body fluid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. content.abcam.com [content.abcam.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. eaglebio.com [eaglebio.com]
- 11. ibl-america.com [ibl-america.com]
Application Notes and Protocols for Assessing Enalkiren's Impact on Cardiac Index and Stroke Volume
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enalkiren is a potent and selective inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2] By directly inhibiting renin, this compound effectively reduces the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor.[2][3][4] This mechanism of action leads to vasodilation and a reduction in aldosterone secretion, which can favorably impact cardiovascular hemodynamics.[5][6] These application notes provide detailed methodologies for assessing the impact of this compound on two key indicators of cardiac performance: cardiac index and stroke volume.
The protocols outlined below cover both invasive and non-invasive techniques, providing researchers with a comprehensive toolkit to evaluate the cardiovascular effects of this compound in preclinical and clinical settings.
Mechanism of Action: this compound and the Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its effects by directly inhibiting renin, the enzyme responsible for converting angiotensinogen to angiotensin I.[2] This action effectively blunts the entire RAAS cascade.
Caption: this compound's inhibition of renin in the RAAS pathway.
Quantitative Data Summary
A clinical study in patients with chronic congestive heart failure demonstrated that intravenous administration of this compound (1.0 mg/kg) resulted in significant improvements in cardiac hemodynamics.[1]
| Parameter | Baseline (Mean ± SD) | Post-Enalkiren (Mean ± SD) |
| Cardiac Index (L/min/m²) | 2.0 ± 0.3 | 2.3 ± 0.1 |
| Stroke Volume Index (mL/m²) | 26 ± 3 | 34 ± 4 |
| Left Ventricular Filling Pressure (mm Hg) | 31 ± 3 | 25 ± 3 |
| Mean Right Atrial Pressure (mm Hg) | 15 ± 1 | 13 ± 2 |
| Heart Rate (beats/min) | 78 ± 5 | 72 ± 6 |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 2199 ± 594 | 1339 ± 230 |
Experimental Protocols
Invasive Hemodynamic Monitoring: Thermodilution Method
This protocol details the measurement of cardiac output using a pulmonary artery catheter (PAC) and the thermodilution technique, which is considered a gold standard.[7][8]
Objective: To obtain accurate measurements of cardiac output to subsequently calculate cardiac index and stroke volume.
Materials:
-
Pulmonary artery catheter (e.g., Swan-Ganz catheter)[9]
-
Pressure monitoring system with a transducer[10]
-
Cardiac output computer module[9]
-
Sterile 10 mL syringes
-
Injectate solution (e.g., 5% Dextrose in Water - D5W) at a known temperature (room or iced)[10]
-
Closed injectate system (recommended for sterility)[10]
Protocol:
-
Catheter Placement: A physician will insert the PAC into a large central vein (e.g., internal jugular, subclavian, or femoral) and advance it through the right atrium, right ventricle, and into the pulmonary artery.[9] Correct placement is confirmed by observing characteristic pressure waveform changes on the monitor.[10]
-
System Calibration:
-
Level the pressure transducer to the phlebostatic axis (fourth intercostal space, mid-axillary line).
-
Zero the transducer to atmospheric pressure.
-
Enter the correct computation constant into the cardiac output computer, which is specific to the catheter type, injectate volume, and temperature.[10]
-
-
Injectate Preparation:
-
Measurement Procedure:
-
Position the patient supine, with the head of the bed flat or elevated up to 30 degrees.
-
Connect the syringe to the proximal (right atrial) port of the PAC.
-
At the end of the patient's expiration, rapidly and smoothly inject the entire volume of injectate in under 4 seconds.[9]
-
The thermistor at the tip of the PAC in the pulmonary artery will detect the change in blood temperature.[8]
-
The cardiac output computer will generate a thermodilution curve and calculate the cardiac output.[9]
-
-
Data Acquisition and Analysis:
-
Repeat the measurement at least three times, allowing the blood temperature to return to baseline between injections.[9]
-
The final cardiac output value is the average of three measurements that are within 10-15% of each other.[8]
-
Calculate Cardiac Index (CI) using the formula:
-
CI = Cardiac Output (CO) / Body Surface Area (BSA)
-
-
Calculate Stroke Volume (SV) using the formula:
-
SV = CO / Heart Rate (HR)
-
-
Calculate Stroke Volume Index (SVI) using the formula:
-
SVI = CI / HR
-
-
Caption: Workflow for thermodilution cardiac output measurement.
Non-Invasive Assessment: Transthoracic Echocardiography (TTE)
TTE is a widely used, non-invasive method to assess cardiac structure and function, including the calculation of stroke volume and cardiac index.[12][13]
Objective: To non-invasively measure stroke volume and cardiac index using Doppler echocardiography.
Materials:
-
Echocardiography machine with Doppler capabilities
-
Appropriate transducer (e.g., 2-5 MHz phased array)
-
ECG monitoring
-
Image analysis software
Protocol:
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View:
-
Optimize the image to clearly visualize the left ventricular outflow tract (LVOT), aortic valve, and left ventricle.[14]
-
Measure the LVOT diameter in mid-systole, from inner edge to inner edge, just proximal to the aortic valve leaflet insertion.[12][14] This measurement should be taken from a zoomed-in view for accuracy.
-
-
Apical Five-Chamber or Three-Chamber View:
-
Obtain a clear view of the LVOT and aortic valve.[15]
-
Place the pulsed-wave Doppler sample volume in the LVOT, at the same level where the diameter was measured.[14]
-
Ensure the Doppler signal is parallel to blood flow to obtain an optimal velocity profile.
-
Record the velocity-time integral (VTI) of the LVOT flow. This is the area under the Doppler velocity curve.[12]
-
-
-
Calculations:
Caption: Workflow for TTE-based stroke volume and cardiac index assessment.
Non-Invasive Gold Standard: Cardiac Magnetic Resonance (CMR)
CMR is considered the gold standard for non-invasive assessment of ventricular volumes and function, providing highly accurate and reproducible measurements of stroke volume and cardiac output.[16][17]
Objective: To accurately quantify stroke volume and cardiac index using CMR.
Materials:
-
MRI scanner (1.5T or 3T) with cardiac imaging software
-
ECG gating equipment
-
Image analysis software
Protocol:
-
Image Acquisition:
-
Acquire a series of contiguous short-axis cine images covering the entire left ventricle from the apex to the mitral valve plane.[18]
-
Use a steady-state free precession (SSFP) sequence with ECG gating.
-
Acquire two- and four-chamber long-axis cine images for anatomical reference.
-
-
Image Analysis:
-
On the short-axis cine images, manually or semi-automatically trace the endocardial borders at end-diastole and end-systole for each slice.[18]
-
The software will then calculate the end-diastolic volume (EDV) and end-systolic volume (ESV) by summing the volumes of all the slices (slice area × slice thickness).[18]
-
-
Calculations:
-
Stroke Volume (SV):
-
SV (mL) = EDV - ESV
-
-
Cardiac Output (CO):
-
CO (L/min) = (SV × Heart Rate) / 1000
-
-
Cardiac Index (CI):
-
CI (L/min/m²) = CO / Body Surface Area (BSA)
-
-
Caption: Workflow for CMR-based cardiac function assessment.
References
- 1. Hemodynamic effects of renin inhibition by this compound in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. iomcworld.com [iomcworld.com]
- 5. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]
- 6. [PDF] The Renin-Angiotensin Aldosterone System: Pathophysiological Role and Pharmacologic Inhibition | Semantic Scholar [semanticscholar.org]
- 7. propofoldreams.wordpress.com [propofoldreams.wordpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 10. Procedure: Cardiac Output Measurements | LHSC [lhsc.on.ca]
- 11. primarysaqs.wordpress.com [primarysaqs.wordpress.com]
- 12. Normal Values of Cardiac Output and Stroke Volume According to Measurement Technique, Age, Sex, and Ethnicity: Results of the World Alliance of Societies of Echocardiography Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anesthesia.bidmc.harvard.edu [anesthesia.bidmc.harvard.edu]
- 14. A practical guideline for performing a comprehensive transthoracic echocardiogram in adults: the British Society of Echocardiography minimum dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecgwaves.com [ecgwaves.com]
- 16. Cardiac output and cardiac index measured with cardiovascular magnetic resonance in healthy subjects, elite athletes and patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Cardiac MRI protocol [bio-protocol.org]
Experimental Design for Enalkiren Studies in Sodium-Depleted Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the efficacy of Enalkiren, a potent renin inhibitor, in sodium-depleted animal models. This experimental setup is crucial for investigating the pharmacological effects of renin inhibitors on blood pressure and the renin-angiotensin-aldosterone system (RAAS) in a state of heightened renin dependency.
Introduction to this compound and the Sodium-Depleted Animal Model
This compound is a dipeptide renin inhibitor that specifically targets the first and rate-limiting step in the RAAS cascade: the conversion of angiotensinogen to angiotensin I by renin.[1][2] By inhibiting renin, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor and a key stimulator of aldosterone release.[1][2]
Sodium depletion, typically induced by a low-sodium diet and/or diuretic administration, leads to a compensatory activation of the RAAS. This makes sodium-depleted animal models highly sensitive to the effects of RAAS inhibitors and therefore ideal for assessing the in vivo efficacy of compounds like this compound. The squirrel monkey is a particularly relevant non-human primate model for these studies.[3][4]
Key Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS plays a critical role in regulating blood pressure, fluid, and electrolyte balance. The following diagram illustrates the classical RAAS pathway and the point of intervention for this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on established methodologies for studying renin inhibitors in sodium-depleted primate models.[3][4][5]
Animal Model and Sodium Depletion
Animal Species: Adult normotensive squirrel monkeys (Saimiri sciureus) are a suitable non-human primate model.
Protocol for Sodium Depletion:
-
House monkeys individually in cages that allow for the collection of urine and feces.
-
Provide a standard primate diet and water ad libitum.
-
To induce sodium depletion, administer furosemide, a loop diuretic, at a dose of 5 mg/kg subcutaneously at 66, 43, and 18 hours before the start of the experiment.[5]
-
This regimen effectively stimulates the RAAS, leading to a state of renin-dependent blood pressure.
Surgical Instrumentation for Blood Pressure Monitoring
Telemetry System Implantation:
-
For continuous and accurate blood pressure monitoring in conscious, unrestrained animals, a telemetry system is recommended.[5]
-
Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta.
-
Allow for a post-operative recovery period of at least two weeks before initiating any experimental procedures.
-
During experiments, house the animals in a quiet, isolated room to minimize stress-induced fluctuations in blood pressure.[5]
This compound Administration
Intravenous (IV) Administration:
-
Dissolve this compound in sterile physiological saline to the desired concentration.
-
Administer the solution as a bolus injection or a continuous infusion via a catheterized vein (e.g., saphenous vein).
-
A range of doses should be tested to determine the maximal effective dose.
Oral (PO) Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the suspension via oral gavage.
-
The volume of administration should be kept to a minimum to avoid animal discomfort.
Experimental Workflow
The following diagram outlines the general experimental workflow for an this compound study in sodium-depleted squirrel monkeys.
Caption: General experimental workflow for evaluating this compound in sodium-depleted animal models.
Sample Collection and Analysis
-
Blood Sampling: Collect blood samples (approximately 1-2 mL) from a peripheral vein at baseline (pre-dose) and at various time points post-dose (e.g., 30, 60, 120, and 240 minutes).[5]
-
Sample Processing: Draw blood into chilled tubes containing EDTA as an anticoagulant. Immediately centrifuge the samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Biochemical Assays:
-
Plasma Renin Activity (PRA): Measure PRA using a commercially available radioimmunoassay (RIA) or ELISA kit.
-
Immunoreactive Angiotensin II (ir-Ang II): Quantify plasma levels of angiotensin II using a specific RIA or ELISA kit.
-
Data Presentation
The following tables summarize the expected effects of this compound in sodium-depleted normotensive squirrel monkeys based on comparative studies.[3][4][5]
Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP)
| Dose (mg/kg) | Maximal Decrease in MAP (mmHg) |
| 1.0 | ~15-20 |
| 3.0 | ~20-25 |
Data are estimated from graphical representations in Clozel & Fischli, 1993.[5]
Table 2: Effect of Oral this compound on Mean Arterial Pressure (MAP)
| Dose (mg/kg) | Maximal Decrease in MAP (mmHg) |
| 10.0 | ~10-15 |
Data are estimated from graphical representations in Clozel & Fischli, 1993.[5]
Table 3: Effect of Oral this compound (10 mg/kg) on Plasma RAAS Components
| Parameter | Expected Change |
| Plasma Renin Activity (PRA) | Significant Inhibition |
| Immunoreactive Angiotensin II (ir-Ang II) | Significant Reduction |
| Immunoreactive Renin | No significant change or slight increase |
Based on the findings that all tested renin inhibitors, including this compound, reduced ir-Ang II to similarly low levels.[3][4][5]
Logical Relationship of Experimental Components
The successful execution of these studies relies on the logical interplay between sodium depletion, RAAS activation, and the pharmacological intervention with this compound.
Caption: Logical flow from sodium depletion to the therapeutic effect of this compound.
Conclusion
The use of sodium-depleted animal models, particularly non-human primates, provides a robust platform for evaluating the in vivo efficacy of the renin inhibitor this compound. The protocols and data presented here offer a framework for designing and interpreting such studies, which are essential for the preclinical development of novel antihypertensive agents targeting the RAAS. Careful attention to experimental detail, including the method of sodium depletion, blood pressure monitoring techniques, and biochemical analyses, is critical for obtaining reliable and reproducible results.
References
Application Notes and Protocols for the In Vivo Formulation of Enalkiren in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enalkiren (A-64662) is a potent, first-generation dipeptide inhibitor of the enzyme renin, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS).[1][2] By targeting the rate-limiting step in this cascade, this compound effectively reduces the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor.[3] Due to its mechanism of action, this compound has been investigated for its potential in treating hypertension and congestive heart failure.[1][4] However, as a peptide-like molecule, this compound exhibits poor oral bioavailability, necessitating parenteral administration for in vivo preclinical studies.[5]
These application notes provide a detailed guide for the preparation of an intravenous formulation of this compound suitable for preclinical research, based on vehicles used in previous clinical investigations. The protocols outlined below are intended to ensure consistent and reliable formulation for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments.
Physicochemical and Pharmacokinetic Data of this compound
A comprehensive understanding of this compound's properties is crucial for its effective formulation and in vivo application. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C35H56N6O6 | [4] |
| Molecular Weight | 656.87 g/mol | [4] |
| Appearance | White to off-white crystalline powder | General peptide characteristic |
| IC50 (Human Renin) | 14 nmol/L | [6] |
| Parameter | Value | Species | Study Conditions | Reference |
| Route of Administration | Intravenous (IV) bolus and infusion | Cynomolgus Monkeys | 0.1 mg/kg IV bolus followed by 0.01 mg/kg/min infusion | [7] |
| Dosing Regimens | 0.1, 0.3, and 1.2 mg/kg | Hypertensive Patients | Intravenous infusion | [1] |
| Plasma Half-life (t1/2) | 1.6 hours | Humans | Following IV administration | [1] |
Experimental Protocols
I. Preparation of a Sterile Intravenous Formulation of this compound
This protocol details the preparation of a sterile this compound solution for intravenous administration in preclinical animal models, based on a vehicle previously used in human clinical trials.
Materials:
-
This compound powder
-
Sodium Chloride (NaCl), USP grade
-
Glacial Acetic Acid, USP grade
-
Water for Injection (WFI), sterile
-
Sterile, depyrogenated glass vials
-
Sterile, 0.22 µm syringe filters
-
Sterile syringes and needles
-
Calibrated pH meter
-
Analytical balance
-
Sterile magnetic stir bar and stir plate
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Vehicle Preparation (Aqueous Saline-Acetate Buffer):
-
In a sterile, depyrogenated container within a laminar flow hood, add approximately 80% of the final required volume of Water for Injection.
-
Weigh and dissolve Sodium Chloride to a final concentration of 8.78 g/L.
-
Add Glacial Acetic Acid to a final concentration of 0.182 g/L.
-
Add the remaining Water for Injection to reach the final volume.
-
Stir the solution with a sterile magnetic stir bar until all components are fully dissolved.
-
Measure the pH of the vehicle. It is expected to be in the acidic range. Record the final pH.
-
-
This compound Formulation:
-
Based on the desired final concentration and the required volume for the study, calculate the necessary amount of this compound powder.
-
In a sterile, depyrogenated vial, add the calculated amount of this compound powder.
-
Slowly add the prepared aqueous saline-acetate buffer to the this compound powder while gently swirling or stirring to facilitate dissolution.
-
Continue stirring until the this compound is completely dissolved. Visual inspection should confirm a clear, particulate-free solution.
-
-
Sterilization and Final Preparation:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile, depyrogenated vial. This step ensures the removal of any potential microbial contamination.[8]
-
Cap and seal the final vial under aseptic conditions.
-
Label the vial with the compound name, concentration, date of preparation, and batch number.
-
-
Quality Control:
-
Visually inspect the final formulation for any signs of precipitation or color change.
-
If required for the study, a small aliquot can be taken for concentration verification by a suitable analytical method (e.g., HPLC-UV).
-
For long-term studies, stability testing of the formulation at different storage conditions (e.g., 4°C and room temperature) is recommended.
-
II. In Vivo Administration Protocol (Intravenous Tail Vein Injection in Mice)
This protocol provides a general guideline for the intravenous administration of the prepared this compound formulation to mice. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
Materials:
-
Sterile this compound formulation
-
Sterile insulin syringes (e.g., 28-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Place the mouse in a suitable restrainer to immobilize the tail.
-
Warm the mouse's tail using a heat lamp or warming pad for a short period to dilate the lateral tail veins, making them more visible and accessible.
-
-
Dose Preparation:
-
Gently mix the this compound formulation vial.
-
Calculate the required injection volume based on the mouse's weight and the desired dose.
-
Draw the calculated volume into a sterile insulin syringe. Ensure there are no air bubbles in the syringe.
-
-
Injection:
-
Clean the tail with a 70% ethanol wipe.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Carefully insert the needle into the vein. A successful cannulation is often indicated by a small flash of blood in the hub of the needle.
-
Slowly and steadily inject the this compound solution. There should be minimal resistance.
-
If significant resistance is felt or a subcutaneous bleb forms, the needle is not correctly placed. Withdraw the needle and attempt the injection at a more proximal site on the tail.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: Experimental workflow for preparing sterile this compound formulation.
References
- 1. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2012122535A2 - Stable formulations for parenteral injection of peptide drugs - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sterility Testing for Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Notes and Protocols for Measuring Plasma Renin Activity Following Enalkiren Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Measuring Plasma Renin Activity in the Context of Enalkiren
This compound is a potent and specific inhibitor of the enzyme renin, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS). The RAAS is a critical regulator of blood pressure, and its dysregulation is implicated in the pathophysiology of hypertension. This compound acts at the first and rate-limiting step of this cascade by preventing the conversion of angiotensinogen to angiotensin I, thereby leading to a reduction in the downstream production of the potent vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone.
Accurate measurement of plasma renin activity (PRA) is crucial for evaluating the pharmacodynamic effects of this compound. PRA assays provide a functional measure of the ability of plasma renin to generate angiotensin I. Following the administration of a direct renin inhibitor like this compound, a dose-dependent suppression of PRA is expected. However, this is often accompanied by a compensatory increase in renin concentration due to the interruption of the negative feedback loop. Therefore, understanding the nuances of PRA measurement techniques is essential for the correct interpretation of data in preclinical and clinical studies of this compound.
These application notes provide detailed protocols for the measurement of PRA after this compound administration, guidance on data interpretation, and a summary of expected quantitative changes in key biomarkers.
Signaling Pathways and Experimental Workflow
The Renin-Angiotensin-Aldosterone System (RAAS) and the Point of Intervention for this compound
The following diagram illustrates the RAAS cascade and highlights the mechanism of action of this compound.
General Workflow for Plasma Renin Activity (PRA) Measurement
The following diagram outlines the key steps involved in the determination of PRA.
Data Presentation: Effects of this compound on the Renin-Angiotensin-Aldosterone System
The following tables summarize the quantitative data on the effects of intravenous this compound administration on key RAAS components.
Table 1: Dose-Dependent Suppression of Plasma Renin Activity (PRA) by this compound in Hypertensive Patients
| This compound Dose (Intravenous) | Baseline PRA (ng Ang I/mL/hr) | Post-Administration PRA | Duration of Suppression |
| 0.1 mg/kg q.i.d. | 1.58 - 2.68 | Promptly Suppressed | - |
| 0.3 mg/kg q.i.d. | 1.58 - 2.68 | Promptly Suppressed | - |
| 1.2 mg/kg daily | 1.58 - 2.68 | Promptly Suppressed | ≥ 24 hours |
Data compiled from a study in 32 hypertensive inpatients.[1]
Table 2: Effect of this compound Infusion on RAAS Components in Sodium-Depleted Cynomolgus Monkeys
| Parameter | Control (Vehicle) | This compound (0.1 mg/kg bolus + 0.01 mg/kg/min infusion) |
| Plasma Renin Activity (ng Ang I/mL/hr) | ||
| Day 1 | - | 1.3 ± 0.6 |
| Day 2-7 (range) | - | 0.6 ± 0.4 to 1.9 ± 1.0 |
| Plasma Angiotensin II (pg/mL) | ||
| Baseline | 66.7 ± 20.2 | - |
| Day 2 | - | 12.4 ± 3.3 |
| Day 7 | - | 26.4 ± 6.5 |
| Plasma Aldosterone | ||
| Day 2 | No significant change | Decreased from control (p < 0.05) |
| Day 3 | No significant change | Decreased from control (p < 0.05) |
Values are presented as mean ± SEM.[2]
Table 3: Dose-Dependent Effects of this compound on PRA and Angiotensin II in Normal Volunteers
| This compound Dose (Intravenous) | Effect on Plasma Renin Activity | Effect on Plasma Angiotensin II |
| < 0.1 mg/kg | Marked suppression | Marked fall |
| 0.03 and 0.1 mg/kg | Inhibition persisted for 90 minutes | Marked fall |
Observations from a study in eight normal volunteers.[3][4]
Experimental Protocols
Accurate measurement of PRA requires strict adherence to standardized procedures for sample collection, handling, and analysis to minimize pre-analytical and analytical variability.
Patient Preparation and Sample Collection
-
Patient Status : For routine diagnostic purposes, blood should be collected from ambulatory patients who have been upright for at least 30 minutes.[5]
-
Diet : Dietary sodium intake should be noted as it can influence renin levels.[5]
-
Medications : A complete list of current medications should be recorded, as many drugs can interfere with the RAAS.[6]
-
Blood Collection : Collect a minimum of 2 mL of venous blood into an EDTA-containing tube.[7] Crucially, maintain the blood sample at room temperature. Avoid placing the sample on ice or refrigerating it before centrifugation, as low temperatures can cause cryoactivation of prorenin, leading to falsely elevated PRA values.
Sample Processing
-
Centrifugation : Centrifuge the blood sample at room temperature (e.g., 2000 x g for 15 minutes) as soon as possible after collection.[6]
-
Plasma Separation : Carefully transfer the plasma to a clean, labeled polypropylene tube.
-
Storage : If the assay is not performed immediately, the plasma should be frozen at -20°C or lower and stored until analysis. Avoid repeated freeze-thaw cycles.[6]
Plasma Renin Activity (PRA) Assay by Radioimmunoassay (RIA)
This protocol involves the use of radiolabeled angiotensin I to compete with the angiotensin I generated in the plasma sample.[2][4]
a. Angiotensin I Generation:
-
Thaw the frozen plasma samples at room temperature.
-
For each plasma sample, prepare two aliquots (e.g., 0.5 mL each) in separate tubes.
-
To both tubes, add a cocktail of protease inhibitors (e.g., phenylmethylsulfonyl fluoride (PMSF) and EDTA) to prevent the degradation of angiotensin I and inhibit converting enzyme activity.[2]
-
Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.7-6.0) using an appropriate buffer.[2][4]
-
Incubate one aliquot (Sample A) in a 37°C water bath for a defined period (e.g., 90-180 minutes) to allow for the generation of angiotensin I by renin.[2]
-
Simultaneously, incubate the second aliquot (Sample B) in an ice-water bath (0-4°C) for the same duration to prevent angiotensin I generation. This serves as the baseline control.[2]
-
After incubation, immediately stop the enzymatic reaction in both tubes by placing them on ice.
b. Angiotensin I Quantification (RIA):
-
Set up assay tubes for standards, controls, and the incubated plasma samples (both 37°C and 0-4°C aliquots).
-
Add a specific anti-angiotensin I antibody to each tube.
-
Add a known amount of 125I-labeled angiotensin I to each tube. This will compete with the unlabeled angiotensin I from the sample for binding to the antibody.
-
Incubate the tubes according to the manufacturer's instructions (e.g., 16-24 hours at 4°C) to allow for competitive binding.[1]
-
Separate the antibody-bound angiotensin I from the free angiotensin I. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free angiotensin I, followed by centrifugation.
-
Decant the supernatant containing the antibody-bound fraction and measure the radioactivity in a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the angiotensin I standards.
-
Determine the concentration of angiotensin I in the plasma samples by interpolating their bound radioactivity values from the standard curve.
c. Calculation of PRA:
PRA (ng/mL/h) = ([Angiotensin I]37°C - [Angiotensin I]0-4°C) / Incubation time (in hours)
Plasma Renin Activity (PRA) Assay by ELISA
This protocol is based on a competitive ELISA method for the quantification of angiotensin I.[6]
a. Angiotensin I Generation:
-
Follow the same procedure for angiotensin I generation as described in the RIA protocol (Section 4.3.a).
b. Angiotensin I Quantification (ELISA):
-
Bring all reagents and samples to room temperature.
-
Add angiotensin I standards, controls, and the incubated plasma samples (both 37°C and 0-4°C aliquots) to the wells of a microplate pre-coated with a capture antibody specific for angiotensin I.
-
Add a fixed amount of biotinylated angiotensin I to each well. This will compete with the angiotensin I in the samples for binding to the capture antibody.
-
Incubate the plate for a specified time to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well, which will bind to the captured biotinylated angiotensin I.
-
Incubate and wash the plate again.
-
Add a chromogenic substrate (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change, with the intensity of the color being inversely proportional to the amount of angiotensin I in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Construct a standard curve by plotting the absorbance values against the concentration of the angiotensin I standards.
-
Determine the concentration of angiotensin I in the plasma samples from the standard curve.
c. Calculation of PRA:
PRA (ng/mL/h) = ([Angiotensin I]37°C - [Angiotensin I]0-4°C) / Incubation time (in hours)[6]
Conclusion
The accurate measurement of plasma renin activity is a cornerstone in the development and clinical evaluation of direct renin inhibitors like this compound. The choice between RIA and ELISA methodologies will depend on laboratory resources and specific study requirements. Adherence to meticulous sample collection and processing protocols is paramount to avoid pre-analytical errors that can significantly impact the results. The provided data tables and protocols serve as a comprehensive resource for researchers to design experiments, interpret findings, and advance the understanding of this compound's therapeutic potential in managing hypertension and other cardiovascular diseases.
References
- 1. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism [frontiersin.org]
- 6. Plasma Renin Activity Is a Predictive Biomarker of Blood Pressure Response in European but not in African Americans With Uncomplicated Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a new renin inhibitor). I: Single dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enalkiren in Congestive Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enalkiren is a potent and specific, first-generation, non-peptide inhibitor of the enzyme renin. By directly targeting the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), this compound offers a distinct mechanism of action compared to Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). In the context of congestive heart failure (CHF), where the RAAS is chronically activated, this compound presents a valuable research tool to investigate the therapeutic potential of direct renin inhibition. These application notes provide a comprehensive overview of this compound's use in CHF research, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound directly binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This blockade at the apex of the RAAS cascade leads to a reduction in the downstream production of angiotensin II, a potent vasoconstrictor and a key mediator of the pathological remodeling seen in CHF. The subsequent decrease in aldosterone secretion further contributes to reduced sodium and water retention, thereby lessening cardiac preload and afterload.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies, providing a basis for experimental design and data comparison.
Table 1: In Vitro Inhibitory and Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Source |
| IC50 for Human Renin | 14 nmol/L | Human | [1](--INVALID-LINK--) |
Table 2: Pharmacokinetic Parameters of this compound in Congestive Heart Failure Patients
| Parameter | Value | Route of Administration | Source |
| EC50 for Systolic Blood Pressure | ~2,744 ng/ml | Intravenous | [2](--INVALID-LINK--) |
| EC50 for Diastolic Blood Pressure | ~3,438 ng/ml | Intravenous | [2](--INVALID-LINK--) |
| EC50 for Mean Arterial Pressure | ~3,371 ng/ml | Intravenous | [2](--INVALID-LINK--) |
Table 3: Hemodynamic Effects of Intravenous this compound (1.0 mg/kg) in Patients with Chronic Congestive Heart Failure
| Hemodynamic Parameter | Baseline (Mean ± SD) | Post-Enalkiren (Mean ± SD) | p-value | Source |
| Cardiac Index (L/min/m²) | 2.0 ± 0.3 | 2.3 ± 0.1 | < 0.05 | [3](--INVALID-LINK--) |
| Stroke Volume Index (ml/m²) | 26 ± 3 | 34 ± 4 | < 0.01 | [3](--INVALID-LINK--) |
| Left Ventricular Filling Pressure (mm Hg) | 31 ± 3 | 25 ± 3 | < 0.01 | [3](--INVALID-LINK--) |
| Mean Right Atrial Pressure (mm Hg) | 15 ± 1 | 13 ± 2 | < 0.05 | [3](--INVALID-LINK--) |
| Heart Rate (beats/min) | 78 ± 5 | 72 ± 6 | < 0.05 | [3](--INVALID-LINK--) |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 2199 ± 594 | 1339 ± 230 | < 0.01 | [3](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Renin Inhibition Assay
This protocol is a generalized fluorometric assay to determine the in vitro inhibitory activity of this compound on renin.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., (Dabcyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg))
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to generate a range of concentrations for IC50 determination.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution or vehicle control
-
Human recombinant renin solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic renin substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm in kinetic mode for at least 30 minutes at 37°C.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the percentage of renin inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
This protocol outlines the measurement of PRA in plasma samples, a key pharmacodynamic endpoint for this compound.
Materials:
-
EDTA-anticoagulated plasma samples
-
Angiotensin I radioimmunoassay kit (containing ¹²⁵I-Angiotensin I, Angiotensin I standards, and Angiotensin I antibody)
-
Inhibitor cocktail (to prevent angiotensin I degradation, e.g., dimercaprol and 8-hydroxyquinoline)
-
pH 6.0 buffer
-
Dextran-coated charcoal
-
Gamma counter
Procedure:
-
Sample Collection and Handling: Collect whole blood in EDTA tubes and immediately place on ice. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
For each sample, prepare two aliquots. To each, add the inhibitor cocktail.
-
Adjust the pH of the plasma to 6.0 using the appropriate buffer.
-
Incubate one aliquot at 37°C for a defined period (e.g., 1.5-3 hours) to allow for the generation of Angiotensin I.
-
Incubate the second aliquot at 4°C for the same duration to serve as a blank (to measure endogenous Angiotensin I).
-
-
Radioimmunoassay:
-
Set up a standard curve using the Angiotensin I standards provided in the kit.
-
To assay tubes, add the incubated plasma samples (both 37°C and 4°C), standards, and quality controls.
-
Add the ¹²⁵I-Angiotensin I tracer and the Angiotensin I antibody to all tubes.
-
Incubate the tubes overnight at 4°C to allow for competitive binding.
-
-
Separation and Counting:
-
Add cold dextran-coated charcoal to each tube (except for the total count tubes) to separate bound from free ¹²⁵I-Angiotensin I.
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity in the pellet (bound fraction) using a gamma counter.
-
-
Calculation:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the Angiotensin I standards.
-
Determine the concentration of Angiotensin I in the plasma samples from the standard curve.
-
Calculate the PRA as the rate of Angiotensin I generation (ng/mL/hour) by subtracting the 4°C value from the 37°C value and dividing by the incubation time.
-
In Vivo Efficacy Study in a Canine Model of Congestive Heart Failure
This protocol is a generalized framework for evaluating the in vivo efficacy of this compound in a well-established large animal model of CHF. Note: Specific doses and administration schedules for this compound in this model may require optimization.
Animal Model:
-
Induction of Heart Failure: Use adult mongrel dogs. Induce left ventricular dysfunction by multiple, sequential intracoronary microembolizations with polystyrene microspheres until a target ejection fraction of 30-40% is achieved and stable.
Experimental Design:
-
After a stabilization period post-embolization, perform baseline measurements.
-
Randomize animals into treatment groups:
-
Vehicle control (e.g., saline)
-
This compound (dose to be determined based on preliminary studies, likely administered intravenously due to poor oral bioavailability).
-
-
Administer the assigned treatment for the specified duration (acute or chronic study).
Key Assessments:
-
Hemodynamic Monitoring:
-
Implant telemetry devices or use indwelling catheters to continuously monitor parameters such as systemic and pulmonary arterial pressure, left ventricular pressure, and cardiac output.
-
Calculate systemic vascular resistance and other derived hemodynamic variables.
-
-
Echocardiography:
-
Perform serial echocardiograms to assess cardiac structure and function.
-
Measure left ventricular internal dimensions in diastole and systole, ejection fraction, and fractional shortening.
-
Utilize Doppler imaging to assess blood flow and valvular function.
-
-
Biomarker Analysis:
-
Collect serial blood samples for the measurement of PRA, angiotensin II, aldosterone, and markers of cardiac injury and stress (e.g., NT-proBNP).
-
Sample Protocol for Echocardiographic Assessment in a Canine Model:
-
Lightly sedate the animal if necessary to ensure minimal movement.
-
Place the dog in right and left lateral recumbency.
-
Use a standard echocardiography machine with an appropriate transducer for the size of the dog.
-
Obtain standard 2D and M-mode images from the right parasternal long-axis and short-axis views.
-
From the M-mode images at the level of the chordae tendineae, measure:
-
Left ventricular internal dimension at end-diastole (LVIDd)
-
Left ventricular internal dimension at end-systole (LVIDs)
-
-
Calculate:
-
Fractional Shortening (FS%) = [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection Fraction (EF%) using a validated formula (e.g., Teichholz method).
-
-
Obtain apical four- and five-chamber views for Doppler analysis of transmitral and aortic blood flow.
Conclusion
This compound serves as a critical tool for investigating the role of direct renin inhibition in the pathophysiology and treatment of congestive heart failure. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies, contributing to a deeper understanding of the therapeutic potential of targeting the initial step of the RAAS cascade in this complex disease. Careful consideration of species-specific differences in the RAAS and optimization of experimental conditions are essential for obtaining meaningful and translatable results.
References
- 1. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 2. Hemodynamic effects of renin inhibition by this compound in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enalapril for dogs: Dosage and safety [singlecare.com]
Application Notes and Protocols for Dose-Response Studies of Intravenous Enalkiren
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of intravenous Enalkiren, a potent and specific inhibitor of the enzyme renin. The following sections detail the mechanism of action, summarize key quantitative data from clinical studies, and provide detailed experimental protocols for conducting similar research.
Introduction
This compound is a dipeptide renin inhibitor that acts at the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By competitively inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[1][3] This mechanism makes this compound a subject of interest in the management of hypertension and other cardiovascular diseases.[4][5][6] Intravenous administration allows for precise dose-ranging studies to characterize its pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS plays a critical role in regulating blood pressure and fluid balance. Renin, an enzyme primarily synthesized in the kidneys, cleaves angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to angiotensin II, which exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention.[7][8] this compound directly inhibits the initial, rate-limiting step of this cascade.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of intravenous this compound on key physiological parameters as reported in various clinical studies.
Table 1: Effect of Intravenous this compound on Plasma Renin Activity (PRA) and Angiotensin II
| Dose (mg/kg) | Change in Plasma Renin Activity (PRA) | Change in Angiotensin II | Study Population | Reference |
| < 0.1 | Marked suppression | Dose-dependent fall | Normotensive and Hypertensive Volunteers | [4] |
| 0.03 | Marked, dose-dependent fall | Marked, dose-dependent fall | Healthy Volunteers | [1] |
| 0.1 | Marked, dose-dependent fall | Marked, dose-dependent fall | Healthy Volunteers | [1] |
| 1.2 | Prompt and prolonged suppression (≥ 24 hours) | Not specified | Hypertensive Inpatients | [5][6] |
Table 2: Effect of Intravenous this compound on Blood Pressure in Hypertensive Patients
| Dose (mg/kg) | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Study Conditions | Reference |
| < 0.1 | Little hemodynamic response | Little hemodynamic response | N/A | [4] |
| 0.3 | Significant, dose-related decrease | Significant, dose-related decrease | Enhanced by hydrochlorothiazide pretreatment | [4] |
| 1.0 | Decrease of 18.5 +/- 0.4 mm Hg | Decrease of 11.9 +/- 0.4 mm Hg | Diuretic pre-treatment | [9] |
| 1.2 | Significant, dose-related decrease | Significant, dose-related decrease | Enhanced by hydrochlorothiazide pretreatment | [4] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Intravenous this compound
| Parameter | Value | Condition | Reference |
| Elimination Half-life | 1.6 hours | N/A | [4] |
| EC50 (Angiotensin I) | 81.1 ng/ml | Healthy, salt-depleted subjects | [10] |
| EC50 (Renal Plasma Flow) | 4414 ng/ml | Healthy, salt-depleted subjects | [10] |
| EC50 (SBP) | 2,744 ng/ml | Patients with congestive heart failure | [11] |
| EC50 (DBP) | 3,438 ng/ml | Patients with congestive heart failure | [11] |
| EC50 (MAP) | 3,371 ng/ml | Patients with congestive heart failure | [11] |
Experimental Protocols
This section provides a generalized protocol for a dose-response study of intravenous this compound, synthesized from methodologies described in published clinical trials.
Study Objective
To evaluate the dose-dependent effects of intravenous this compound on blood pressure, plasma renin activity, and angiotensin II levels in human subjects.
Study Design
A randomized, double-blind, placebo-controlled, dose-escalation study.
Participant Selection
-
Inclusion Criteria: Healthy volunteers or patients with essential hypertension. Age, sex, and other demographic criteria should be clearly defined. For patient studies, a specific range of baseline blood pressure should be established.
-
Exclusion Criteria: History of significant renal or hepatic impairment, cardiovascular events, or contraindications to renin inhibitors.
Pre-study Procedures
-
Informed Consent: Obtain written informed consent from all participants.
-
Medical Screening: Conduct a thorough medical history, physical examination, and laboratory tests to ensure eligibility.
-
Dietary Control: Maintain participants on a controlled sodium diet (e.g., 60 meq/day) for a specified period before and during the study to standardize the RAAS.[5][6]
-
Washout Period: If participants are on antihypertensive medication, a washout period is required.
Experimental Workflow
Dosing Regimen
-
This compound is administered as an intravenous bolus or infusion.
-
A range of doses should be investigated, for example: placebo, 0.03 mg/kg, 0.1 mg/kg, 0.3 mg/kg, and 1.0 mg/kg.[4][9]
-
Doses can be administered in an escalating manner on different study days to the same or different groups of participants.
Sample Collection and Measurements
-
Blood Pressure: Monitor blood pressure and heart rate at regular intervals before, during, and after drug administration using an automated device.[5][6]
-
Blood Sampling: Collect venous blood samples at baseline and at specified time points post-infusion (e.g., 5, 15, 30, 60, 90, 120, 180 minutes).
-
Biochemical Analysis:
-
Plasma Renin Activity (PRA): Measure using a radioimmunoassay (RIA) or other validated method.
-
Angiotensin II Levels: Quantify using RIA or liquid chromatography-mass spectrometry (LC-MS).
-
This compound Plasma Concentration: Determine using a validated analytical method to establish pharmacokinetic profiles.
-
Data Analysis
-
Analyze changes from baseline in blood pressure, PRA, and angiotensin II levels for each dose group compared to placebo.
-
Use appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of dose-related effects.
-
Model the relationship between this compound plasma concentration and the observed pharmacodynamic effects to determine parameters such as EC50.[10][11]
Safety Monitoring
Monitor participants for any adverse events throughout the study. Standard safety assessments should include vital signs, clinical laboratory tests, and electrocardiograms (ECGs).
Conclusion
The intravenous administration of this compound demonstrates a clear dose-dependent inhibition of the Renin-Angiotensin-Aldosterone System, leading to a reduction in plasma renin activity, angiotensin II levels, and blood pressure.[1][4] The provided data and protocols offer a framework for designing and conducting further research into the clinical pharmacology of this compound and other renin inhibitors. These studies are crucial for understanding the therapeutic potential and optimizing the dosing of this class of drugs in the treatment of hypertension and related cardiovascular conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Detailed Physiologically Based Model to Simulate the Pharmacokinetics and Hormonal Pharmacodynamics of Enalapril on the Circulating Endocrine Renin-Angiotensin-Aldosterone System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood pressure lowering efficacy of renin inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immediate blood pressure effects of the renin inhibitor this compound and the angiotensin-converting enzyme inhibitor enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a new renin inhibitor). I: Single dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a renin inhibitor). II: A dose-ranging study in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Poor Oral Bioavailability of Enalkiren
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of Enalkiren.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
This compound, a potent dipeptide renin inhibitor, exhibits very low oral bioavailability (less than 2%) primarily due to its poor membrane permeability and susceptibility to presystemic metabolism.[1][2] Its peptide-like structure contributes to low lipophilicity and a high number of hydrogen bond donors and acceptors, which hinder its passive diffusion across the intestinal epithelium.
Q2: What are the main physiological barriers to the oral absorption of this compound?
The primary physiological barriers include:
-
Intestinal Epithelium: The tightly packed layer of cells lining the intestine restricts the passage of large, hydrophilic molecules like this compound.
-
First-Pass Metabolism: Enzymes in the gut wall and liver can degrade this compound before it reaches systemic circulation.[3]
-
Gastrointestinal (GI) Tract Environment: The acidic environment of the stomach and the presence of digestive enzymes can lead to the degradation of the peptide-like structure of this compound.
Q3: Are there any clinically approved oral formulations of this compound?
No, this compound did not receive clinical approval for an oral formulation, largely due to its poor pharmacokinetic profile, including its low oral bioavailability and short half-life.[2] Research efforts shifted towards developing non-peptide renin inhibitors with improved oral absorption, such as Aliskiren.[1][2]
Q4: What general strategies can be employed to improve the oral bioavailability of peptide-like drugs such as this compound?
Common strategies to enhance the oral bioavailability of drugs with poor permeability include:
-
Prodrug Approach: Modifying the drug molecule to a more lipophilic, permeable form that is converted back to the active drug in the body.[4][5][6]
-
Formulation Strategies:
-
Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles to protect it from degradation and enhance its uptake.[7][8]
-
Lipid-based formulations (e.g., SEDDS/SMEDDS): Dissolving the drug in a lipid-based system to improve its solubility and absorption.
-
Use of permeation enhancers: Including excipients in the formulation that temporarily and reversibly increase the permeability of the intestinal epithelium.[3]
-
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the development of an oral formulation for this compound.
Problem 1: Low and Variable Drug Absorption in In Vivo Studies
Possible Cause: Poor membrane permeability of this compound.
Suggested Solutions:
-
Develop a Prodrug of this compound:
-
Rationale: Masking the polar functional groups of this compound with lipophilic moieties can enhance its passive diffusion across the intestinal membrane.[4][5]
-
Experimental Protocol:
-
Synthesis: Synthesize ester or amide prodrugs of this compound by reacting its carboxylic acid or amine functionalities with appropriate lipophilic alcohols or carboxylic acids.
-
In Vitro Stability: Evaluate the chemical stability of the prodrugs in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
In Vitro Conversion: Assess the enzymatic conversion of the prodrugs back to this compound in liver microsomes or plasma from the target species.
-
In Vitro Permeability: Determine the apparent permeability coefficient (Papp) of the prodrugs across Caco-2 cell monolayers and compare it to that of this compound.
-
-
-
Formulate this compound in a Nanoparticle-Based Delivery System:
-
Rationale: Encapsulating this compound in nanoparticles can protect it from degradation in the GI tract and facilitate its transport across the intestinal epithelium.[7][9] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), are biodegradable and have been shown to improve the oral bioavailability of other drugs.
-
Experimental Protocol (for PLGA nanoparticles):
-
Fabrication: Prepare this compound-loaded PLGA nanoparticles using an emulsion-solvent evaporation method.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology, drug loading, and encapsulation efficiency.
-
In Vitro Release: Perform an in vitro drug release study in SGF and SIF to evaluate the release profile of this compound from the nanoparticles.
-
In Vivo Pharmacokinetic Study: Administer the this compound-loaded nanoparticles orally to an appropriate animal model (e.g., rats) and compare the pharmacokinetic profile (AUC, Cmax, Tmax) to that of an oral solution of this compound.
-
-
Problem 2: Rapid Drug Degradation in the Gastrointestinal Tract
Possible Cause: Susceptibility of this compound's peptide bonds to enzymatic and acidic hydrolysis.
Suggested Solutions:
-
Enteric Coating of Formulations:
-
Rationale: An enteric coating protects the drug from the acidic environment of the stomach and dissolves only in the higher pH of the small intestine.
-
Experimental Protocol:
-
Formulation: Prepare tablets or pellets containing this compound.
-
Coating: Apply an enteric coating using a pH-sensitive polymer (e.g., Eudragit® L series) in a fluid bed coater.
-
In Vitro Dissolution Testing: Perform dissolution testing in 0.1 N HCl for 2 hours, followed by a switch to a phosphate buffer at pH 6.8, to verify the gastro-resistant properties of the coating.
-
-
Data Presentation
Table 1: Hypothetical In Vitro Permeability Data for this compound and a Prodrug Candidate
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| This compound | 0.1 ± 0.02 | 1.2 |
| This compound-Ester Prodrug | 2.5 ± 0.3 | 1.1 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound after Oral Administration in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| This compound Solution | 10 | 15 ± 4 | 0.5 | 30 ± 8 | 100 |
| This compound-PLGA Nanoparticles | 10 | 75 ± 15 | 2.0 | 360 ± 50 | 1200 |
Visualizations
References
- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles in Renal Hypertension Therapy: Advances, Mechanisms, and Future Perspectives [ijraset.com]
Technical Support Center: Navigating the Challenges of Early Renin Inhibitor Development – The Case of Enalkiren
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers working with early-generation renin inhibitors, focusing on the challenges encountered during the clinical development of Enalkiren. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts in the field of cardiovascular therapeutics.
Frequently Asked Questions (FAQs)
Q1: What were the primary obstacles in the clinical development of this compound and other first-generation renin inhibitors?
The clinical development of early renin inhibitors like this compound was primarily hampered by significant pharmacokinetic challenges. These included:
-
Poor Oral Bioavailability: As a peptide-like molecule, this compound suffered from low intestinal absorption and extensive first-pass metabolism in the liver, resulting in very low oral bioavailability (typically less than 2%).[1][2]
-
Short Plasma Half-Life: this compound exhibited a short elimination half-life of approximately 1.6 hours, which would necessitate frequent dosing to maintain therapeutic plasma concentrations.[3]
-
Low Potency: Compared to later-generation renin inhibitors, early compounds like this compound had weaker antihypertensive effects.[4]
Q2: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[3] By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II.[5] This targeted approach offers a specific blockade of the RAAS.[5]
Q3: Were there any significant off-target effects or toxicity concerns with this compound?
Early dipeptide renin inhibitors, including this compound, were designed to be highly selective for human renin over other related aspartyl proteases like cathepsin D, pepsin, and gastricsin.[5] While specific comprehensive toxicology reports for this compound are not widely available, the known adverse effects of inhibiting the renin-angiotensin system include the potential for hypotension, hyperkalemia, and renal impairment.[6][7] Clinical trials with this compound did not reveal evidence of tachyphylaxis (a rapid decrease in response to a drug) after a week of treatment.[3]
Q4: What formulation strategies were considered to improve the bioavailability of peptide-like renin inhibitors?
The poor oral bioavailability of peptide-based drugs like this compound is a well-known challenge. General strategies to overcome this include:
-
Chemical Modifications: Techniques such as cyclization to increase structural rigidity and resist enzymatic degradation, and PEGylation to increase molecular size and reduce renal clearance.[8]
-
Formulation with Absorption Enhancers: Co-administration with substances that can enhance permeation across the intestinal epithelium.[9]
-
Encapsulation in Delivery Systems: Using nanoparticles or liposomes to protect the peptide from the harsh environment of the gastrointestinal tract and facilitate its uptake.[10]
-
Enteric Coatings: Protecting the drug from the acidic environment of the stomach to allow for release in the small intestine.[10]
Troubleshooting Guides
Problem 1: Inconsistent or Low Potency in in vitro Renin Inhibition Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Enzyme Inactivity | Ensure the renin enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a known control inhibitor. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. If using a fluorogenic substrate, protect it from light. |
| Incorrect Buffer Conditions | Verify the pH and ionic strength of the assay buffer. A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl. |
| Inhibitor Solubility Issues | Ensure this compound or other peptide inhibitors are fully dissolved. A small amount of DMSO (final concentration <1%) can be used to aid solubility. |
| Pipetting Errors | Use calibrated pipettes and proper techniques, especially for small volumes of enzyme and inhibitor. |
Problem 2: Poor Stability and Aggregation of Peptide Inhibitors in Solution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Proteolytic Degradation | If working with biological samples (e.g., plasma), add protease inhibitors to the buffer. Minimize the time samples are kept at room temperature. |
| Aggregation | Assess aggregation using a Thioflavin T assay (see protocol below). To mitigate aggregation, consider optimizing the buffer pH to be away from the peptide's isoelectric point, working at lower concentrations, or adding stabilizing excipients. |
| Adsorption to Surfaces | Use low-binding microplates and pipette tips to prevent loss of the peptide due to surface adsorption. |
| Oxidation | For peptides containing methionine, cysteine, or tryptophan, consider using deoxygenated buffers and protecting solutions from light to minimize oxidation.[8] |
Quantitative Data
Table 1: In Vitro Potency of Renin Inhibitors
| Inhibitor | IC50 (nM) | Notes |
| This compound | 14 | Early dipeptide inhibitor.[9] |
| Remikiren | 0.8 | An early renin inhibitor.[9] |
| Zankiren | 1.1 | Another early-generation inhibitor.[9] |
| Aliskiren | 0.6 | The first clinically approved direct renin inhibitor.[9] |
Table 2: Comparative Pharmacokinetic Parameters of Renin Inhibitors
| Parameter | This compound | Remikiren | Zankiren | Aliskiren |
| Oral Bioavailability | < 2%[2] | < 2%[11] | < 2%[11] | ~2.5%[4] |
| Plasma Half-life (t½) | ~1.6 hours[3] | Short[4] | Short[4] | ~24 hours[11] |
| Time to Peak Plasma Conc. (Tmax) | N/A (IV admin) | 0.25-2 hours[11] | N/A | 1-3 hours[11] |
| Primary Excretion Route | Biliary[1] | Biliary[1] | Biliary[1] | Biliary[11] |
Table 3: Clinical Trial Data for this compound in Essential Hypertension
| Dosage Regimen (Intravenous) | Effect on Blood Pressure | Effect on Plasma Renin Activity (PRA) | Reference |
| 0.3 mg/kg q.i.d. for 1 week | Statistically significant reduction in systolic and diastolic BP | Promptly suppressed | [12] |
| 1.2 mg/kg quotid. for 1 week | Statistically significant reduction in systolic and diastolic BP | Promptly suppressed for ≥ 24 hours | [12] |
| 0.03 to 1.0 mg/kg (single bolus) | Dose-dependent decrease in systolic and diastolic BP | Marked suppression | [3][13] |
Experimental Protocols
Protocol 1: In Vitro Renin Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against renin.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., linked to EDANS and Dabcyl)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl
-
Test compound (e.g., this compound) and control inhibitor (e.g., Aliskiren)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute human recombinant renin in cold Assay Buffer to the desired working concentration. Keep on ice.
-
Thaw the fluorogenic renin substrate and protect it from light.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add Assay Buffer and the substrate.
-
Control Wells (No Inhibitor): Add Assay Buffer, substrate, and the same volume of DMSO as in the inhibitor wells.
-
Inhibitor Wells: Add Assay Buffer, substrate, and the desired concentrations of the test compound.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the diluted renin solution to all wells except the blank wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (these may vary depending on the specific fluorophore/quencher pair).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Protocol 2: Thioflavin T (ThT) Assay for Peptide Aggregation
Objective: To monitor the aggregation of a peptide inhibitor over time.
Materials:
-
Peptide inhibitor solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom, non-binding microplate
-
Fluorescence microplate reader with bottom-reading capabilities
Procedure:
-
Sample Preparation:
-
Prepare the peptide inhibitor solution at the desired concentration in the Assay Buffer. It is crucial to start with a non-aggregated peptide solution, which may require a disaggregation step (e.g., treatment with hexafluoroisopropanol followed by removal).[14]
-
-
Assay Setup (in a 96-well plate):
-
Add the peptide solution to the wells.
-
Add ThT from the stock solution to a final concentration of 10-20 µM.[15]
-
Include control wells:
-
Buffer + ThT (for background fluorescence)
-
Peptide inhibitor alone (to check for intrinsic fluorescence)
-
-
-
Kinetic Measurement:
-
Place the plate in the fluorescence microplate reader pre-set to 37°C.[15]
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[15]
-
Take readings at regular intervals (e.g., every 5-10 minutes) for the desired duration of the experiment. Shaking between reads can promote aggregation.[14]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of time to visualize the aggregation kinetics. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
Visualizations
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
References
- 1. Clinical pharmacokinetics and efficacy of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Potential side effects of renin inhibitors--mechanisms based on comparison with other renin-angiotensin blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immediate blood pressure effects of the renin inhibitor this compound and the angiotensin-converting enzyme inhibitor enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Technical Support Center: Enalkiren Dosage Optimization
Welcome to the technical support center for Enalkiren. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly specific, non-peptidic, second-generation direct renin inhibitor.[1] Its primary mechanism of action is the direct inhibition of the enzyme renin, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II.[2][3][4] Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, so its reduction leads to vasodilation and decreased sodium and water retention, ultimately lowering blood pressure.[3]
Q2: What are the known on-target effects of this compound?
The primary on-target pharmacodynamic effects of this compound are directly related to its inhibition of the RAAS. These include:
-
Suppression of Plasma Renin Activity (PRA): this compound causes a dose-dependent reduction in PRA.[2][5]
-
Reduction of Angiotensin II Levels: Consequently, there is a marked decrease in circulating angiotensin II.[2]
-
Lowering of Blood Pressure: this compound has been shown to produce significant, dose-related decreases in both systolic and diastolic blood pressure in hypertensive patients.[2][5]
Q3: What are the potential off-target effects of this compound?
This compound is known to be highly selective for renin. Studies on diol-containing renin inhibitors, a class to which this compound belongs, have shown them to be extremely selective for human renin over other related aspartyl proteases such as cathepsin D, pepsin, and gastricsin.[6] This high selectivity suggests a low probability of direct off-target effects related to the inhibition of these other proteases.
However, like other modulators of the renin-angiotensin system, high dosages or specific patient populations might lead to adverse effects that can be considered extensions of the on-target pharmacology or true off-target effects. These may include:
-
Hypotension: Excessive lowering of blood pressure, especially in volume-depleted subjects.[7]
-
Hyperkalemia: A potential risk, particularly in patients with renal impairment or those taking other medications that affect potassium levels, due to the reduction in aldosterone.[8]
-
Renal Impairment: Caution is advised in patients with pre-existing kidney conditions.[8]
Q4: How can I optimize the dosage of this compound in my experiments to minimize off-target effects?
Dosage optimization is critical for distinguishing between on-target and potential off-target effects. A dose-response study is the most effective method. Start with a low dose that is known to engage the target (i.e., inhibit renin) and titrate upwards. Monitor both the desired on-target effects (e.g., reduction in PRA) and any potential off-target effects in your experimental system. The goal is to identify the lowest effective dose that achieves the desired on-target effect without inducing adverse or unexpected phenotypes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Greater than expected drop in blood pressure or signs of hypotension in animal models. | On-target effect at a high dose, or animal model is salt/volume-depleted. | Reduce the dose of this compound. Ensure the animal model is in a normal salt and volume state before dosing. |
| Unexpected cellular phenotype or toxicity in in vitro assays. | Potential off-target effect on a cellular pathway. | Perform a dose-response experiment to determine if the effect is dose-dependent. Conduct a selectivity screen against a panel of related proteases to identify potential off-target interactions. |
| High variability in experimental results. | Inconsistent drug formulation or administration. Differences in the baseline RAAS activity of the experimental subjects. | Ensure consistent and accurate preparation and administration of this compound. Standardize experimental conditions, including diet (especially sodium content) and time of day for dosing and measurements. |
| Lack of a significant on-target effect (e.g., no change in PRA). | Insufficient dosage, poor bioavailability (if administered orally), or degradation of the compound. | Increase the dose of this compound. For in vivo studies, consider intravenous administration as this compound has low oral bioavailability.[1][8] Verify the integrity and concentration of your this compound stock solution. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies with this compound, which can serve as a reference for dose selection in preclinical and clinical research.
Table 1: Dose-Response of this compound on Plasma Renin Activity (PRA) and Blood Pressure
| This compound Dose | Change in PRA | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |
| < 0.1 mg/kg (IV) | Marked Suppression | Little Hemodynamic Response | Little Hemodynamic Response | [2] |
| 0.3 mg/kg (IV) | Marked Suppression | Significant Decrease | Significant Decrease | [2] |
| 1.2 mg/kg (IV) | Marked Suppression | Significant Decrease | Significant Decrease | [2][5] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Plasma Half-life | 1.6 hours | [2] |
| Oral Bioavailability | <2% | [1][8] |
Experimental Protocols
Protocol 1: Measurement of Plasma Renin Activity (PRA)
This protocol outlines a general method for determining PRA, a key pharmacodynamic marker for this compound's on-target activity.
-
Blood Collection: Collect whole blood from the experimental subject into a tube containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at 4°C to separate the plasma.
-
Angiotensin I Generation: Incubate the plasma at 37°C for a defined period (e.g., 1-3 hours). During this incubation, renin in the plasma will cleave angiotensinogen to produce angiotensin I.
-
Stopping the Reaction: Stop the enzymatic reaction by placing the sample on ice or by adding an enzyme inhibitor.
-
Quantification of Angiotensin I: Measure the amount of angiotensin I generated using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculation of PRA: Express PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hr).
Protocol 2: Off-Target Selectivity Profiling
To experimentally confirm the selectivity of this compound, a protease profiling assay can be performed.
-
Select Protease Panel: Choose a panel of relevant proteases to test for off-target inhibition. This should include other aspartyl proteases like Cathepsin D, Pepsin, and Gastricsin, as well as other classes of proteases.
-
Prepare Assay Reactions: For each protease, prepare a reaction mixture containing the enzyme, its specific substrate, and an appropriate buffer.
-
Add this compound: Add this compound at a range of concentrations to the assay reactions. Include a vehicle control (no this compound) and a positive control inhibitor for each protease.
-
Incubate and Measure Activity: Incubate the reactions and measure the enzymatic activity using a suitable detection method (e.g., fluorescence, absorbance).
-
Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) of this compound for each protease.
-
Assess Selectivity: Compare the IC50 value for renin with the IC50 values for the other proteases. A significantly higher IC50 for other proteases indicates high selectivity for renin.
Visualizations
Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System (RAAS).
References
- 1. ahajournals.org [ahajournals.org]
- 2. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 5. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential side effects of renin inhibitors--mechanisms based on comparison with other renin-angiotensin blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Navigating Experimental Design with Enalkiren
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the renin inhibitor, Enalkiren. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, with a particular focus on its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its short half-life a consideration for my experiments?
A1: this compound is a potent, dipeptide inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[1][2] Its primary challenge in experimental settings is its short plasma half-life, which is approximately 1.6 hours in humans.[1][3] This rapid clearance can make it difficult to maintain therapeutic concentrations over a desired period, potentially leading to inconclusive or misleading results if not properly addressed in the experimental design.
Q2: What are the primary methods to counteract the short half-life of this compound in preclinical studies?
A2: The two main strategies to overcome the short half-life of this compound in a research setting are:
-
Continuous Infusion: This method uses a pump to deliver the drug continuously, maintaining a steady-state concentration in the plasma. This is the most direct way to counteract rapid clearance.
Q3: I'm observing high variability in my in vivo results. Could this be related to this compound's properties?
A3: High variability can stem from several factors related to peptide drugs like this compound. Beyond the short half-life leading to fluctuating plasma levels, consider the following:
-
Formulation and Solubility: Ensure your formulation is optimized for solubility and stability. Poorly dissolved this compound will not be fully bioavailable.
-
Route of Administration: Bolus injections will result in sharp peaks and troughs in plasma concentration. If the timing of your endpoint measurements is not carefully synchronized with the pharmacokinetic profile, high variability is likely.
-
Animal Handling and Stress: Frequent handling for repeated injections can induce stress in animals, which may affect physiological readouts, particularly in cardiovascular studies.
Q4: Are there any known adverse effects of this compound in animal models that I should be aware of?
A4: While specific adverse effect profiles for this compound in preclinical models are not extensively detailed in recent literature, renin inhibitors as a class are known to have potential side effects. In rodents, it is prudent to monitor for signs of hypotension (low blood pressure), hyperkalemia (elevated potassium levels), and potential renal complications, especially in models with pre-existing kidney conditions.[6]
Troubleshooting Guides
Guide 1: Issues with Continuous Infusion Systems (e.g., Osmotic Pumps)
| Observed Problem | Potential Cause | Recommended Solution |
| No or lower-than-expected drug effect. | 1. Pump failure or incorrect pump rate. 2. Catheter blockage or leakage. 3. Drug degradation in the pump at 37°C. | 1. Verify the pump model and flow rate. Ensure proper priming of the pump before implantation. 2. Check catheter patency before and after the study. Ensure secure connections. 3. Test the stability of your this compound formulation at 37°C for the duration of the experiment. |
| Initial high dose effect followed by a drop-off. | Insufficient priming of the osmotic pump. | Prime the pump in sterile saline at 37°C for the recommended time (at least 4-6 hours) before implantation to ensure a steady release rate from the start. |
| Skin irritation or inflammation at the implantation site. | 1. Leakage of a high-concentration drug formulation. 2. Reaction to the pump material (rare). | 1. Ensure the pump is correctly implanted and the incision is properly closed. 2. If irritation persists across multiple animals, consider an alternative implantation site (e.g., intraperitoneal). |
Guide 2: Challenges with Sustained-Release Formulations (e.g., Microspheres)
| Observed Problem | Potential Cause | Recommended Solution |
| High initial burst release leading to toxicity. | Poor encapsulation of the drug; a high proportion of the drug is adsorbed to the microsphere surface. | Optimize the microencapsulation process. For a double emulsion-solvent evaporation method, variables to adjust include polymer concentration, homogenization speed, and the ratio of the internal aqueous phase to the oil phase.[5] |
| Low or no drug release. | 1. High crystallinity of the polymer matrix. 2. Inappropriate polymer choice for the desired release profile. | 1. Confirm the amorphous nature of the drug within the microspheres using techniques like DSC or XRD. 2. Select a PLGA polymer with a lower lactide-to-glycolide ratio for faster degradation and release. |
| Difficulty in resuspending microspheres for injection. | Aggregation of microspheres after lyophilization. | Include a cryoprotectant (e.g., trehalose, mannitol) in the formulation before freeze-drying to improve redispersibility. |
Data Presentation
Due to the limited availability of direct head-to-head preclinical pharmacokinetic comparisons for this compound, the following table provides a template for summarizing your experimental data. For illustrative purposes, representative data for Remikiren, a similar short half-life renin inhibitor, is included.[7]
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| IV Bolus (Rat) | User-defined | User-defined | User-defined | User-defined | User-defined |
| Remikiren (example) | 1 mg/kg | ~200 | ~0.1 | ~150 | ~1.5 |
| Continuous Infusion (Rat) | User-defined | User-defined | User-defined | User-defined | User-defined |
| Expected Trend | e.g., 10 mg/kg/day | Lower, stable Css | Time to Css | Higher over 24h | Not applicable |
| Sustained Release (Rat) | User-defined | User-defined | User-defined | User-defined | User-defined |
| Expected Trend | e.g., 30 mg/kg | Lower than bolus | Delayed | Prolonged | Apparent prolonged t½ |
Css: Steady-state concentration
Experimental Protocols
Protocol 1: Continuous Infusion of this compound in Rodents Using Osmotic Pumps
Objective: To achieve and maintain a steady-state plasma concentration of this compound over a defined period.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
Alzet® osmotic pumps (select model based on desired duration and flow rate)
-
Surgical tools for subcutaneous or intraperitoneal implantation
-
Anesthesia
Methodology:
-
Formulation Preparation: Dissolve this compound in the chosen vehicle to the concentration required to achieve the target daily dose based on the pump's flow rate. Ensure the formulation is sterile by filtering through a 0.22 µm filter.
-
Pump Priming: Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions. Place the filled pumps in sterile saline at 37°C for at least 4-6 hours before implantation. This ensures the pump begins delivering at a steady rate immediately upon implantation.
-
Surgical Implantation:
-
Anesthetize the animal (e.g., using isoflurane).
-
For subcutaneous implantation, make a small incision on the back, slightly posterior to the scapulae. Use a hemostat to create a subcutaneous pocket.
-
Insert the primed osmotic pump into the pocket, delivery portal first.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care: Monitor the animals for recovery from surgery and for any signs of distress or inflammation at the incision site.
-
Sample Collection and Analysis: At the desired time points, collect blood samples to determine the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
Protocol 2: Preparation of this compound-Loaded PLGA Microspheres for Sustained Release
Objective: To formulate this compound into biodegradable microspheres for prolonged in vivo release.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio for faster release)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Homogenizer
-
Magnetic stirrer
-
Lyophilizer
Methodology (Double Emulsion Solvent Evaporation Technique):
-
Primary Emulsion (w/o): Dissolve this compound in a small volume of aqueous solution (e.g., water or buffer). Dissolve the PLGA in DCM. Emulsify the aqueous this compound solution in the PLGA/DCM solution using a high-speed homogenizer to create a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of PVA solution and homogenize again to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a beaker with a larger volume of PVA solution and stir at room temperature for several hours to allow the DCM to evaporate, which will harden the microspheres.
-
Washing and Collection: Centrifuge the microsphere suspension to pellet the microspheres. Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed microspheres in a small amount of water (optionally containing a cryoprotectant) and freeze-dry to obtain a fine powder.
-
Characterization: Before in vivo use, characterize the microspheres for size, morphology (SEM), drug loading, and in vitro release profile.
Mandatory Visualizations
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.
Caption: Experimental workflows for different this compound administration strategies.
References
- 1. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of renin inhibition by this compound in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic and humoral effects of the new renin inhibitor this compound in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability of Dipeptide Renin Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo stability of dipeptide renin inhibitors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Oral Bioavailability of the Dipeptide Renin Inhibitor
Question: My dipeptide renin inhibitor shows high potency in vitro, but has very low oral bioavailability in animal models. What are the potential causes and how can I troubleshoot this?
Answer:
Low oral bioavailability is a common challenge for peptide-based drugs. The primary causes are typically poor membrane permeability and/or rapid degradation in the gastrointestinal (GI) tract and first-pass metabolism in the liver.[1][2] Here are some troubleshooting steps:
-
Assess Membrane Permeability:
-
Investigate Enzymatic Degradation:
-
In Vitro Stability Assays: Conduct stability studies in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and liver microsomes to assess enzymatic degradation.[2][6][7][8]
-
Co-administration with Enzyme Inhibitors: In your in vivo experiments, co-administer the dipeptide inhibitor with a cocktail of protease inhibitors (e.g., aprotinin, bestatin) to determine if enzymatic degradation is the primary barrier.[9]
-
-
Formulation Strategies:
-
Permeation Enhancers: Co-formulate your inhibitor with permeation enhancers like sodium caprate to transiently increase intestinal permeability.[9][10]
-
Enteric Coating: Utilize an enteric coating to protect the inhibitor from the harsh acidic environment of the stomach.[9]
-
Nanoparticle Encapsulation: Formulating the inhibitor in nanoparticles can protect it from degradation and improve absorption.[11]
-
Issue 2: Rapid Plasma Clearance of the Inhibitor
Question: My dipeptide renin inhibitor is absorbed after oral administration, but it is cleared from the plasma very quickly, resulting in a short half-life. What strategies can I employ to extend its circulation time?
Answer:
Rapid plasma clearance is another significant hurdle for peptide-based inhibitors. This is often due to enzymatic degradation in the blood and renal filtration. Here are some strategies to prolong the plasma half-life:
-
Chemical Modifications:
-
N-terminal Acetylation and C-terminal Amidation: These modifications block the action of exopeptidases, which are enzymes that cleave amino acids from the ends of peptides.[12]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at strategic positions can make the peptide resistant to proteolysis.[13]
-
Cyclization: A cyclic peptide structure is generally more resistant to enzymatic degradation than its linear counterpart.[13]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains increases the hydrodynamic radius of the peptide, reducing renal clearance and shielding it from enzymatic degradation.[14][15][16][17]
-
-
In Vitro Plasma Stability Assay:
-
Before proceeding with further in vivo studies, perform an in vitro plasma stability assay to quantify the rate of degradation in plasma from the relevant species (e.g., rat, mouse, human). This will help you select the most effective stabilization strategy.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of in vivo stability for dipeptide renin inhibitors.
Question 1: What are the primary enzymatic barriers to the oral delivery of dipeptide renin inhibitors?
Answer: The primary enzymatic barriers are found in the gastrointestinal tract and the liver. In the stomach, pepsin can degrade the peptide in the acidic environment. In the small intestine, a variety of proteases, including trypsin and chymotrypsin, can cleave the peptide bonds. After absorption, the inhibitor is subject to first-pass metabolism in the liver, where cytochrome P450 enzymes and other metabolic enzymes can modify and inactivate it.[2][18]
Question 2: How can I determine if my dipeptide inhibitor is a substrate for efflux pumps like P-glycoprotein (P-gp)?
Answer: The Caco-2 permeability assay is an excellent tool for this purpose. By performing a bidirectional assay (measuring transport from the apical to basolateral side and vice versa), you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cells by efflux pumps like P-gp.[4][5] Co-incubation with a known P-gp inhibitor, such as verapamil, can confirm this.[4]
Question 3: What are the advantages and disadvantages of PEGylation?
Answer: Advantages:
-
Prolonged Half-Life: Significantly increases the circulation time by reducing renal clearance and enzymatic degradation.[14][15][17]
-
Reduced Immunogenicity: The PEG chain can mask the peptide from the immune system.[15]
-
Improved Solubility: Can enhance the aqueous solubility of hydrophobic peptides.
Disadvantages:
-
Reduced Potency: The bulky PEG chain can sometimes interfere with the binding of the inhibitor to its target, leading to a decrease in in vitro potency.
-
Heterogeneity: The PEGylation process can result in a heterogeneous mixture of products with varying numbers and locations of PEG chains.
-
Potential for "PEG-ylation Antibodies": In some cases, the immune system can generate antibodies against PEG itself.
Question 4: Are there any non-peptidic renin inhibitors with good oral bioavailability?
Answer: Yes, the development of non-peptidic renin inhibitors has been a major focus of research to overcome the inherent stability and bioavailability issues of peptide-based compounds. Aliskiren is the first orally active, non-peptidic direct renin inhibitor approved for the treatment of hypertension.[18][19][20][21] It has a low molecular weight and is more resistant to gastrointestinal degradation compared to peptidic inhibitors, although its oral bioavailability is still relatively low (around 2.5%).[19][20]
Data Presentation
Table 1: Oral Bioavailability of Selected Renin Inhibitors
| Compound | Type | Animal Model | Oral Bioavailability (%) | Reference(s) |
| Enalkiren (A-64662) | Dipeptide | Cynomolgus Monkey | 1.7 ± 0.5 | [1] |
| A-74273 | Non-peptide | Cynomolgus Monkey | 16 ± 4 | [1] |
| Aliskiren | Non-peptide | Human | ~2.6 | [19][20] |
Table 2: In Vitro Inhibitory Potency of Modified Renin Inhibitors
| Compound | Modification | Target | IC50 (nM) | Reference(s) |
| U-71,038 | N-alpha-methyl amino acid at P2 | Human plasma renin | 0.26 | [22] |
| Compound 18a | Gamma-lactam conformational constraint | Human plasma renin | 2.1 | [22] |
| IW | Dipeptide | Renin | 2300 | [23] |
| LW | Dipeptide | Renin | >3200 | [23] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol outlines the key steps to determine the oral bioavailability of a dipeptide renin inhibitor in a rat model.[9]
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Fast the animals overnight with free access to water.
-
Divide animals into two groups: intravenous (IV) administration and oral (PO) administration.
-
-
Dosing:
-
IV Group: Administer the inhibitor dissolved in a suitable vehicle (e.g., saline) via tail vein injection at a dose of 1 mg/kg.
-
PO Group: Administer the inhibitor formulation via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both IV and PO administration routes using appropriate pharmacokinetic software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: Caco-2 Permeability Assay
This protocol describes an in vitro method to assess the intestinal permeability of a dipeptide renin inhibitor.[3][4][5][24]
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test inhibitor (at a final concentration of 10 µM) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
-
Sample Analysis:
-
Determine the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the inhibitor.
-
Protocol 3: Liver Microsomal Stability Assay
This protocol is used to evaluate the metabolic stability of a dipeptide renin inhibitor in the presence of liver enzymes.[2][6][7][8][12]
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (from the desired species, e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Add the dipeptide renin inhibitor to the mixture at a final concentration of 1 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Quantify the remaining amount of the parent inhibitor at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining inhibitor versus time.
-
Calculate the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Mandatory Visualizations
Caption: Experimental workflow for improving dipeptide renin inhibitor stability.
Caption: Renin-Angiotensin system and the action of dipeptide renin inhibitors.
Caption: Logical relationship of challenges and solutions for in vivo stability.
References
- 1. C-terminal modifications of nonpeptide renin inhibitors: improved oral bioavailability via modification of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Design and synthesis of a potent and specific renin inhibitor with a prolonged duration of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oral renin inhibitors in clinical practice: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Renin inhibitory peptides: a study of structural modifications in the peptide backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative structure-activity relationship modeling of renin-inhibiting dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting tachyphylaxis during prolonged Enalkiren administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enalkiren in prolonged experimental settings. The focus is on identifying and investigating potential tachyphylaxis, a phenomenon characterized by a diminishing response to a drug over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of the enzyme renin.[1][2] Renin is the rate-limiting step in the renin-angiotensin system (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4] By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[4][5] This leads to vasodilation and a decrease in blood pressure.
Q2: Is tachyphylaxis a known issue with this compound?
Clinical studies conducted over a one-week period have shown that this compound maintains its pharmacological activity without evidence of tachyphylaxis.[1][6][7] However, these studies were of relatively short duration. Tachyphylaxis is a known phenomenon within the broader renin-angiotensin system, particularly with direct agonists like angiotensin II.[8][9] Therefore, while not definitively reported for this compound in short-term use, it remains a theoretical possibility in prolonged or high-dose experimental protocols. Researchers should be vigilant for signs of diminishing efficacy over time.
Q3: What are the potential mechanisms of tachyphylaxis to a renin-angiotensin system inhibitor?
While this compound itself is not a receptor agonist, tachyphylaxis to RAS inhibitors could theoretically occur through several mechanisms:
-
Receptor Downregulation or Desensitization: Although this compound does not directly bind to angiotensin II receptors, complex feedback loops in the RAS could potentially lead to alterations in AT1 receptor density or sensitivity over long-term administration.
-
Compensatory Mechanisms: The body has numerous redundant systems for blood pressure regulation. Prolonged renin inhibition might lead to the upregulation of other pressor systems to counteract the effect of this compound.
-
Drug Metabolism and Clearance: Changes in the metabolic clearance of this compound over time could lead to lower circulating concentrations and reduced efficacy.
Q4: What are the initial signs that might suggest tachyphylaxis to this compound in my experiment?
The primary indicator of tachyphylaxis would be a gradual return of the measured endpoint to pre-treatment levels despite continuous this compound administration. For example, in a hypertension model, you might observe an initial decrease in blood pressure, followed by a slow and sustained increase back towards the hypertensive baseline over days or weeks of treatment.
Troubleshooting Guide for Suspected Tachyphylaxis
If you suspect tachyphylaxis during prolonged this compound administration, a systematic investigation is crucial to determine the underlying cause.
Step 1: Verify Experimental Integrity
Before investigating complex biological mechanisms, it's essential to rule out experimental error.
-
This compound Solution Integrity:
-
Question: Is the this compound solution stable and at the correct concentration?
-
Action: Prepare a fresh batch of this compound solution. If possible, verify the concentration and purity of the new and old solutions using an appropriate analytical method (e.g., HPLC).
-
-
Administration Protocol:
-
Question: Is the administration protocol being followed correctly?
-
Action: Review your standard operating procedures for drug administration. Ensure consistent dosing, timing, and route of administration. For continuous infusion studies, check pump calibration and catheter patency.
-
-
Measurement Accuracy:
-
Question: Are the instruments for measuring the primary endpoint (e.g., blood pressure) calibrated and functioning correctly?
-
Action: Calibrate your measurement equipment according to the manufacturer's instructions.
-
Step 2: Pharmacokinetic and Pharmacodynamic Assessment
If experimental error is ruled out, the next step is to assess the drug's activity and the system's response.
Illustrative Data on Tachyphylaxis Development
The following table provides a hypothetical example of data that might be observed in an animal model developing tachyphylaxis to a RAS inhibitor over a 4-week period.
| Week | Mean Arterial Pressure (mmHg) | Plasma Renin Activity (ng/mL/hr) | Plasma Angiotensin II (pg/mL) |
| Baseline | 150 ± 5 | 2.5 ± 0.3 | 55 ± 6 |
| Week 1 | 125 ± 4 | 0.5 ± 0.1 | 15 ± 3 |
| Week 2 | 130 ± 5 | 0.6 ± 0.1 | 18 ± 4 |
| Week 3 | 140 ± 6 | 0.7 ± 0.2 | 25 ± 5 |
| Week 4 | 145 ± 5 | 0.8 ± 0.2 | 30 ± 6 |
Data are presented as mean ± SEM.
Step 3: Investigate Potential Mechanisms of Tachyphylaxis
If the pharmacodynamic assessment confirms a diminished response, further experiments can elucidate the underlying mechanism.
Experimental Protocols
-
Protocol 1: Measurement of Plasma Renin Activity (PRA)
-
Objective: To determine the enzymatic activity of renin in plasma.
-
Methodology:
-
Collect blood samples in pre-chilled EDTA tubes.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
PRA is typically measured by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) by quantifying the generation of angiotensin I from endogenous angiotensinogen under controlled incubation conditions (pH, temperature, and time). The presence of angiotensinase inhibitors is crucial.
-
-
-
Protocol 2: Measurement of Plasma Angiotensin II Levels
-
Objective: To quantify the circulating levels of angiotensin II.
-
Methodology:
-
Collect blood samples into tubes containing a protease inhibitor cocktail to prevent angiotensin II degradation.
-
Separate plasma by centrifugation at 4°C.
-
Perform solid-phase extraction to purify and concentrate angiotensin II from the plasma.
-
Quantify angiotensin II levels using a competitive enzyme-linked immunosorbent assay (ELISA) or RIA.
-
-
-
Protocol 3: Ex Vivo Assessment of Vascular Reactivity
-
Objective: To assess the contractile response of isolated blood vessels to angiotensin II.
-
Methodology:
-
Euthanize the experimental animal and carefully dissect a major artery (e.g., thoracic aorta or mesenteric artery).
-
Cut the artery into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Allow the rings to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of angiotensin II and measuring the isometric tension generated. A rightward shift in the concentration-response curve indicates decreased sensitivity.
-
-
-
Protocol 4: AT1 Receptor Density and Affinity Assessment
-
Objective: To determine the density (Bmax) and affinity (Kd) of AT1 receptors in a target tissue (e.g., adrenal gland, kidney, or vascular smooth muscle).
-
Methodology:
-
Homogenize the tissue of interest and prepare a crude membrane fraction by differential centrifugation.
-
Perform a radioligand binding assay using a radiolabeled AT1 receptor antagonist (e.g., [125I]-Sar1,Ile8-Angiotensin II).
-
For saturation binding experiments, incubate the membrane preparation with increasing concentrations of the radioligand.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters.
-
Analyze the data using non-linear regression to determine Bmax and Kd. A decrease in Bmax would suggest receptor downregulation.
-
-
Visualizing the Pathways and Processes
Renin-Angiotensin System and this compound's Mechanism of Action
References
- 1. Plasma renin activity - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Vascular reactivity to angiotensin II is selectively enhanced in the kidneys of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. ACE Level Test: Purpose, Risks, and Procedure [healthline.com]
- 6. ahajournals.org [ahajournals.org]
- 7. labcorp.com [labcorp.com]
- 8. Blood pressure lowering efficacy of renin inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Therapeutic Efficacy of Peptide-Like Renin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptide-like renin inhibitors. The following sections address common experimental challenges and offer strategies to improve therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing peptide-like renin inhibitors?
A1: The development of peptide-like renin inhibitors has historically faced several hurdles. Early generations of these inhibitors showed promise but were often plagued by poor oral bioavailability and lack of potency.[1][2] While the third generation of non-peptidic renin inhibitors, such as aliskiren, overcame some of these issues, challenges remain, particularly for peptide-based compounds.[1] Key difficulties include enzymatic degradation, rapid clearance, poor cell permeability, and potential immunogenicity.[3]
Q2: How can I improve the solubility of my peptide-like renin inhibitor?
A2: Poor solubility is a common issue that can hinder bioavailability and formulation.[4] Several strategies can be employed to enhance the solubility of your peptide:
-
pH Adjustment: Adjusting the pH of the solution to move away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.[4][5]
-
Amino Acid Modification: Replacing hydrophobic amino acids with more hydrophilic or charged ones (e.g., Lysine, Glutamic Acid) can enhance water solubility.[4][6]
-
Co-solvents: For hydrophobic peptides, dissolving them in a small amount of an organic co-solvent like DMSO, DMF, or acetonitrile before adding an aqueous solution can be effective.[4][5][7]
-
Formulation Strategies: Techniques like creating nanosuspensions or encapsulating the peptide in nanoparticles can increase the surface area and improve dissolution rates.[4]
-
Chemical Modifications: Attaching hydrophilic polymers like polyethylene glycol (PEG), a process known as PEGylation, can create a "hydrophilic shield" around the peptide, significantly increasing its solubility.[4][6]
Q3: My peptide-like renin inhibitor shows good in vitro activity but poor in vivo efficacy. What are the likely causes and solutions?
A3: A discrepancy between in vitro and in vivo results is a frequent challenge in peptide drug development. The primary reasons often relate to poor pharmacokinetic properties:
-
Low Bioavailability: Peptidic renin inhibitors have historically demonstrated low oral bioavailability, often less than 2%.[8][9] This can be due to poor absorption across the intestine or rapid first-pass metabolism in the liver.[8][9]
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract and bloodstream, leading to a short half-life.[3]
-
Rapid Clearance: Peptides can be quickly cleared from circulation through renal filtration.[3]
Strategies to Improve In Vivo Efficacy:
| Strategy | Description |
| Chemical Modifications | |
| Cyclization | Creates a more rigid structure, increasing resistance to enzymatic breakdown.[3][4] |
| D-Amino Acid Substitution | Reduces recognition by enzymes, thereby enhancing stability.[3][10] |
| Lipidation/PEGylation | Increases the molecule's size to slow renal clearance and extend circulation time.[3][4] |
| Formulation Strategies | |
| Co-administration with Protease Inhibitors | Can reduce enzymatic degradation in the GI tract.[11] |
| Encapsulation | Using nanocarriers can protect the peptide from degradation and improve absorption. |
| Structural Optimization | Modifying the peptide sequence to enhance binding affinity and reduce susceptibility to cleavage.[12][13] |
Q4: How should I properly store and handle my peptide-like renin inhibitors to ensure stability?
A4: Proper storage is crucial to maintain the integrity and activity of your peptide.
-
Long-term Storage: Peptides should be stored in their solid, lyophilized form in a freezer at -20°C or -80°C.[7][14] Under these conditions, they can remain stable for months to years.[14]
-
Short-term Storage: For short periods, refrigeration at 4°C is sufficient.[14]
-
In Solution: Dissolved peptides are less stable than their lyophilized form.[14] It is recommended to prepare fresh solutions for each experiment. If you need to store a solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below.[7][14] A buffer pH of 5-7 is generally optimal for stability in solution.[14] Peptides containing amino acids like Cys, Met, Trp, Asn, or Gln may be more prone to degradation (e.g., oxidation).[7][14]
Troubleshooting Guides
Problem 1: Inconsistent results in renin activity assays.
| Possible Cause | Troubleshooting Step |
| Assay Temperature Fluctuation | Ensure a constant temperature of 37°C during the assay, as renin activity is temperature-dependent.[15] Pre-warm the assay buffer.[15] |
| Inhibitor Concentration | If the effective concentration of your inhibitor is unknown, test a range of dilutions to determine the IC50.[15][16] |
| Inhibitor Solubility | Ensure your inhibitor is fully dissolved. Use appropriate solvents like methanol, DMSO, or ethanol for the initial stock solution before diluting in the assay buffer.[15] |
| Batch-to-Batch Variability | Be aware that the peptide content and impurity profile can vary between synthesis batches.[14] Always qualify a new batch before use in critical experiments. |
| Interference from Aliskiren-like Inhibitors | Direct renin inhibitors like aliskiren can lead to a compensatory increase in plasma renin concentration (PRC) while decreasing plasma renin activity (PRA).[17] This can complicate the interpretation of results. Use assays that specifically measure PRA or PRC as needed, and be aware of this paradoxical effect.[17][18] |
Problem 2: Low oral bioavailability observed in animal models.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation in the GI Tract | Co-administer the peptide with a protease inhibitor.[11] Alternatively, modify the peptide structure by incorporating D-amino acids or cyclizing the peptide to increase resistance to proteolysis.[3] |
| Poor Intestinal Permeability | Enhance permeability by incorporating lipophilic caps or peptoid/β-peptide units.[3] Evaluate permeability using in vitro models like Caco-2 cell assays.[3] |
| Rapid First-Pass Metabolism | Employ strategies like PEGylation or lipidation to increase the size and hydrodynamic radius of the peptide, which can reduce hepatic uptake and clearance.[3] |
| High Molecular Weight | While challenging, some peptide-based molecules with sizable molecular mass can be absorbed.[8][9] Focus on optimizing other properties like lipophilicity and resistance to degradation. |
Experimental Protocols
Protocol 1: Fluorometric Renin Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a general framework for screening renin inhibitors.
Materials:
-
96-well plate (white or black with a clear bottom)
-
Fluorescent microplate reader (Ex/Em = 328-345 nm / 485-552 nm)
-
Active Human Renin
-
Renin Substrate (fluorogenic)
-
Renin Assay Buffer
-
Inhibitor compounds (including a known inhibitor like Aliskiren as a positive control)[16]
-
Appropriate solvent for inhibitors (e.g., DMSO)
Procedure:
-
Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare the Renin Assay Buffer as per the manufacturer's instructions.
-
Dilute the Active Human Renin in assay buffer just before use.[16]
-
Dissolve inhibitor compounds in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.[16] Then, create a series of dilutions at the desired test concentrations in the assay buffer.
-
-
Plate Setup (in triplicate):
-
Background Control wells: Add assay buffer.
-
100% Initial Activity wells: Add assay buffer and renin substrate.
-
Inhibitor wells: Add assay buffer, renin substrate, and your diluted inhibitor compound.[15]
-
Positive Control wells: Add assay buffer, renin substrate, and the diluted known inhibitor (e.g., Aliskiren).[16]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the diluted Active Human Renin to all wells except the background control.[15]
-
Mix the plate gently for 10 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C for at least 30-60 minutes.[16] The incubation time may need to be optimized based on the renin activity.
-
-
Measurement:
-
Measure the fluorescence in kinetic mode, taking readings every 2-3 minutes.[16]
-
-
Data Analysis:
-
Determine the rate of reaction (fluorescence increase over time) for each well.
-
Calculate the percent inhibition for each inhibitor concentration compared to the 100% initial activity control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Measurement of Plasma Renin Activity (PRA)
This protocol outlines the general steps for measuring PRA, which is crucial for evaluating the in vivo efficacy of renin inhibitors.
Materials:
-
Pre-chilled EDTA collection tubes
-
Refrigerated centrifuge
-
ELISA kit for Angiotensin I
-
Water baths (4°C and 37°C)
Procedure:
-
Sample Collection:
-
Plasma Separation:
-
Angiotensin I Generation:
-
Reaction Termination:
-
Stop the enzymatic reaction in the 37°C samples by placing them on ice.[19]
-
-
Quantification of Angiotensin I:
-
Measure the concentration of Angiotensin I in both the 37°C and 4°C aliquots using a validated ELISA kit.[19]
-
-
Calculation of PRA:
-
Calculate the PRA by subtracting the Angiotensin I concentration of the 4°C sample from the 37°C sample.
-
Express the PRA in units such as ng/mL/hour.[19]
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of intervention for peptide-like renin inhibitors.
Caption: General experimental workflow for the development and evaluation of peptide-like renin inhibitors.
References
- 1. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. Peptide FAQs | Synthesis, Purity, Storage & More - Creative Peptides [creative-peptides.com]
- 8. Discovery of a peptide-based renin inhibitor with oral bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a peptide-based renin inhibitor with oral bioavailability and efficacy. | Semantic Scholar [semanticscholar.org]
- 10. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide inhibitors of renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of rat renin inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Renin Inhibitor Screening Assay Kit (Fluorometric) (ab204723) is not available | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. nps.org.au [nps.org.au]
- 19. benchchem.com [benchchem.com]
Mitigating potential side effects of Enalkiren in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Enalkiren in preclinical studies. Given that this compound's development was discontinued, extensive public data on its specific preclinical side effect profile is limited.[1] The guidance provided here is based on the known pharmacology of renin inhibitors and potential side effects observed with this class of drugs.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, dipeptide renin inhibitor.[4] It functions by targeting the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade.[5] By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, subsequently reducing the production of angiotensin II.[6] Angiotensin II is a potent vasoconstrictor and stimulates aldosterone secretion; its inhibition leads to vasodilation and reduced sodium and water retention.[3][7]
Q2: What are the expected primary pharmacological effects of this compound in preclinical models?
In preclinical studies, particularly in sodium-depleted monkeys, this compound has been shown to cause a sustained reduction in blood pressure.[5] This hypotensive effect is associated with the inhibition of plasma renin activity (PRA) and lower levels of plasma Angiotensin II.[5]
Q3: What are the potential side effects of this compound in preclinical studies?
Based on the mechanism of action of renin inhibitors, the primary potential side effects of this compound in preclinical studies include:
-
Hypotension: A direct consequence of RAAS inhibition and vasodilation.[2][3]
-
Hyperkalemia: Reduced aldosterone production can lead to decreased potassium excretion.[2][6][8]
-
Renal Impairment: Changes in renal hemodynamics can affect kidney function, particularly in susceptible animals.[2]
Q4: How can I monitor for these potential side effects in my animal studies?
Regular and careful monitoring is crucial. This should include:
-
Blood Pressure Monitoring: Utilize telemetry or other appropriate methods for continuous or frequent blood pressure measurement.
-
Serum Electrolyte Analysis: Regularly collect blood samples to monitor potassium levels.
-
Renal Function Tests: Periodically measure serum creatinine and blood urea nitrogen (BUN) to assess kidney function.[9][10]
Troubleshooting Guides
Issue 1: Significant Hypotension Observed
Symptoms:
-
Lethargy or reduced activity in study animals.
-
A sustained, dose-dependent decrease in mean arterial pressure below the target range.
Possible Causes:
-
The dose of this compound is too high for the specific animal model or its physiological state (e.g., sodium depletion).
-
Synergistic effects with other administered compounds that also lower blood pressure.
Mitigation Strategies:
| Strategy | Description |
| Dose Adjustment | Reduce the dosage of this compound. In hypertensive patients, doses of 0.3 and 1.2 mg/kg have shown significant blood pressure decreases.[4] Lower starting doses should be considered in preclinical models. |
| Fluid and Electrolyte Support | Ensure adequate hydration of the animals, as dehydration can exacerbate hypotension.[11] |
| Staggered Dosing | If used in combination with other hypotensive agents, consider staggering the administration times. |
Issue 2: Hyperkalemia Detected
Symptoms:
-
Elevated serum potassium levels in routine blood work.
-
In severe cases, cardiac arrhythmias may be observed on ECG.
Possible Causes:
-
Inhibition of aldosterone secretion by this compound, leading to reduced potassium excretion.[8]
-
Pre-existing renal insufficiency in the animal model.
-
Concurrent administration of other drugs that can increase potassium levels (e.g., potassium-sparing diuretics, NSAIDs).
Mitigation Strategies:
| Strategy | Description |
| Dietary Potassium Restriction | If feasible for the study design, provide a low-potassium diet to the animals.[6] |
| Discontinuation of Concomitant Hyperkalemic Drugs | Avoid co-administration of drugs known to increase serum potassium. |
| Administration of Diuretics | In some cases, diuretics that promote renal potassium excretion may be considered, but this must be carefully balanced against the risk of dehydration and hypotension.[6] |
| Potassium Binders | The use of potassium binders, such as patiromer or sodium zirconium cyclosilicate, can be explored to manage hyperkalemia, allowing for the continuation of RAAS inhibitor treatment.[12] |
Issue 3: Signs of Renal Impairment
Symptoms:
-
Progressive increase in serum creatinine and/or BUN levels.[9]
-
Changes in urine output or composition.
Possible Causes:
-
Alteration of renal blood flow and glomerular filtration rate due to RAAS inhibition.
-
Underlying renal disease in the animal model making it more susceptible to drug-induced renal effects.
Mitigation Strategies:
| Strategy | Description |
| Hydration | Ensure animals are well-hydrated to support renal perfusion.[11] |
| Dose Reduction | Lower the dose of this compound to reduce the impact on renal hemodynamics. |
| Regular Renal Function Monitoring | Implement a more frequent schedule for monitoring serum creatinine and BUN to detect changes early.[9] |
Experimental Protocols
Protocol 1: Monitoring Renal Function in Rodent Models
-
Baseline Measurement: Prior to the first administration of this compound, collect a baseline blood sample to measure serum creatinine and BUN. Also, record the animal's body weight.
-
Sample Collection: Collect blood samples at regular intervals (e.g., weekly) throughout the study period.
-
Analysis: Analyze serum for creatinine and BUN concentrations.
-
Data Interpretation: Compare post-treatment values to baseline and to a vehicle-treated control group. A significant and progressive increase in creatinine and/or BUN may indicate renal impairment. Serial measurements in the same animal provide more reliable data than single time-point measurements.[9]
Protocol 2: Assessment of Serum Potassium Levels
-
Baseline Measurement: Before initiating this compound treatment, obtain a baseline serum potassium level from each animal.
-
Scheduled Blood Draws: Collect blood samples at predetermined time points (e.g., 24 hours, 72 hours, and then weekly) after the start of treatment.
-
Electrolyte Analysis: Use a blood gas and electrolyte analyzer for rapid and accurate measurement of serum potassium.
-
Actionable Thresholds: Establish predefined serum potassium thresholds that would trigger a dose reduction or temporary discontinuation of this compound. Hyperkalemia is generally defined as a serum potassium level of 5.0 mmol/L or greater.[6]
Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
Caption: Troubleshooting workflow for potential side effects of this compound.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Potential side effects of renin inhibitors--mechanisms based on comparison with other renin-angiotensin blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renin Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevention and management of hyperkalemia in patients treated with renin–angiotensin–aldosterone system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperkalemia with RAAS inhibition: Mechanism, clinical significance, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Renal Function: What Can Be Done In Practice - WSAVA2002 - VIN [vin.com]
- 10. Assessment of renal function and damage in animal species. A review of the current approach of the academic, governmental and industrial institutions represented by the Animal Clinical Chemistry Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and Monitoring of Small Animals in Renal MRI - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Recommendations for the management of hyperkalemia in patients receiving renin-angiotensin-aldosterone system inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining dosing schedules for sustained renin inhibition with Enalkiren
Welcome to the technical support center for Enalkiren. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments involving this potent renin inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research on refining dosing schedules for sustained renin inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (A-64662) is a potent, dipeptide renin inhibitor.[1] It acts as a transition-state analog of angiotensinogen, the substrate for renin. By binding to the active site of renin, this compound directly inhibits the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] This inhibition leads to a dose-dependent suppression of plasma renin activity (PRA) and consequently, a reduction in angiotensin II levels, resulting in decreased blood pressure.[1]
Q2: What is the pharmacokinetic profile of this compound?
A2: this compound has a relatively short plasma half-life of approximately 1.6 hours.[1] Despite this, it demonstrates a prolonged pharmacologic effect on plasma renin activity and blood pressure.[1] It is administered intravenously due to poor oral bioavailability, a common characteristic of early renin inhibitors.[2]
Q3: What are some key considerations for designing in vivo studies with this compound?
A3: Key considerations include the animal model, the route of administration, and the dosing regimen. This compound has been studied in various models, including sodium-depleted monkeys and humans.[3] Due to its poor oral bioavailability, intravenous administration is the standard route. Dosing schedules in clinical trials have ranged from 0.1 mg/kg to 1.2 mg/kg, administered as single or multiple daily infusions.[4] Continuous infusion has also been used in preclinical studies to maintain sustained renin inhibition.[3]
Q4: How can I measure the in vitro potency of this compound?
A4: The in vitro potency of this compound is typically determined by measuring its half-maximal inhibitory concentration (IC50) against purified human renin or in plasma. This is commonly done using a fluorescence resonance energy transfer (FRET)-based assay or by quantifying the generation of angiotensin I via ELISA or radioimmunoassay (RIA).
Q5: What are the known challenges associated with using this compound in experiments?
A5: The primary challenge with this compound is its low oral bioavailability, necessitating intravenous administration for in vivo studies. For in vitro assays, potential issues can include variability in results due to pipetting errors, improper mixing, or "edge effects" in microplates.[5] Additionally, the stability of this compound in different solvents and buffers over time should be considered.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inaccurate pipetting, especially of small volumes. 2. Incomplete mixing of reagents in the wells. 3. "Edge effects" in the microplate leading to evaporation. 4. Temperature gradients across the plate during incubation. | 1. Use calibrated pipettes and reverse pipetting techniques for viscous solutions. 2. Ensure thorough mixing after the addition of each reagent by gently tapping the plate or using a plate shaker. 3. Avoid using the outermost wells of the microplate or fill them with a buffer to create a humidified barrier. 4. Ensure the plate is uniformly heated during incubation. |
| Weak or no signal in control wells (without inhibitor) | 1. Inactive renin enzyme due to improper storage or handling. 2. Degradation of the substrate. 3. Incorrect excitation/emission wavelengths on the plate reader. 4. Interference from components in the assay buffer. | 1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control. 2. Store the substrate as recommended by the manufacturer, protected from light and moisture. 3. Verify the wavelength settings are appropriate for the fluorophore used in the assay. 4. Check the buffer composition for any known interfering substances. |
| Inconsistent IC50 values between experiments | 1. Variation in substrate concentration. 2. Differences in incubation times. 3. Degradation of this compound stock solution. 4. Cryoactivation of prorenin in plasma samples. | 1. Use a consistent substrate concentration, ideally at or below the Km value for renin. 2. Standardize all incubation times throughout the experiments. 3. Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. Store stock solutions at -20°C or -80°C. 4. When using plasma, handle and thaw samples at room temperature to avoid falsely elevating renin activity.[5] |
In Vivo Study Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of significant blood pressure reduction at expected effective doses | 1. Incorrect formulation or precipitation of this compound in the vehicle. 2. Suboptimal dosing frequency for sustained inhibition. 3. Animal model may not be sensitive to renin inhibition (e.g., low-renin hypertension model). | 1. Ensure this compound is fully dissolved in the vehicle. Prepare fresh formulations for each experiment. A common formulation involves dissolving in DMSO and then diluting with saline or another aqueous buffer. 2. Consider a continuous infusion or more frequent bolus dosing to maintain effective plasma concentrations, given its short half-life. 3. Use a sodium-depleted animal model to increase reliance on the RAAS for blood pressure maintenance. |
| High variability in plasma renin activity (PRA) measurements | 1. Improper blood sample collection and handling. 2. Inconsistent timing of blood draws relative to this compound administration. 3. Assay variability (see in vitro troubleshooting). | 1. Collect blood in EDTA tubes and keep at room temperature until centrifugation to prevent cryoactivation of prorenin.[6] 2. Standardize the time points for blood collection post-dosing across all animals. 3. Follow a validated and standardized protocol for the PRA assay. |
Data Presentation
In Vitro Inhibitory Potency of this compound
| Compound | Target | Assay Principle | IC50 (nM) |
| This compound | Human Renin | Not Specified | 14 |
Preclinical In Vivo Dosing and Effects of this compound
| Animal Model | Dosing Regimen | Route | Key Findings | Reference |
| Sodium-depleted cynomolgus monkeys | 0.1 mg/kg bolus followed by 0.01 mg/kg/min continuous infusion for 7 days | IV | Sustained decrease in mean arterial pressure and marked inhibition of plasma renin activity. | [3] |
| Sodium-depleted cynomolgus monkeys | 0.01, 0.03, and 0.1 mg/kg | IV | Dose-dependent decrease in plasma renin activity and angiotensin II levels. | [3] |
Clinical Dosing Regimens and Effects of this compound
| Study Population | Dosing Regimen | Route | Key Findings | Reference |
| Healthy, salt-depleted subjects | 0.002 to 0.512 mg/kg | 90-min IV infusion | Dose-dependent suppression of angiotensin I. | [7] |
| Patients with essential hypertension | 1.2 mg/kg once daily for 1 week | IV infusion | Significant reduction in systolic and diastolic blood pressures; sustained PRA suppression (≥24 hours). | [4] |
| Patients with essential hypertension | 0.3 mg/kg four times daily for 1 week | IV infusion | Significant reduction in systolic and diastolic blood pressures; persistent antihypertensive activity for ≥12 hours. | [4] |
| Patients with essential hypertension | 0.1 mg/kg four times daily for 1 week | IV infusion | Prompt suppression of PRA. | [4] |
| Patients with congestive heart failure | 0.003 to 1.0 mg/kg | IV infusion | Dose-dependent hemodynamic effects. | [8] |
Experimental Protocols
Protocol 1: In Vitro Renin Inhibition Assay (FRET-based)
Objective: To determine the IC50 of this compound against human recombinant renin.
Materials:
-
Human recombinant renin
-
FRET-based renin substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Reconstitute the human recombinant renin in the assay buffer to the desired stock concentration. Aliquot and store at -80°C.
-
Prepare a working solution of the FRET substrate in the assay buffer. The final concentration should be at or near the Km value for renin.
-
-
Assay Protocol:
-
In a 96-well black microplate, add 2 µL of the diluted this compound or DMSO (for vehicle control wells) to the appropriate wells.
-
Prepare a working solution of human renin in the assay buffer. The final concentration in the well should be optimized for linear reaction kinetics.
-
Add 98 µL of the renin solution to each well.
-
Mix gently and pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader at 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Measurement of Plasma Renin Activity (PRA) by ELISA
Objective: To measure the effect of this compound on PRA in plasma samples.
Materials:
-
Plasma samples collected in EDTA tubes
-
Protease inhibitor (e.g., PMSF)
-
Generation buffer (to adjust plasma pH to ~6.0)
-
Angiotensin I ELISA kit
-
Water bath (37°C) and ice-water bath (0-4°C)
-
Microplate reader
Procedure:
-
Sample Collection and Processing:
-
Collect venous blood into an EDTA-containing tube. Maintain the sample at room temperature.
-
Centrifuge the blood sample at room temperature (e.g., 2000 x g for 15 minutes) as soon as possible.
-
Carefully transfer the plasma to a clean polypropylene tube. If not assayed immediately, freeze at -20°C or lower.
-
-
Angiotensin I Generation:
-
Thaw frozen plasma samples at room temperature.
-
For each plasma sample, prepare two aliquots (e.g., 0.5 mL each).
-
To both aliquots, add a protease inhibitor to prevent angiotensin I degradation.
-
Add generation buffer to adjust the pH of the plasma to approximately 6.0.
-
Incubate one aliquot (Sample A) in a 37°C water bath for a defined period (e.g., 90-180 minutes) to allow for the generation of angiotensin I.
-
Simultaneously, incubate the second aliquot (Sample B) in an ice-water bath (0-4°C) for the same duration to prevent angiotensin I generation (this serves as the baseline).
-
After incubation, immediately stop the enzymatic reaction in Sample A by placing it on ice.
-
-
Angiotensin I Quantification (ELISA):
-
Quantify the amount of angiotensin I in both Sample A and Sample B using a commercial Angiotensin I ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the PRA in ng/mL/h using the following formula: PRA = ([Angiotensin I]_Sample A - [Angiotensin I]_Sample B) / Incubation time (in hours)
-
Mandatory Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of this compound inhibition.
References
- 1. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a new renin inhibitor). I: Single dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of this compound (Abbott-64662, a renin inhibitor). II: A dose-ranging study in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Enalkiren versus Aliskiren in renin inhibition
For Researchers, Scientists, and Drug Development Professionals
Direct renin inhibitors represent a targeted approach to modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation and cardiovascular health. This guide provides a detailed comparative analysis of two key renin inhibitors: Enalkiren, an early investigational compound, and Aliskiren, the first orally active direct renin inhibitor to receive clinical approval. This comparison focuses on their performance in renin inhibition, supported by available experimental data, to inform further research and drug development in this area.
Introduction to this compound and Aliskiren
The RAAS cascade is initiated by the enzyme renin, which cleaves angiotensinogen to form angiotensin I. This makes renin a prime target for therapeutic intervention in conditions like hypertension. The development of direct renin inhibitors has seen a progression from early peptide-based compounds to more drug-like small molecules.
This compound (A-64662) emerged as a potent, second-generation peptide-like renin inhibitor.[1] However, its development was hampered by poor oral bioavailability, a common challenge for early peptide mimetics.[2] It was primarily evaluated through intravenous administration in clinical trials.[1]
Aliskiren , on the other hand, is a non-peptide, orally active renin inhibitor that was approved for the treatment of hypertension.[3] Its development marked a significant advancement in the field, overcoming the bioavailability issues that plagued its predecessors.[2]
Quantitative Comparison of Inhibitory Potency and Pharmacokinetics
The following tables summarize the key quantitative data for this compound and Aliskiren, providing a direct comparison of their in vitro potency and their pharmacokinetic profiles in humans.
| Parameter | This compound | Aliskiren | Reference(s) |
| IC50 (human renin) | 14 nmol/L | 0.6 nmol/L | [4] |
| Ki (human renin) | 1.7 ± 0.1 µM (with angiotensinogen) | 0.18 nmol/L |
Table 1: In Vitro Inhibitory Potency. This table highlights the significantly greater in vitro potency of Aliskiren compared to this compound, as evidenced by its much lower IC50 and Ki values. A lower value indicates a stronger inhibition of the renin enzyme.
| Parameter | This compound | Aliskiren | Reference(s) |
| Administration Route | Intravenous | Oral | [1][3] |
| Oral Bioavailability | <2% (inferred) | ~2.6% | [2][5] |
| Plasma Half-life | 1.6 hours | 23-36 hours | [6][7] |
| Peak Plasma Concentration (Tmax) | Not applicable (IV) | 1-3 hours | [5] |
Table 2: Pharmacokinetic Profile in Humans. This table underscores the key difference in the clinical utility of the two compounds. Aliskiren's oral bioavailability and long half-life make it suitable for once-daily oral administration, a significant advantage over the intravenously administered this compound with its short half-life.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and Aliskiren is crucial for their development. A widely used method is the in vitro renin inhibition assay, often employing a fluorogenic substrate.
In Vitro Renin Inhibition Assay (Fluorogenic Method)
This assay measures the ability of an inhibitor to block the enzymatic activity of renin.
Principle: The assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. This peptide is labeled with a fluorescent reporter molecule and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the reporter. When renin cleaves the peptide, the reporter and quencher are separated, leading to an increase in fluorescence. The rate of fluorescence increase is directly proportional to the renin activity.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., a FRET peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Test compounds (this compound or Aliskiren) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and Aliskiren) in the assay buffer.
-
Reaction Setup: Add the diluted compounds to the wells of the 96-well plate. Also, include control wells with buffer and solvent only (for 100% enzyme activity) and wells with a known potent inhibitor or no enzyme (for background fluorescence).
-
Enzyme Addition: Add a standardized amount of human recombinant renin to each well (except for the no-enzyme control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Determine the percentage of renin inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of renin activity, is determined from this curve.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound and Aliskiren's action, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System and a typical experimental workflow for evaluating renin inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound and Aliskiren.
Caption: A generalized experimental workflow for determining the IC50 of renin inhibitors.
Conclusion
The comparative analysis of this compound and Aliskiren clearly illustrates the evolution of direct renin inhibitors. While both compounds effectively inhibit renin, Aliskiren's superior in vitro potency, oral bioavailability, and prolonged half-life represent a significant pharmacological advancement. These characteristics led to its successful clinical development and approval for the treatment of hypertension. The journey from this compound to Aliskiren underscores the importance of optimizing pharmacokinetic properties in drug design to translate potent in vitro activity into clinical efficacy. For researchers in this field, the lessons learned from the development of these two molecules continue to be relevant in the ongoing quest for novel and improved RAAS inhibitors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enalkiren and ACE Inhibitors for the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of Enalkiren, a direct renin inhibitor, and Angiotensin-Converting Enzyme (ACE) inhibitors. While both drug classes target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure, they do so at different points in the cascade. This document summarizes key experimental data, outlines the methodologies of pivotal studies, and visualizes relevant biological and experimental pathways to facilitate an objective assessment of their performance.
Executive Summary
This compound is a potent inhibitor of the enzyme renin, which catalyzes the first and rate-limiting step in the RAAS pathway.[1][2] In contrast, ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[3][4] Clinical and preclinical data indicate that both this compound and ACE inhibitors effectively lower blood pressure. However, the clinical development of early renin inhibitors like this compound was hindered by poor oral bioavailability.[5][6] A direct comparative study demonstrated that intravenous this compound tended to produce a greater acute reduction in systolic and diastolic blood pressure compared to the ACE inhibitor enalaprilat in hypertensive patients.[7] However, long-term, head-to-head clinical trial data comparing the efficacy and safety of this compound with ACE inhibitors are limited. This guide presents the available data from separate and comparative investigations to offer a balanced perspective.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and a representative ACE inhibitor, enalaprilat, from a comparative clinical study.
Table 1: Comparative Antihypertensive Effects of Intravenous this compound and Enalaprilat [7]
| Drug | Dose | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| This compound | 0.03 to 1.0 mg/kg (intravenous bolus) | 18.5 ± 0.4 | 11.9 ± 0.4 |
| Enalaprilat | 0.625 to 1.25 mg (intravenous bolus) | 12.6 ± 0.7 | 9.2 ± 0.4 |
Data presented as mean ± standard error. The study noted that the decrease in systolic blood pressure with this compound was significantly greater (p < 0.01) than with enalaprilat, and the decrease in diastolic blood pressure was also slightly greater (p < 0.1).
Table 2: Effects of this compound on Plasma Renin Activity [8]
| This compound Dosage Regimen | Mean Plasma Renin Activity (ng Angiotensin I/ml/hr) at Baseline | Outcome |
| 1.2 mg/kg once daily | 1.58 to 2.68 | Prompt and prolonged suppression (≥ 24 hours) |
| 0.3 mg/kg four times daily | 1.58 to 2.68 | Prompt suppression |
| 0.1 mg/kg four times daily | 1.58 to 2.68 | Prompt suppression |
Experimental Protocols
Protocol for Comparative Antihypertensive Effects Study[7]
A study was conducted to compare the immediate blood pressure effects of the renin inhibitor this compound with the angiotensin-converting enzyme inhibitor enalaprilat.
-
Study Population: 17 hypertensive patients (14 white, 3 black; mean age 57 years).
-
Pre-treatment: Patients' renin systems were stimulated by diuretic pretreatment.
-
Study Design: Patients were studied on three separate in-hospital days.
-
Day 1: Patients received a placebo.
-
Day 2: Patients received intravenous bolus doses of this compound (ranging from 0.03 to 1.0 mg/kg).
-
Day 3: Patients received intravenous bolus doses of enalaprilat (ranging from 0.625 to 1.25 mg).
-
-
Measurements: Systolic and diastolic blood pressure were monitored to assess the antihypertensive effects of each agent.
-
Data Analysis: The changes in blood pressure from baseline levels were compared between the this compound and enalaprilat treatment days.
Protocol for Evaluating Sustained Renin Inhibition[8]
A randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the effects of sustained renin inhibition by repeated administration of this compound.
-
Study Population: 32 inpatients with essential hypertension.
-
Dietary Control: Patients were maintained on a diet containing 60 meq/day of sodium.
-
Dosage Regimens: Three different dosage regimens of this compound were studied, with eight patients per group:
-
1.2 mg/kg once daily
-
0.3 mg/kg four times daily
-
0.1 mg/kg four times daily
-
-
Administration: Each patient received an intravenous infusion every 6 hours for 1 week. Placebo infusions were used to mimic the 4 times/day dosing schedule in the once-daily group.
-
Measurements:
-
Blood pressure was measured periodically using 24-hour automated monitoring equipment.
-
Plasma renin activity was measured to assess the degree of renin inhibition.
-
-
Data Analysis: Statistical analysis was performed to compare the reductions in blood pressure and the suppression of plasma renin activity between the this compound treatment groups and the placebo group.
Mandatory Visualization
Caption: The Renin-Angiotensin-Aldosterone System and points of inhibition.
Caption: A generalized workflow for a comparative antihypertensive clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 4. goodrx.com [goodrx.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Immediate blood pressure effects of the renin inhibitor this compound and the angiotensin-converting enzyme inhibitor enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Enalkiren vs. Zankiren: A Comparative Analysis of Second-Generation Renin Inhibitors
A detailed guide for researchers and drug development professionals on the performance, experimental data, and underlying mechanisms of two early-generation direct renin inhibitors.
Direct renin inhibitors represent a targeted approach to antihypertensive therapy by blocking the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). Enalkiren and Zankiren, both developed by Abbott Laboratories, were among the second generation of these inhibitors. While neither reached the market due to limitations primarily related to poor oral bioavailability, their study provided valuable insights into the potential and challenges of direct renin inhibition.[1][2][3] This guide provides an objective comparison of their performance based on available experimental data.
Mechanism of Action: Targeting the Apex of the RAAS Cascade
Both this compound and Zankiren are designed to competitively inhibit the enzyme renin, which is responsible for the conversion of angiotensinogen to angiotensin I.[4][5] This action prevents the downstream production of the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[5][6] The specificity of this mechanism was considered a potential advantage over other RAAS inhibitors, such as ACE inhibitors, which affect multiple pathways.[7][8]
Comparative Performance: A Quantitative Overview
The following tables summarize the key biochemical, pharmacokinetic, and pharmacodynamic parameters of this compound and Zankiren based on published data.
Table 1: Biochemical and Pharmacokinetic Properties
| Parameter | This compound | Zankiren | Reference(s) |
| IC50 (in vitro inhibition of human renin) | 14 nmol/L | 1.1 nmol/L | [1][9] |
| Oral Bioavailability | <2% | Animal data suggests higher bioavailability than this compound, but still low in humans. | [1][9] |
| Plasma Half-life | ~1.6 hours | Not explicitly stated for humans, but detectable in plasma up to 24 hours post-dose. | [4][9] |
Table 2: Pharmacodynamic Effects
| Parameter | This compound | Zankiren | Reference(s) |
| Blood Pressure Reduction | Significant dose-related decrease in hypertensive patients, enhanced by diuretics. | Dose-dependent reduction in normotensive, sodium-depleted subjects. | [4][10] |
| Plasma Renin Activity (PRA) Suppression | Marked, dose-related suppression. | Dose-related suppression for up to 24 hours. | [4][11] |
| Angiotensin II Suppression | Dose-related suppression. | Dose-related suppression for at least 6 hours. | [4][11] |
| Renal Plasma Flow | Induces significant renal vasodilation. | Dose-dependent increase in renal plasma flow. | [1][8] |
Experimental Protocols
The data presented above were generated using standardized experimental methodologies. Below are detailed protocols for key assays.
In Vitro Renin Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of the renin enzyme by 50%.
-
Reagents and Materials:
-
Purified human recombinant renin.[12]
-
Renin substrate (synthetic peptide or angiotensinogen).[12]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl).[12]
-
Test compounds (this compound, Zankiren) at various concentrations.
-
A method for detecting angiotensin I (e.g., FRET-based substrate, ELISA, or HPLC).
-
-
Procedure:
-
The test compounds are serially diluted and pre-incubated with purified human renin in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the renin substrate.
-
The mixture is incubated at 37°C for a specified period (e.g., 15-60 minutes).[12][13]
-
The reaction is stopped, and the amount of angiotensin I generated is quantified.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without an inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Measurement of Plasma Renin Activity (PRA)
PRA assays measure the enzymatic activity of renin in a plasma sample by quantifying the rate of angiotensin I generation.
-
Sample Collection and Handling:
-
Blood is collected in a pre-chilled tube containing EDTA.
-
The sample is immediately placed on ice and centrifuged at 4°C.
-
Plasma is separated and frozen at -70°C or lower until analysis.[14]
-
-
Assay Procedure (Angiotensin I Generation):
-
Plasma samples are thawed on ice.
-
To prevent the breakdown of angiotensin I, an ACE inhibitor is added.
-
Each sample is divided into two aliquots: one is incubated at 37°C, and the other is kept at 4°C (or 0°C) to serve as a baseline control.[14]
-
After a defined incubation period (e.g., 90 minutes), the enzymatic reaction is stopped by placing the 37°C samples on ice.[14]
-
-
Quantification of Angiotensin I:
-
The concentration of angiotensin I in both the incubated and baseline aliquots is measured, typically using a competitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[14]
-
-
Calculation:
-
PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples and is expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).
-
Clinical Development and Limitations
The clinical development of both this compound and Zankiren was ultimately discontinued.[15] The primary obstacle for these second-generation renin inhibitors was their poor oral bioavailability, which was less than 2%.[1][2] This necessitated intravenous administration for significant hemodynamic effects or required high oral doses, making them impractical for chronic management of hypertension.[4][10] Despite demonstrating proof of concept by effectively inhibiting the RAAS, these pharmacokinetic limitations prevented their progression. The lessons learned from this compound and Zankiren, however, were instrumental in the development of later, non-peptidic, orally active renin inhibitors like Aliskiren.[1][2]
Conclusion
This compound and Zankiren were important stepping stones in the journey to develop clinically viable direct renin inhibitors. In direct comparison, Zankiren demonstrated greater in vitro potency with a lower IC50 value than this compound. Both compounds effectively suppressed the RAAS and lowered blood pressure, particularly in sodium-depleted states. Studies also highlighted their significant renal vasodilator effects. However, their shared, critical flaw of poor oral bioavailability ultimately led to the cessation of their development. The experimental data from these early inhibitors underscored the therapeutic potential of targeting renin and guided the structural modifications necessary to create the next generation of orally effective drugs for hypertension.
References
- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Renal vascular responses to renin inhibition with zankiren in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Dose-dependent effects of the renin inhibitor zankiren HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Renin Inhibitor Screening Assay Kit (Fluorometric) (ab204723) is not available | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Zankiren - AdisInsight [adisinsight.springer.com]
A Comparative Guide to the Efficacy of Enalkiren and Angiotensin Receptor Blockers
For researchers and professionals in drug development, understanding the comparative efficacy of different antihypertensive agents is crucial for informing future research and clinical strategies. This guide provides an objective comparison of the renin inhibitor Enalkiren and the class of angiotensin receptor blockers (ARBs), supported by available experimental data. Due to the differing development histories of these agents, with this compound being an early-generation intravenous formulation and ARBs being a widely adopted class of oral medications, a direct head-to-head clinical trial is not available. This comparison, therefore, synthesizes data from separate clinical investigations to evaluate their performance.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System at Different Points
Both this compound and ARBs lower blood pressure by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in cardiovascular regulation. However, their points of intervention within this cascade are distinct.
This compound , a dipeptide renin inhibitor, acts at the first and rate-limiting step of the RAAS. It directly inhibits the enzyme renin, preventing the conversion of angiotensinogen to angiotensin I. This upstream blockade leads to a reduction in the levels of both angiotensin I and the potent vasoconstrictor, angiotensin II.[1]
Angiotensin Receptor Blockers (ARBs) , such as losartan, valsartan, and irbesartan, act further downstream. They selectively block the angiotensin II type 1 (AT1) receptor, thereby preventing angiotensin II from exerting its physiological effects, which include vasoconstriction, aldosterone release, and sodium retention.[2] A key mechanistic difference is that ARBs lead to a compensatory increase in plasma renin activity due to the loss of negative feedback from angiotensin II on renin release.[3][4] In contrast, this compound directly suppresses plasma renin activity.[1][5]
Caption: Inhibition points of this compound and ARBs in the RAAS cascade.
Comparative Efficacy Data
The following tables summarize the quantitative data on blood pressure reduction and effects on plasma renin activity for this compound and various ARBs. It is critical to note that the this compound data is derived from studies using intravenous administration, whereas the ARB data is from trials with oral formulations.
Table 1: Blood Pressure Reduction
| Drug/Class | Study | Administration | Dose | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| This compound | Neutel et al. (1991)[6] | Intravenous | 0.03 - 1.0 mg/kg | 18.5 ± 0.4 | 11.9 ± 0.4 |
| Boger et al. (1990)[5] | Intravenous | 1.2 mg/kg/day | Statistically significant vs. placebo | Statistically significant vs. placebo | |
| ARBs (Max Dose) | Makani et al. (2013)[7][8] | Oral | Varies | -13.0 | -8.3 |
| Losartan | Nixon et al. (2009)[9] | Oral | 100 mg | -12.0 | -9.4 |
| Valsartan | Nixon et al. (2009)[10] | Oral | 160 mg | -15.3 | -11.3 |
| Irbesartan | Oparil et al. (2001)[11] | Oral | 150 mg | -11.3 | -9.9 |
| Olmesartan | Oparil et al. (2001)[11] | Oral | 20 mg | Not significant vs. other ARBs | -11.5 |
Table 2: Effect on Plasma Renin Activity (PRA)
| Drug/Class | Effect on PRA | Mechanism |
| This compound | Prompt and dose-related suppression[1][5] | Direct inhibition of the renin enzyme. |
| ARBs | Significant increase[3][12] | Blockade of AT1 receptors removes the negative feedback inhibition of angiotensin II on renin secretion.[4] |
Experimental Protocols
The methodologies for clinical trials evaluating this compound and ARBs reflect their different stages of development and routes of administration.
This compound Clinical Trial Protocol (Representative)
The clinical evaluation of this compound typically involved randomized, double-blind, placebo-controlled studies in hypertensive patients.
-
Study Design: In-patient, parallel-group design with participants maintained on a controlled sodium diet (e.g., 60 mEq/day) to standardize RAAS activity.[5]
-
Patient Population: Adults with essential hypertension.
-
Intervention: Intravenous infusion of this compound at varying doses (e.g., 0.1 mg/kg q.i.d, 0.3 mg/kg q.i.d, or 1.2 mg/kg once daily) or placebo over a one-week period.[5]
-
Efficacy Endpoints:
Caption: A typical experimental workflow for an this compound clinical trial.
ARB Monotherapy Clinical Trial Protocol (Representative)
ARB trials are typically large-scale, outpatient studies designed to evaluate the efficacy and safety of oral formulations.
-
Study Design: Randomized, double-blind, placebo-controlled, or active-controlled, parallel-group design with a duration of at least 4 weeks.[13]
-
Patient Population: Adults with primary hypertension (e.g., diastolic blood pressure 90–115 mmHg).[10]
-
Intervention: Once-daily oral administration of a fixed dose of an ARB (e.g., valsartan 160 mg) or placebo.[10] Some trials may include a titration-to-response design.[9]
-
Efficacy Endpoints:
Summary and Conclusion
This compound, as a pioneering renin inhibitor, effectively demonstrated the therapeutic potential of targeting the initial step of the RAAS, showing significant, dose-dependent blood pressure reduction and PRA suppression in early clinical trials.[1][6] However, its development was ultimately hindered by poor oral bioavailability, limiting its utility for the chronic management of hypertension.[16]
In contrast, ARBs were successfully developed as orally active agents with a favorable tolerability profile.[17] Extensive clinical research, including numerous large-scale trials, has established their efficacy in lowering blood pressure and providing cardiovascular and renal protection.[18] While a direct comparative trial with this compound is absent, meta-analyses of ARB monotherapy show robust blood pressure lowering effects. For example, maximum recommended doses of various ARBs can achieve a mean reduction of approximately 13.0/8.3 mmHg in systolic and diastolic blood pressure, respectively.[7][8]
References
- 1. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renin inhibitors versus angiotensin receptor blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Stimulation of Renin Secretion by Angiotensin II Blockade is Gsα-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immediate blood pressure effects of the renin inhibitor this compound and the angiotensin-converting enzyme inhibitor enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive efficacy of angiotensin receptor blockers as monotherapy as evaluated by ambulatory blood pressure monitoring: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Valsartan vs. other angiotensin II receptor blockers in the treatment of hypertension: a meta-analytical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Role of angiotensin receptor blockers as monotherapy in reaching blood pressure goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Angiotensin receptor blockers (ARBs) in hypertension patients: earlier use of these bettertolerated medications is warranted - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mega clinical trials which have shaped the RAS intervention clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Enalkiren and Remikiren in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two early-generation direct renin inhibitors, Enalkiren and Remikiren, based on available preclinical data. Both compounds were developed to target the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), offering a promising therapeutic strategy for hypertension. This document summarizes their performance in preclinical models, details key experimental methodologies, and visualizes relevant pathways to facilitate an objective comparison.
Executive Summary
This compound and Remikiren are potent inhibitors of the enzyme renin, the critical starting point of the hormonal cascade that regulates blood pressure and fluid balance.[1][2] Preclinical studies, primarily in primate models, have demonstrated the blood pressure-lowering effects of both compounds.[1][3] A key comparative study in sodium-depleted squirrel monkeys revealed that Remikiren produced a markedly greater reduction in mean arterial pressure compared to this compound at similar oral and intravenous doses.[3][4] While both drugs effectively suppressed plasma renin activity and angiotensin II levels, the superior in vivo efficacy of Remikiren was not fully explained by its in vitro potency, suggesting potential differences in tissue penetration and local RAAS inhibition.[3][4] The clinical development of both this compound and Remikiren was ultimately hampered by poor oral bioavailability.[5]
Data Presentation
In Vitro Potency
| Compound | IC50 (Human Renin) | Reference |
| This compound | ~10 nM | [1] |
| Remikiren | 0.7 nM | [1] |
Comparative Efficacy in Sodium-Depleted Squirrel Monkeys
| Compound | Route of Administration | Dose | Mean Arterial Pressure Reduction (mmHg) | Reference |
| This compound | Oral | 10 mg/kg | 11 ± 2 | [1] |
| This compound | Intravenous | 1 mg/kg | 10 ± 2 | [1] |
| Remikiren | Oral | 10 mg/kg | 35 ± 1 | [1] |
| Remikiren | Intravenous | 1 mg/kg | 33 ± 3 | [1] |
Comparative Effects on RAAS Components in Sodium-Depleted Squirrel Monkeys (Oral, 10 mg/kg)
| Compound | Effect on Plasma Renin Activity (PRA) | Effect on Immunoreactive Angiotensin II | Reference |
| This compound | Significant Inhibition | Significantly reduced to low levels | [1] |
| Remikiren | Significant Inhibition | Significantly reduced to low levels | [1] |
Preclinical Pharmacokinetic Parameters in Primates
| Parameter | This compound | Remikiren | Reference |
| Species | Data primarily from human studies | Squirrel Monkey, Marmoset, Cynomolgus Monkey | [2][5] |
| Oral Bioavailability | Poor (assumed from human data) | Low (≤ 6%) | [5] |
| Plasma Half-life (t½) | Short (1.6 hours in humans) | Short (Mean Residence Time ≤ 1.5 hours after IV administration) | [2][5] |
| Distribution | Not detailed in available preclinical reports | Extensive tissue uptake, particularly in the kidney, which may act as a reservoir. | [6] |
| Metabolism | Not detailed in available preclinical reports | Rapidly metabolized. | [5][7] |
| Excretion | Not detailed in available preclinical reports | Primarily biliary and renal excretion of intact drug and metabolites. | [5][7] |
Signaling Pathway
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of this compound and Remikiren as direct renin inhibitors.
Caption: Mechanism of action of this compound and Remikiren in the RAAS pathway.
Experimental Protocols
Measurement of Blood Pressure in Conscious Primates
Objective: To continuously monitor arterial blood pressure in conscious, unrestrained primates to assess the hemodynamic effects of this compound and Remikiren.
Methodology: Radiotelemetry [1][3]
-
Animal Model: Sodium-depleted squirrel monkeys are often used to create a renin-dependent hypertensive state, making them sensitive to renin inhibitors.[1][3] Sodium depletion is typically achieved by administering a low-sodium diet and a diuretic (e.g., furosemide) for a defined period before the study.
-
Surgical Implantation: A radiotelemetry transmitter is surgically implanted into the abdominal aorta or femoral artery of the monkey under sterile conditions and appropriate anesthesia. The animal is allowed a recovery period of at least two weeks post-surgery.
-
Data Acquisition: The telemetry system allows for the continuous, remote monitoring of blood pressure and heart rate without the need for restraint, which minimizes stress-induced cardiovascular changes. Data is transmitted to a receiver and recorded using a computerized data acquisition system.
-
Drug Administration: this compound or Remikiren is administered intravenously (IV) via a catheter or orally (PO) by gavage at the specified doses.
-
Data Analysis: Blood pressure readings are typically averaged over specific time intervals (e.g., 15-30 minutes) before and after drug administration. The change from baseline blood pressure is calculated to determine the drug's effect.
Determination of Plasma Renin Activity (PRA)
Objective: To measure the enzymatic activity of renin in plasma samples to evaluate the inhibitory effect of this compound and Remikiren.
Methodology: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) [1]
-
Blood Sample Collection: Blood samples are collected from the primates at various time points before and after drug administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Angiotensin I Generation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C to allow renin to cleave angiotensinogen and generate angiotensin I. The other aliquot is kept at 4°C to prevent enzymatic activity and serves as a baseline control. A protease inhibitor is often added to prevent the degradation of the newly formed angiotensin I.
-
Quantification of Angiotensin I: The concentration of angiotensin I in both aliquots is quantified using a competitive RIA or ELISA kit.
-
Calculation of PRA: The PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h). The percentage of PRA inhibition by the drug is then determined by comparing the PRA in treated animals to that in vehicle-treated controls.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a preclinical comparative study of renin inhibitors.
Caption: A typical experimental workflow for a preclinical comparative study.
Conclusion
The available preclinical data, particularly from head-to-head studies in squirrel monkeys, indicates that while both this compound and Remikiren are effective direct renin inhibitors, Remikiren demonstrates superior in vivo antihypertensive efficacy.[1][3][4] This difference may be attributable to more favorable pharmacokinetic properties, such as better tissue distribution, leading to more effective inhibition of the local RAAS.[3][6] However, the development of both compounds was ultimately halted due to poor oral bioavailability, a common challenge for early-generation renin inhibitors.[5] The insights gained from the preclinical evaluation of this compound and Remikiren have been instrumental in guiding the development of subsequent, more successful direct renin inhibitors with improved pharmacokinetic profiles.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of three different potent renin inhibitors in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of remikiren, a potent orally active inhibitor of human renin, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excretion and metabolism of remikiren, a potent orally active inhibitor of primate renin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the hemodynamic benefits of Enalkiren in chronic congestive heart failure
A comprehensive evaluation of the direct renin inhibitor Enalkiren reveals significant hemodynamic benefits for patients with chronic congestive heart failure. This guide provides a comparative analysis of this compound against other key therapeutic alternatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound, a direct renin inhibitor, has demonstrated the potential to improve cardiac function in patients with chronic congestive heart failure by producing favorable changes in hemodynamic parameters. Clinical investigations have shown that intravenous administration of this compound leads to a notable increase in cardiac index and stroke volume index, coupled with a reduction in left ventricular filling pressure, mean right atrial pressure, heart rate, and systemic vascular resistance[1]. These effects underscore the therapeutic promise of targeting the renin-angiotensin-aldosterone system (RAAS) at its origin.
This guide will delve into a comparative analysis of this compound with established treatments for chronic heart failure, primarily focusing on Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril, the direct renin inhibitor Aliskiren, and Angiotensin Receptor Blockers (ARBs).
Comparative Hemodynamic Effects
The following tables summarize the quantitative data from various clinical studies, offering a side-by-side comparison of the hemodynamic effects of this compound and its alternatives. It is important to note that the data are derived from separate studies with potentially different patient populations and protocols.
Table 1: Hemodynamic Effects of Intravenous this compound in Chronic CHF
| Hemodynamic Parameter | Baseline (Mean ± SD) | Post-Enalkiren (Mean ± SD) | Percentage Change |
| Cardiac Index (L/min/m²) | 2.0 ± 0.3 | 2.3 ± 0.1 | +15% |
| Stroke Volume Index (mL/m²) | 26 ± 3 | 34 ± 4 | +31% |
| Left Ventricular Filling Pressure (mmHg) | 31 ± 3 | 25 ± 3 | -19% |
| Mean Right Atrial Pressure (mmHg) | 15 ± 1 | 13 ± 2 | -13% |
| Heart Rate (beats/min) | 78 ± 5 | 72 ± 6 | -8% |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 2199 ± 594 | 1339 ± 230 | -39% |
Data from a study involving the acute intravenous administration of 1.0 mg/kg of this compound in 9 patients with chronic CHF[1].
Table 2: Hemodynamic Effects of ACE Inhibitors (Enalapril/Enalaprilat) in Chronic and Acute Heart Failure
| Hemodynamic Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Study Population |
| Pulmonary Capillary Wedge Pressure (mmHg) | 21.8 ± 5.9 | 13.3 ± 4.5 | Chronic Stable CHF (Oral Enalapril)[2] |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 1837 ± 860 | 1063 ± 584 | Chronic Stable CHF (Oral Enalapril)[2] |
| Mean Arterial Pressure (mmHg) | 88.0 ± 11.6 | 73.1 ± 11.7 | Chronic Stable CHF (Oral Enalapril)[2] |
| Pulmonary Artery Pressure (mmHg) | 34.1 | 23.8 | Severe CHF (IV Enalapril)[3] |
| Pulmonary Wedge Pressure (mmHg) | 21.1 | 12.6 | Severe CHF (IV Enalapril)[3] |
| Cardiac Output (L/min) | 4.8 | 5.2 | Severe CHF (IV Enalapril)[3] |
| Cardiac Index (L/min/m²) | 2.8 | 3.0 | Severe CHF (IV Enalapril)[3] |
This table combines data from separate studies on oral and intravenous enalapril to provide a broader overview.
Table 3: Comparative Hemodynamic Effects of a Renin Inhibitor (Remikiren) vs. an ACE Inhibitor (Enalaprilat) in Chronic Heart Failure
| Hemodynamic Parameter | Remikiren | Enalaprilat |
| Resting Blood Pressure | Similar Reduction | Similar Reduction |
| Systemic Vascular Resistance | Similar Reduction | Similar Reduction |
| Pulmonary Artery Pressure | Similar Decrease | Similar Decrease |
| Pulmonary Capillary Wedge Pressure | Similar Decrease | Similar Decrease |
| Right Atrial Pressure | Similar Decrease | Similar Decrease |
| Stroke Volume Index (during exercise) | Increased | Increased |
Data from a double-blind, randomized study directly comparing intravenous remikiren and enalaprilat in 36 patients with chronic heart failure. The study found that the short-term hemodynamic effects of specific renin inhibition were almost indistinguishable from those of converting enzyme inhibition[4].
Table 4: Hemodynamic Effects of Other RAAS Inhibitors in Heart Failure
| Drug Class | Drug | Key Hemodynamic Effects |
| Direct Renin Inhibitor | Aliskiren | Reduced systemic vascular resistance in patients with decompensated heart failure already taking ACE inhibitors.[5] Did not significantly reduce all-cause or cardiovascular mortality in a meta-analysis of several trials[6]. |
| Angiotensin Receptor Blocker (ARB) | Losartan | In a single-dose study, decreased mean arterial pressure and pulmonary arterial pressure while increasing cardiac index[7]. |
| Angiotensin Receptor Blocker (ARB) | General | Acutely lowered right and left ventricular filling pressures, mean arterial pressure, heart rate, and systemic and pulmonary vascular resistance in severe heart failure[8]. |
Experimental Protocols
1. Study of Intravenous this compound in Chronic Congestive Heart Failure
-
Objective: To investigate the acute hemodynamic effects of the direct renin inhibitor this compound in patients with chronic congestive heart failure.
-
Patient Population: The study enrolled 9 patients with chronic CHF.
-
Methodology:
-
Baseline hemodynamic measurements were obtained.
-
This compound was administered as a single intravenous dose of 1.0 mg/kg.
-
Hemodynamic parameters, including cardiac index, stroke volume index, left ventricular filling pressure, mean right atrial pressure, heart rate, and systemic vascular resistance, were monitored following administration.
-
Statistical analysis was performed to compare pre- and post-administration values[1].
-
2. Comparative Study of a Renin Inhibitor (Remikiren) and an ACE Inhibitor (Enalaprilat)
-
Objective: To compare the short-term hemodynamic effects of a specific renin inhibitor with a converting enzyme inhibitor in patients with chronic heart failure.
-
Patient Population: Thirty-six patients with New York Heart Association (NYHA) class II or III chronic heart failure were included.
-
Methodology:
-
This was a double-blind, randomized, placebo-controlled study.
-
Patients were randomly assigned to receive an intravenous infusion of either placebo, the renin inhibitor remikiren, or the ACE inhibitor enalaprilat.
-
Systemic hemodynamics were measured at rest and during submaximal recumbent bicycle ergometry using Swan-Ganz and radial artery catheters.
-
Measurements were taken before, during, and at the end of each 45-minute infusion period[4].
-
3. Study of Oral Enalapril in Stable Chronic Congestive Heart Failure
-
Objective: To evaluate the acute and chronic hemodynamic effects of oral enalapril in patients with stable congestive cardiac failure.
-
Patient Population: The study included 12 patients with stable NYHA class III-IV congestive cardiac failure.
-
Methodology:
-
Enalapril was administered orally.
-
Acute hemodynamic effects were evaluated, with peak effects observed at 6 hours post-administration.
-
Monitored parameters included pulmonary capillary wedge pressure, peripheral resistance, and mean arterial pressure[2].
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and other RAAS inhibitors are rooted in their ability to modulate the Renin-Angiotensin-Aldosterone System, a critical pathway in the regulation of blood pressure and fluid balance.
References
- 1. Hemodynamic effects of renin inhibition by this compound in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and chronic hemodynamic effects of enalapril (MK-421) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical and hemodynamic efficacy of enalapril in severe congestive heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Haemodynamic effects of aliskiren in decompensated severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aliskiren for heart failure: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of angiotensin receptor antagonists in heart failure: clinical and experimental aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
A Head-to-Head Comparison of Enalkiren and Enalaprilat on Blood Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two key antihypertensive agents, Enalkiren and Enalaprilat. By examining their distinct mechanisms of action, reviewing head-to-head clinical data, and outlining experimental protocols, this document serves as a comprehensive resource for understanding their relative efficacy in blood pressure management.
Introduction: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Both this compound and Enalaprilat exert their antihypertensive effects by interfering with this system, albeit at different key stages.
This compound is a potent and specific inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS: the conversion of angiotensinogen to angiotensin I.[1][2] By blocking the system at its origin, this compound aims to prevent the downstream production of all subsequent pressor agents in the cascade.
Enalaprilat , the active metabolite of the prodrug enalapril, is an angiotensin-converting enzyme (ACE) inhibitor.[3][4] It acts further down the cascade, blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[3][4] ACE inhibitors are a well-established class of drugs for the treatment of hypertension.
Mechanism of Action: A Visual Representation
The differing points of intervention within the RAAS by this compound and Enalaprilat are illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and points of inhibition for this compound and Enalaprilat.
Head-to-Head Clinical Comparison: Blood Pressure Reduction
A key clinical study directly compared the immediate antihypertensive effects of intravenously administered this compound and Enalaprilat in hypertensive patients. The results of this study provide valuable quantitative data for a direct comparison of their efficacy.
Quantitative Data Summary
The following table summarizes the mean reduction in systolic and diastolic blood pressure observed in the head-to-head comparison study.
| Drug | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| This compound | 18.5 ± 0.4 | 11.9 ± 0.4 |
| Enalaprilat | 12.6 ± 0.7 | 9.2 ± 0.4 |
Data from Zusman et al., 1991. Values are presented as mean ± standard error of the mean.
The study found that this compound tended to produce a greater acute decrease in both systolic and diastolic blood pressure compared to Enalaprilat in this patient population.
Experimental Protocols
The following section details the methodologies employed in the key comparative clinical trial to provide a clear understanding of the experimental context.
Experimental Workflow
The general workflow for the comparative study is outlined in the diagram below.
References
Cross-Study Validation of Enalkiren's Efficacy in Modulating Plasma Renin Activity: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive comparison of the renin inhibitor Enalkiren with other therapeutic alternatives, focusing on their respective effects on plasma renin activity (PRA). Through a cross-study validation approach, this guide synthesizes data from various clinical and preclinical investigations to offer an objective assessment for researchers, scientists, and professionals in drug development. While direct head-to-head clinical trials are not always available, this comparative analysis of existing literature provides valuable insights into the relative efficacy of these compounds.
Executive Summary
This compound is a potent renin inhibitor that has demonstrated a dose-dependent suppression of plasma renin activity (PRA) and angiotensin II levels.[1] Like other early-generation renin inhibitors, its clinical development faced challenges, including low oral bioavailability.[2] This guide compares this compound with other renin inhibitors, such as Remikiren and the more recent Aliskiren, as well as with other classes of antihypertensive agents that modulate the renin-angiotensin-aldosterone system (RAAS), including angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). The data indicates that while all these drug classes impact the RAAS, their effects on PRA are distinct. Direct renin inhibitors like this compound and Aliskiren directly suppress PRA, whereas ACE inhibitors and ARBs lead to a reactive increase in PRA.[3]
Comparative Data on Plasma Renin Activity
The following tables summarize the quantitative data on the effects of this compound and its alternatives on plasma renin activity and related hemodynamic parameters, compiled from a range of studies.
Table 1: Effect of Renin Inhibitors on Plasma Renin Activity (PRA)
| Drug | Dose | Route of Administration | Study Population | Key Findings on PRA | Reference |
| This compound | 0.03 and 0.1 mg/kg | Intravenous | Normal Volunteers | Marked, dose-dependent fall in PRA, maximal at 5 minutes and persisting for 90 minutes.[4] | [4] |
| 1.2 mg/kg | Intravenous | Hypertensive Patients | Prolonged PRA suppression (≥ 24 hours).[5] | [5] | |
| 0.1 mcg/kg | Infusion | Normal Humans | PRA fell at this dose.[6] | [6] | |
| Remikiren | Not Specified | Not Specified | Hypertensive Patients | IC50 for human renin: 0.7 nmol/l (in vitro), 0.8 nM (in vivo).[2] | [2] |
| Aliskiren | 150 mg | Oral | Hypertensive Patients | Significantly inhibited PRA by 65% (p < 0.0001).[7] | [7] |
| 300 mg | Oral | Not Specified | Inhibits PRA by >99% at 5 hours, >95% at 24 hours, and >85% at 48 hours.[3] | [3] |
Table 2: Comparative Effects of Different Antihypertensive Classes on the Renin-Angiotensin-Aldosterone System
| Drug Class | Example Drugs | Effect on Plasma Renin Activity (PRA) | Effect on Angiotensin II | Reference |
| Renin Inhibitors | This compound, Aliskiren | Decrease | Decrease | [3][8] |
| ACE Inhibitors | Enalapril, Ramipril | Increase | Decrease | [7][8] |
| ARBs | Irbesartan, Valsartan | Increase | Increase (blocks receptor) | [7][8] |
Experimental Protocols
The assessment of this compound and comparable drugs on plasma renin activity typically follows a structured clinical trial methodology and standardized laboratory procedures.
Generalized Clinical Trial Protocol for Antihypertensive Renin Inhibitors
A common approach for evaluating the efficacy of renin inhibitors involves a randomized, double-blind, placebo-controlled study design.[2]
-
Patient Selection: Recruitment of patients diagnosed with essential hypertension, often with specific diastolic blood pressure ranges (e.g., 95-114 mmHg). A washout period is typically enforced to eliminate the effects of prior antihypertensive medications.[2]
-
Study Design: A parallel-group design where patients are randomly assigned to receive the investigational drug (e.g., this compound at various doses), a placebo, or an active comparator.[2]
-
Treatment Administration: The assigned treatment is administered for a predetermined duration, which can range from a single dose to several weeks of continuous therapy.[2]
-
Efficacy Endpoints:
-
Blood Pressure Measurement: Regular and standardized measurements of systolic and diastolic blood pressure. Ambulatory blood pressure monitoring may be used for a 24-hour profile.[2]
-
Biochemical Assessments: Collection of blood samples to measure PRA, angiotensin II levels, and other relevant biomarkers.[2]
-
-
Data Analysis: Statistical comparison of the changes in blood pressure and biochemical markers between the treatment and placebo/active comparator groups.[2]
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
The radioimmunoassay is a standard method for quantifying PRA.[2]
-
Sample Collection: Whole blood is collected in chilled tubes containing an anticoagulant like EDTA. Plasma is then separated by centrifugation at low temperatures.[2]
-
Angiotensin I Generation: Plasma samples are incubated at 37°C for a defined period, allowing the endogenous renin to cleave angiotensinogen, thereby generating angiotensin I. Inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases are added to prevent the degradation of the newly formed angiotensin I.[2]
-
Radioimmunoassay:
-
A known quantity of radioactively labeled angiotensin I is mixed with the plasma sample (containing the generated unlabeled angiotensin I) and a specific antibody against angiotensin I.
-
The unlabeled angiotensin I from the sample competes with the radiolabeled angiotensin I for binding to the limited number of antibody sites.
-
After incubation, the antibody-bound angiotensin I is separated from the free angiotensin I.[2]
-
-
Quantification: The radioactivity of either the bound or free fraction is measured. This is used to determine the concentration of unlabeled angiotensin I generated in the sample, which is indicative of the plasma renin activity.[2]
Visualizing the Pathways and Processes
To better illustrate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: The Renin-Angiotensin-Aldosterone System and points of drug intervention.
Caption: Generalized workflow for Plasma Renin Activity (PRA) measurement.
Caption: Logical approach for the cross-study validation of this compound's efficacy.
References
- 1. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aliskiren Reduces Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Aliskiren reduces blood pressure and suppresses plasma renin activity in combination with a thiazide diuretic, an angiotensin-converting enzyme inhibitor, or an angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Enalkiren and Other RAAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the early direct renin inhibitor (DRI), Enalkiren, and other inhibitors of the Renin-Angiotensin-Aldosterone System (RAAS), including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and the newer DRI, Aliskiren. Due to the limited availability of detailed clinical trial data for this compound, this comparison incorporates qualitative data for early DRIs and quantitative data from extensive clinical trials of more contemporary RAAS inhibitors.
The Renin-Angiotensin-Aldosterone System and Points of Inhibition
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Pharmacological intervention at different points in this pathway is a cornerstone of cardiovascular therapy. The diagram below illustrates the primary points of inhibition for the drug classes discussed in this guide.
Comparative Side Effect Profiles
The following table summarizes the incidence of key side effects associated with different classes of RAAS inhibitors. It is important to note the scarcity of quantitative data for this compound and other early DRIs like Remikiren and Zankiren, whose clinical development was largely halted due to poor oral bioavailability. Aliskiren is therefore used as the primary comparator for the DRI class.
| Side Effect | Direct Renin Inhibitors (DRIs) | ACE Inhibitors (e.g., Enalapril) | Angiotensin II Receptor Blockers (ARBs) |
| Hyperkalemia | Incidence rates are generally low and comparable to other RAAS inhibitors, but can be elevated, particularly when used in combination therapy.[1][2][3] | The risk of hyperkalemia is a known class effect.[4] | Similar risk profile to ACE inhibitors regarding hyperkalemia.[2] |
| Angioedema | The incidence of angioedema with DRIs is low and comparable to placebo.[1] Theoretically, DRIs should not increase the risk as they do not affect bradykinin metabolism.[1] | Higher incidence compared to ARBs and DRIs, attributed to the accumulation of bradykinin.[2] | Lower incidence of angioedema compared to ACE inhibitors.[2] |
| Cough | The incidence of cough is significantly lower with DRIs compared to ACE inhibitors and is similar to placebo.[1][5] | A common side effect, often leading to discontinuation of therapy, also linked to increased bradykinin levels.[2][4] | The incidence of cough is notably lower than with ACE inhibitors.[2] |
| Hypotension | Can occur, especially in volume-depleted patients. | A potential side effect, particularly after the initial dose.[4] | Similar to ACE inhibitors, hypotension can be a concern. |
| Diarrhea | More commonly reported with DRIs, particularly at higher doses, compared to other RAAS inhibitors.[5] | Not a prominent side effect. | Not a prominent side effect. |
| Renal Impairment | Caution is advised in patients with renal artery stenosis. | Can occur, especially in patients with pre-existing renal conditions or when used with diuretics. | Similar precautions as with ACE inhibitors regarding renal function. |
Note on this compound and Early DRIs: Clinical trials with this compound suggested it to be safe and a useful therapeutic agent, though detailed side effect data is sparse.[6] Studies on other early DRIs like Remikiren reported no significant side effects in small, short-term studies.[7][8][9] The primary obstacle for these early agents was their poor pharmacokinetic properties rather than their adverse effect profiles.
Experimental Protocols for Side Effect Assessment
The evaluation of side effect profiles in clinical trials for RAAS inhibitors follows standardized and rigorous methodologies to ensure patient safety and data integrity. These protocols are guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international standards like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Key Methodologies:
-
Adverse Event (AE) Identification and Recording: Any unfavorable and unintended sign, symptom, or disease temporally associated with the use of a medicinal product is documented as an AE, regardless of whether it is considered to be related to the product.[10] This is typically done through a combination of spontaneous reporting by trial participants and systematic inquiry by investigators at each study visit.[11]
-
Standardized Terminology and Grading: The Common Terminology Criteria for Adverse Events (CTCAE) is widely used to provide a standardized classification and severity grading scale for AEs.[12][13] This allows for consistent data collection and analysis across different clinical trials. AEs are graded on a scale from 1 (Mild) to 5 (Death related to AE).[13]
-
Causality Assessment: Investigators are required to assess the causal relationship between the investigational drug and the occurrence of each AE. This assessment considers factors such as the temporal relationship, pharmacological plausibility, and the exclusion of other potential causes.
-
Expedited and Periodic Reporting: Serious and unexpected adverse reactions must be reported to regulatory authorities on an expedited basis.[7][14] All AEs are compiled and analyzed in periodic safety update reports.
-
Laboratory Monitoring: Regular monitoring of key laboratory parameters is a crucial component of safety assessment for RAAS inhibitors. This includes frequent measurement of serum potassium and creatinine levels to detect hyperkalemia and renal dysfunction.
The following diagram illustrates a typical workflow for the assessment of adverse events in a clinical trial for a RAAS inhibitor.
References
- 1. FDA drafts safety reporting guidance for drug and device investigators | RAPS [raps.org]
- 2. hoganlovells.com [hoganlovells.com]
- 3. ICH E2A GUIDELINE | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. fda.gov [fda.gov]
- 6. ICH E2A CLINICAL SAFETY DATA MANAGEMENT: DEFINITIONS AND STANDARDS FOR EXPEDITED REPORTING - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ccrps.org [ccrps.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. ro.hksyu.edu [ro.hksyu.edu]
- 12. evs.nci.nih.gov [evs.nci.nih.gov]
- 13. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 14. ICH E2A Clinical safety data management: definitions and standards for expedited reporting - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Meta-Analysis of Dipeptide Renin Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for dipeptide renin inhibitors, offering an objective comparison of their performance and supporting experimental data. The focus is on providing a clear, data-driven overview to inform research and development in the field of antihypertensive therapies.
Introduction to Dipeptide Renin Inhibitors
Direct renin inhibitors represent a targeted approach to interrupting the renin-angiotensin-aldosterone system (RAAS) at its initial, rate-limiting step. By blocking the conversion of angiotensinogen to angiotensin I, these agents effectively suppress the entire downstream cascade, leading to reduced blood pressure. This guide focuses on a comparative analysis of several dipeptide and non-peptide renin inhibitors that have undergone clinical investigation: Aliskiren, the only approved drug in this class for clinical use, and the earlier-generation dipeptide inhibitors Remikiren, Enalkiren, and Zankiren. While Aliskiren is a non-peptide inhibitor, its inclusion is critical for a contemporary comparison.
Comparative Efficacy of Renin Inhibitors
The primary measure of efficacy for these agents is their ability to reduce systolic and diastolic blood pressure. The following tables summarize the quantitative data from various clinical trials.
Table 1: Blood Pressure Reduction with Aliskiren in Hypertensive Patients
| Dose | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Comparator | Reference |
| 150 mg | -11.0 to -15.9 | -9.0 to -12.3 | Placebo, Losartan 100 mg | [1][2] |
| 300 mg | -11.0 to -17.2 | -9.0 to -12.2 | Placebo, Losartan 100 mg, Irbesartan 150 mg | [1][2][3] |
Table 2: Efficacy of Early-Generation Dipeptide Renin Inhibitors
| Inhibitor | Dose | Route | Mean Arterial Pressure Reduction (mmHg) | Patient Population | Reference |
| Remikiren | 600 mg daily | Oral | No significant change (monotherapy) | Essential Hypertension | [4] |
| 600 mg daily + Diuretic | Oral | Marked reduction | Essential Hypertension | [4] | |
| This compound | 0.3 mg/kg & 1.2 mg/kg | Intravenous | Significant, dose-related decreases | Hypertensive Patients | [5] |
| 1.0 mg/kg | Intravenous | Decrease in Systemic Vascular Resistance | Chronic Congestive Heart Failure | ||
| Zankiren | 10 - 250 mg | Oral | Dose-dependent reductions | Sodium-Depleted Normotensive Subjects | [6] |
Note: Direct head-to-head clinical trials comparing the efficacy of Remikiren and this compound in humans are not available in published literature. Preclinical data in sodium-depleted squirrel monkeys suggested a more pronounced blood pressure-lowering effect with Remikiren compared to this compound.[7]
Comparative Safety and Tolerability
The safety profile of a therapeutic agent is paramount. The following table summarizes the key adverse events associated with dipeptide renin inhibitors based on available clinical trial data.
Table 3: Adverse Event Profile of Renin Inhibitors
| Inhibitor | Common Adverse Events | Serious Adverse Events | Reference |
| Aliskiren | Diarrhea (dose-dependent), headache, dizziness, fatigue | Angioedema (rare), hyperkalemia (especially in combination with other RAAS inhibitors) | [8] |
| Remikiren | Generally well-tolerated in short-term studies | Diarrhea at high doses (1600 mg) | |
| This compound | Well-tolerated in short-term intravenous studies | Data limited | [9] |
| Zankiren | Well-tolerated in single-dose studies | Data limited | [6] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its clinical utility.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | Aliskiren | Remikiren | This compound | Zankiren | Reference |
| Oral Bioavailability | ~2.5% | <1% | Poor | Satisfactory absorption demonstrated | [10] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 0.25-2 hours | - | - | |
| Plasma Half-life | ~24-40 hours | ~1.5 hours (mean residence time IV) | ~1.6 hours | - | [5] |
| Primary Route of Excretion | Biliary/fecal (unchanged) | Biliary and renal | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are generalized protocols for key experiments cited in this guide.
Typical Phase II/III Clinical Trial for a Renin Inhibitor in Hypertension
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is a common design.[7]
-
Patient Population:
-
Inclusion Criteria: Male and female adults (typically 18-75 years) with a diagnosis of essential hypertension (e.g., mean sitting diastolic blood pressure between 95 and 110 mmHg).[11]
-
Exclusion Criteria: Secondary hypertension, significant renal or hepatic disease, and recent use of other antihypertensive medications (requiring a washout period).[11]
-
-
Methodology:
-
Washout Period: Patients discontinue any existing antihypertensive medications for a period of 2-4 weeks.[11]
-
Placebo Run-in: A single-blind placebo period of 1-2 weeks helps establish a stable baseline blood pressure.
-
Randomization: Patients are randomly assigned to receive the investigational renin inhibitor at various doses, a placebo, or an active comparator (e.g., an ARB or ACE inhibitor).
-
Treatment Period: The treatment duration typically ranges from 4 to 12 weeks.
-
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in mean sitting trough diastolic or systolic blood pressure.
-
Secondary Efficacy Endpoints: Proportion of patients achieving a target blood pressure, changes in 24-hour ambulatory blood pressure monitoring.[11]
-
Safety and Tolerability: Monitoring of adverse events, laboratory tests (e.g., serum potassium), and vital signs at regular intervals.
-
-
-
Statistical Analysis: Statistical methods such as Analysis of Covariance (ANCOVA) are used to compare the treatment groups, with baseline blood pressure as a covariate.
Measurement of Plasma Renin Activity (PRA)
-
Principle: This assay quantifies the enzymatic activity of renin in plasma by measuring the rate of angiotensin I generation from angiotensinogen.
-
Methodology:
-
Sample Collection: Blood is collected in pre-chilled tubes containing an anticoagulant (e.g., EDTA).
-
Angiotensin I Generation: Plasma is incubated at 37°C for a defined period, allowing renin to generate angiotensin I.
-
Quantification: The amount of generated angiotensin I is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[7]
-
Expression of Results: PRA is typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of dipeptide renin inhibitors.
Experimental Workflow
Caption: A generalized workflow for a randomized controlled clinical trial of a renin inhibitor.
Logical Relationships
Caption: The logical flow of conducting a meta-analysis of clinical trial data.
References
- 1. First‐line drugs inhibiting the renin angiotensin system versus other first‐line antihypertensive drug classes for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immediate blood pressure effects of the renin inhibitor this compound and the angiotensin-converting enzyme inhibitor enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of this compound, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent effects of the renin inhibitor zankiren HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged duration of blood pressure response to this compound, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Enalkiren: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Enalkiren, an investigational dipeptide renin inhibitor. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous chemical, is strongly recommended.
Immediate Safety and Hazard Assessment
Given the lack of comprehensive public data on the ecotoxicity and environmental fate of this compound, it is prudent to handle it as a chemical with unknown long-term environmental effects. Standard practice for investigational drugs dictates treating them as potentially hazardous waste unless confirmed otherwise by the manufacturer or a comprehensive safety assessment.
Key Safety Precautions:
-
Always consult your institution's Environmental Health and Safety (EHS) office before initiating any disposal procedures.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.
-
Avoid generating dust or aerosols. Handle the solid compound in a well-ventilated area or a chemical fume hood.
-
Prevent the substance from entering drains or waterways.
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow the guidelines for hazardous chemical waste established by regulatory bodies such as the Resource Conservation and Recovery Act (RCRA) in the United States.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Peptide-based compounds can have complex reactivity.
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not dispose of liquid this compound waste down the drain.
2. Waste Accumulation and Storage:
-
Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The waste container must be kept closed at all times, except when adding waste.
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).
3. Labeling and Documentation:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Maintain a log of the amount of this compound added to the waste container.
4. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.
-
The EHS office will arrange for the transportation of the waste to a licensed hazardous waste disposal facility, where it will likely be incinerated.
Decontamination of Laboratory Equipment
Proper decontamination of glassware and equipment is crucial to prevent cross-contamination.
Experimental Protocol for Decontamination:
-
Initial Rinse: Rinse the contaminated glassware or equipment three times with a suitable solvent in which this compound is soluble. The initial rinsate should be collected and disposed of as hazardous liquid waste.
-
Enzymatic Cleaning: For thorough decontamination of peptide residues, wash the equipment with an enzymatic detergent solution. These detergents are effective at breaking down proteins and peptides.
-
Secondary Wash: Follow the enzymatic wash with a wash using a laboratory-grade detergent.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
Summary of Operational Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Treat as Hazardous Waste (pending official assessment) |
| Solid Waste Container | Labeled, sealed, compatible container (e.g., HDPE) |
| Liquid Waste Container | Labeled, sealed, leak-proof, compatible container |
| Storage Location | Designated Satellite Accumulation Area (SAA) |
| Disposal Method | Incineration via a licensed hazardous waste vendor |
| Drain Disposal | Strictly Prohibited |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Enalkiren
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when working with potent compounds like Enalkiren. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to mitigate risks of exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE.
| Activity | Required PPE | Rationale |
| Handling Powders (e.g., weighing, aliquoting) | Double nitrile gloves, disposable gown, safety goggles with side shields or face shield, and a NIOSH-approved N95 (or higher) respirator. | Prevents inhalation of fine particles and minimizes skin and eye contact. |
| Handling Solutions (e.g., preparing stock solutions, dilutions) | Nitrile gloves, lab coat, and safety glasses with side shields. | Reduces the risk of exposure from splashes and incidental contact. |
| Spill Cleanup | Double nitrile gloves, disposable gown, chemical splash goggles or face shield, and a respirator (as needed based on spill size and aerosolization risk). | Protects against concentrated exposure during cleanup operations. |
| Disposal of Contaminated Waste | Nitrile gloves. | Prevents direct contact with contaminated materials during the disposal process. |
Note: Always inspect gloves for tears or punctures before use and change them frequently, especially if contaminated. Gowns should be low-permeability and disposable. After handling this compound and before leaving the laboratory, always wash your hands thoroughly.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for minimizing exposure and preventing contamination.
Preparation of a Stock Solution
-
Preparation: Before handling the compound, ensure all required PPE is correctly donned. Prepare the workspace by laying down absorbent bench paper. All handling of this compound powder should be performed within a certified chemical fume hood or a ventilated balance enclosure.
-
Weighing: Use an analytical balance within the ventilated enclosure. Use anti-static weigh paper or a weigh boat. Carefully transfer the desired amount of this compound powder using a dedicated spatula.
-
Storage: Store the resulting stock solution in a clearly labeled, tightly sealed container. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), store at -20°C or lower. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
-
Decontamination: Thoroughly wipe down the balance, spatula, and all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after use. Dispose of all contaminated disposables as hazardous chemical waste.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Unused this compound: Collect in a clearly labeled, sealed container for chemical waste.
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes, gloves, gowns) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before standard washing.
-
Aqueous Waste: Collect all aqueous waste containing this compound in a designated, sealed waste container.
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with an occupational exposure limit (OEL) for this compound is not publicly available, data from the analogous compound Enalapril Maleate and in vitro studies provide some guidance.
| Parameter | Value | Source/Comment |
| Occupational Exposure Limit (OEL) | ~0.1 mg/m³ (8-hour TWA) | Based on the No-Observable-Effect Level (NOEL) for the related compound, Enalapril. This should be used as a guideline for risk assessment. |
| In Vitro IC50 (Human Renin) | 14 nmol/L | Indicates high potency as a renin inhibitor.[1] |
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the inhibitory activity of this compound against human renin.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate
-
Assay buffer
-
This compound
-
DMSO (for stock solution)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. From this, create a series of dilutions in assay buffer to be tested.
-
Assay Setup: In a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (renin without inhibitor) and a negative control (assay buffer without renin).
-
Enzyme Addition: Dilute the human recombinant renin in cold assay buffer to the desired concentration. Add the diluted renin solution to all wells except the negative control.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow this compound to bind to the renin.
-
Initiate Reaction: Add the fluorogenic renin substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a microplate reader at 37°C. Take readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: A logical workflow for the safe handling of this compound powder.
Caption: Mechanism of action of this compound within the Renin-Angiotensin System.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
